2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-12(16)15-10-13(17(19)20)11-6-2-4-8-14(11)18-15/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESGWXLVLIYOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353782 | |
| Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181048-49-7 | |
| Record name | 2-(2-Methoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181048-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Mechanistic and Practical Guide to the Synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The specific analogue, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, presents a synthetically accessible target of significant interest for drug discovery programs. This technical guide provides an in-depth exploration of the primary synthetic routes to this molecule, focusing on the detailed reaction mechanisms of the Doebner and Pfitzinger reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, chemists, and professionals in drug development.
Core Synthetic Strategies: An Overview
The construction of the quinoline ring is a foundational topic in heterocyclic chemistry, with several named reactions developed over the past century. For the specific synthesis of quinoline-4-carboxylic acids, two methodologies stand out for their efficiency and directness:
-
The Doebner Reaction: A three-component condensation involving an aniline, an aldehyde, and pyruvic acid.[4][5][6] This is often the most direct route to 2-substituted quinoline-4-carboxylic acids.
-
The Pfitzinger Reaction: A reaction between isatin (or a derivative) and a carbonyl compound containing an α-methylene group, conducted under basic conditions.[7][8][9]
While other methods like the Friedländer[10][11][12] and Combes[4] syntheses are pivotal for other quinoline derivatives, the Doebner and Pfitzinger reactions provide the most relevant and powerful pathways to the target carboxylic acid structure. This guide will dissect these two core mechanisms.
The Doebner Reaction: A Convergent Three-Component Synthesis
The Doebner reaction is a highly effective one-pot method for preparing 2-substituted quinoline-4-carboxylic acids (cinchoninic acids) from simple, readily available starting materials.[5][13] For the target molecule, this involves the reaction of aniline, 2-methoxybenzaldehyde, and pyruvic acid.
The Underlying Mechanism
The reaction proceeds through a cascade of condensation, cyclization, and aromatization steps. The sequence is critical, and its efficiency is often dictated by the catalyst and reaction conditions.
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of aniline and 2-methoxybenzaldehyde to form an electrophilic Schiff base (imine). This step is reversible and driven forward by the removal of water.
-
Enolate Addition: Pyruvic acid, under the reaction conditions, forms an enol or enolate, which acts as the nucleophile. It attacks the imine carbon in a Michael-type or aldol-like addition.
-
Intramolecular Cyclization: The adduct then undergoes an intramolecular electrophilic aromatic substitution. The newly formed ring attacks the electron-rich aniline ring, a step that is often rate-limiting.
-
Dehydration & Aromatization: The resulting dihydroquinoline intermediate readily dehydrates and is subsequently oxidized to the stable aromatic quinoline ring. This oxidation can occur via disproportionation or through a hydrogen transfer mechanism where the initially formed imine acts as a hydrogen acceptor.[14]
Mechanistic Workflow
Caption: A logical workflow of the Doebner three-component reaction.
Field-Proven Experimental Protocol
This protocol is a representative procedure adapted from modern, catalyzed versions of the Doebner reaction.[1][14]
Materials:
-
Aniline (1.0 equiv)
-
2-Methoxybenzaldehyde (1.1 equiv)
-
Pyruvic acid (1.2 equiv)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂ or BF₃·THF, 0.5 equiv)
-
Solvent (e.g., Acetonitrile or Ethanol)
Procedure:
-
Reaction Setup: To a solution of aniline (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in acetonitrile, add the Lewis acid catalyst (e.g., BF₃·OEt₂) at room temperature under a nitrogen atmosphere.
-
Initial Stirring: Stir the reaction mixture at 65°C for 10-60 minutes to facilitate the formation of the Schiff base.[1]
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 1-3 hours using a syringe pump. The slow addition is crucial to prevent polymerization of pyruvic acid and control the exothermic reaction.
-
Reaction Progression: Maintain the reaction temperature at 65°C and stir for an additional 18-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove unreacted pyruvic acid.
-
Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Causality in Experimental Design
The choice of catalyst and solvent significantly impacts reaction efficiency. The table below summarizes key parameters and the rationale for their selection.
| Parameter | Common Choices | Rationale & Field Insights |
| Catalyst | BF₃·OEt₂, Yb(PFO)₃, Sulfamic Acid[15][16], H₂NSO₃H[14] | Lewis acids like BF₃·OEt₂ activate the aldehyde's carbonyl group and the resulting imine, making them more electrophilic and accelerating the reaction.[1] Solid acid catalysts offer easier work-up and are more environmentally benign. |
| Solvent | Ethanol, Acetonitrile, Dioxane/Butanol[16] | Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point. Acetonitrile is favored for Lewis acid-catalyzed reactions as it is aprotic and coordinates less strongly with the catalyst. |
| Temperature | 65°C to Reflux | Higher temperatures are generally required to overcome the activation energy for the intramolecular cyclization and dehydration steps. However, excessively high temperatures can lead to side reactions and decomposition. |
| Addition Rate | Slow, dropwise addition of pyruvic acid | This is a critical self-validating step. Rapid addition can lead to uncontrolled side reactions and poor yields. Slow addition maintains a low steady-state concentration of the reactive enolate. |
The Pfitzinger Reaction: A Complementary Route from Isatin
The Pfitzinger reaction provides an alternative, powerful method for synthesizing quinoline-4-carboxylic acids under basic conditions.[6][7] This pathway is particularly useful when the required aldehyde for a Doebner synthesis is unstable or unavailable. For our target molecule, the reactants are isatin and 2-methoxyacetophenone.
The Underlying Mechanism
The Pfitzinger reaction transforms isatin into the target quinoline via a base-catalyzed condensation and cyclization pathway.
-
Isatin Ring Opening: The reaction is initiated by a strong base (typically KOH) which hydrolyzes the amide bond of the isatin ring, opening it to form a keto-acid salt (an isatinate).[7][8][17]
-
Imine/Enamine Formation: The aniline moiety of the isatinate intermediate condenses with the carbonyl group of 2-methoxyacetophenone to form a Schiff base (imine). This imine can tautomerize to a more stable enamine.[8]
-
Intramolecular Cyclization: The enamine undergoes an intramolecular Claisen-type cyclization. The enamine's nucleophilic carbon attacks the keto-carbonyl group originating from the isatin.
-
Dehydration: The resulting cyclic intermediate readily loses a molecule of water to aromatize, yielding the final, stable this compound product.[7]
Mechanistic Workflow
Caption: A streamlined workflow of the Pfitzinger reaction pathway.
Field-Proven Experimental Protocol
This protocol is a representative procedure for a classic Pfitzinger synthesis.[8][17]
Materials:
-
Isatin (1.0 equiv)
-
2-Methoxyacetophenone (1.0 equiv)
-
Potassium Hydroxide (KOH)
-
Solvent (e.g., 95% Ethanol)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Stir until all KOH pellets are dissolved. Caution: This process is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 equiv). Stir at room temperature for 30-60 minutes. A color change is typically observed as the isatinate salt forms.[17]
-
Addition of Ketone: Add 2-methoxyacetophenone (1.0 equiv) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with dilute hydrochloric acid or acetic acid to a pH of 4-5. The quinoline-4-carboxylic acid product, being insoluble in acidic aqueous media, will precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Comparative Analysis: Doebner vs. Pfitzinger
Choosing the optimal synthetic route depends on several factors, including starting material availability, desired substitution patterns, and tolerance to acidic or basic conditions.
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Conditions | Acidic (Lewis or Brønsted acid) | Basic (strong base, e.g., KOH) |
| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl with α-methylene |
| Key Bond Formation | C-C bond via enolate addition to imine | C-C bond via intramolecular enamine attack |
| Advantages | High modularity (3 components), wide variety of anilines and aldehydes can be used.[14] | Good for when the required aldehyde is unstable; starts from a more complex but readily available isatin core. |
| Limitations | Low yields with strongly electron-deficient anilines.[14] Potential for side reactions from pyruvic acid. | Requires a carbonyl compound with an α-methylene group. Substrate scope can be limited by the availability of substituted isatins. |
Conclusion
The synthesis of this compound is reliably achieved through two primary, mechanistically distinct pathways: the acid-catalyzed three-component Doebner reaction and the base-catalyzed Pfitzinger reaction. The Doebner approach offers greater flexibility through the combination of diverse anilines and aldehydes, while the Pfitzinger route provides a robust alternative starting from isatin. A thorough understanding of the underlying mechanisms—from imine formation and enolate addition in the Doebner reaction to isatinate formation and intramolecular cyclization in the Pfitzinger reaction—is paramount for optimizing reaction conditions, maximizing yields, and troubleshooting potential synthetic challenges. The protocols and rationales presented herein provide a validated framework for the successful laboratory synthesis of this important heterocyclic compound.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92. (No direct URL available for this historical document).
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Wikipedia. (n.d.). Pfitzinger reaction.
- Wikipedia. (n.d.). Friedländer synthesis.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
- Sloop, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 993. [Link]
- Doebner Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
- Merck Index. (n.d.). Doebner Reaction.
- GKS Chemistry. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
- Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12666–12673. [Link]
- MDPI. (2024).
- Hosseini, S. A., et al. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Molecular Diversity, 26, 159-166. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Giam, C. S., et al. (1988). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis. [Link]
- ResearchGate. (n.d.). Doebner quinoline synthesis.
- NIH. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Applied Sciences. [Link]
- Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. [Link]
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Giam, C. S., et al. (1988). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 53(23), 5447-5451. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction.
- IJSR. (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
- Wikipedia. (n.d.). Doebner reaction.
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
- ACS Omega. (2020).
- Journal of Medicinal Chemistry. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.
- ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
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A Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Its structural features, particularly the quinoline core, are prevalent in a wide array of biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and interpreted data for core properties including molecular structure, solubility, melting point, and spectroscopic characteristics. The significance of this compound as a synthetic intermediate, notably as a "cap" group in the design of novel Histone Deacetylase (HDAC) inhibitors, underscores the importance of a thorough understanding of its chemical and physical attributes.
Introduction
The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The versatility of this core structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological and pharmacokinetic profiles.
Significance of this compound
This compound (herein referred to as the "Compound") has emerged as a valuable intermediate in the synthesis of complex therapeutic agents.[6] Its most notable application is in the development of novel Histone Deacetylase (HDAC) inhibitors, where the 2-substituted phenylquinoline-4-carboxylic acid moiety serves as a critical "cap" group.[7][8] This group interacts with the outer rim of the enzyme's active site, influencing potency and selectivity. A precise characterization of its physicochemical properties is therefore essential for predictable reactivity, formulation development, and the rational design of new molecular entities.
Chemical Identity and Structure
Nomenclature and Identifiers
The Compound is systematically named and registered under several identifiers, which are crucial for accurate documentation and database retrieval.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 181048-49-7 | [9] |
| Molecular Formula | C₁₇H₁₃NO₃ | [9] |
| Synonyms | 2-(2-methoxyphenyl)cinchoninic acid, 2-(2-methoxyphenyl)-4-quinolinecarboxylate | [9] |
Molecular Structure
The Compound features a rigid, planar quinoline ring system. The carboxylic acid at position 4 introduces a key acidic functional group, while the methoxyphenyl substituent at position 2 adds steric bulk and modulates electronic properties.
Caption: Structural relationship of the core molecular fragments.
Core Physicochemical Properties
A summary of the fundamental physicochemical data for the Compound is presented below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Notes |
| Molecular Weight | 279.29 g/mol | [9] |
| Physical State | White solid | [7] |
| Melting Point | 218.6-222.0 °C | Recrystallized from ethanol.[9] |
| Boiling Point | 451.8 ± 40.0 °C | Predicted value.[9] |
| Density | 1.277 ± 0.06 g/cm³ | Predicted value.[9] |
| pKa | Not Experimentally Determined | See Protocol 3.5 for determination method. |
| Solubility | Not Quantitatively Determined | See Protocol 3.4 for determination method. |
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range, as observed, suggests high purity. This protocol ensures accurate and reproducible measurements.
-
Sample Preparation: A small quantity of the dry, crystalline Compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Calibration: The melting point apparatus (e.g., a Büchi M-560 or similar digital device) is calibrated using certified standards (e.g., caffeine, vanillin) that bracket the expected melting range.
-
Measurement: The capillary tube is placed in the apparatus. The temperature is ramped quickly to ~20 °C below the expected melting point (approx. 200 °C).
-
Refined Measurement: The ramp rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The reported range is 218.6-222.0 °C.[9]
Protocol for Quantitative Solubility Determination
Rationale: Solubility is a critical parameter in drug development, affecting bioavailability and formulation. This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility.
Caption: Workflow for equilibrium solubility determination.
-
System Preparation: Prepare saturated solutions by adding an excess amount of the Compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The resulting slurries are filtered through a 0.22 µm syringe filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method, such as HPLC-UV, against a standard curve of the Compound.
-
Trustworthiness Check: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase changes or degradation occurred during the equilibration period.
Protocol for pKa Determination
Rationale: The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The Compound has two key ionizable centers: the acidic carboxylic acid (expected pKa ~3-5) and the basic quinoline nitrogen (expected pKa ~4-6). Potentiometric titration is a reliable method for their determination.
-
Sample Preparation: A precise weight of the Compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: The solution is placed in a jacketed vessel at a constant temperature (25 °C). A calibrated pH electrode and an automated burette are inserted.
-
Acidic Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M KOH). The pH is recorded after each incremental addition of titrant.
-
Basic Titration: In a separate experiment, the sample is titrated with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the quinoline nitrogen.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the half-equivalence points using derivative plots (d(pH)/dV) or specialized software (e.g., Hyperquad).
Spectroscopic and Spectrometric Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR provides detailed information about the molecular structure by mapping the chemical environment of hydrogen atoms. It is the primary tool for confirming the identity and substitution pattern of the synthesized compound.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the Compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for adequate signal-to-noise.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm).
Reference Data & Interpretation: The following ¹H NMR data has been reported for the Compound in DMSO-d₆ at 400 MHz:
-
δ 13.88 (s, 1H): This downfield singlet corresponds to the highly deshielded proton of the carboxylic acid (-COOH).[7]
-
δ 8.70 (d, J = 8.5 Hz, 1H), 8.35 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 6.4 Hz, 2H), 7.72 (t, J = 7.7 Hz, 1H): These signals are characteristic of the protons on the quinoline ring system. The singlet at 8.35 ppm is assigned to the H3 proton, which lacks adjacent proton coupling partners.[7]
-
δ 7.51 (t, J = 7.8 Hz, 1H), 7.24 (d, J = 8.3 Hz, 1H), 7.14 (t, J = 7.4 Hz, 1H): These signals correspond to the protons on the 2-methoxyphenyl substituent.[7]
-
δ 3.88 (s, 3H): This sharp singlet represents the three equivalent protons of the methoxy (-OCH₃) group.[7]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-30 mg in ~0.6 mL DMSO-d₆) is prepared.
-
Data Acquisition: The spectrum is acquired on a 101 MHz (for a 400 MHz proton instrument) spectrometer using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Expected Signals: While specific data is not cited in the provided sources, one would expect to observe 17 distinct carbon signals. Key expected chemical shifts include: ~167 ppm for the carboxylic acid carbonyl, ~155-160 ppm for the methoxy-bearing aromatic carbon, multiple signals between 110-150 ppm for the quinoline and phenyl carbons, and ~56 ppm for the methoxy carbon.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. This is a definitive method for confirming molecular identity.
Experimental Protocol:
-
Sample Infusion: A dilute solution of the Compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Ionization: ESI in positive ion mode is typically used, which protonates the molecule to form the [M+H]⁺ ion.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ion is measured with high precision (typically < 5 ppm error).
Reference Data & Interpretation:
-
Calculated Mass for [C₁₇H₁₃NO₃ + H]⁺: 280.09290 m/z.[7]
-
Experimentally Found Mass: 280.09583 m/z.[7] The close agreement between the calculated and found mass confirms the elemental composition of C₁₇H₁₃NO₃.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid Compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted.
Expected Absorbances & Interpretation:
-
~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.
-
~1700 cm⁻¹ (strong, sharp): A strong absorption corresponding to the C=O stretching vibration of the carboxylic acid group.[10]
-
~1600-1450 cm⁻¹: Multiple sharp bands from C=C and C=N stretching vibrations within the aromatic quinoline and phenyl rings.
-
~1250 cm⁻¹: A strong band associated with the C-O stretching of the aryl ether in the methoxy group.
Synthesis and Reactivity Overview
Common Synthetic Routes
The Compound and its analogs are commonly synthesized via classic named reactions for quinoline synthesis. The Doebner reaction is a prominent example.[8][11]
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (2-methoxybenzaldehyde), and pyruvic acid.
Caption: Generalized workflow for the Doebner synthesis.
Key Reactivity
The primary site of reactivity for its use as a synthetic intermediate is the carboxylic acid group. It readily undergoes standard transformations such as:
-
Amidation: Reaction with amines, typically using coupling reagents (e.g., HATU, EDC), to form amides. This is the key step in linking the "cap" group to the linker portion of HDAC inhibitors.[7]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base to form esters.
Conclusion
This compound is a well-defined chemical entity with distinct physicochemical properties. Its high melting point and solid-state nature are indicative of a stable, crystalline compound. The spectroscopic data (¹H NMR and HRMS) provide an unambiguous structural confirmation, which, combined with the expected IR and ¹³C NMR characteristics, forms a complete analytical profile. The established protocols for determining solubility and pKa provide a clear path for generating the data necessary for advanced applications. A thorough understanding of this profile is indispensable for chemists and pharmacologists who utilize this valuable building block in the design and synthesis of next-generation therapeutics.
References
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- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub.
- (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid - ResearchGate.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH.
- Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences.
- 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 673666 - PubChem.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate.
- This compound - MySkinRecipes.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers.
- pKa Data Compiled by R. Williams - Organic Chemistry Data.
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The Biological Activity of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid: A Hub for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This technical guide delves into the specific biological significance of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a key intermediate and structural motif in the development of novel anticancer agents. While this compound primarily serves as a foundational building block, its derivatives have demonstrated potent and selective inhibitory activity against histone deacetylases (HDACs), particularly HDAC3.[2][3] This guide will explore the rationale behind its use, the synthesis of its biologically active derivatives, their mechanism of action, and the experimental protocols for their evaluation. The focus will be on the anticancer properties conferred by this structural class, including the induction of apoptosis and cell cycle arrest in cancer cells.
Introduction: The Quinoline Scaffold in Oncology
Quinoline derivatives have a rich history in drug discovery, with applications ranging from antimalarials to antibacterials.[1] In the realm of oncology, the quinoline nucleus is a privileged scaffold due to its ability to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation and survival.[4] The 2-arylquinoline-4-carboxylic acid framework, in particular, has emerged as a promising platform for the design of targeted anticancer therapies.[5] The methoxy substitution on the 2-phenyl ring, as seen in this compound, can influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target engagement.[6]
Core Biological Activity: Inhibition of Histone Deacetylases (HDACs)
The primary and most extensively studied biological activity of derivatives of this compound is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[7] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[8] By inhibiting HDACs, the derivatives of this compound can restore the expression of these silenced genes, leading to a cascade of anticancer effects.
Mechanism of Action: From HDAC Inhibition to Cancer Cell Death
The anticancer mechanism of this class of compounds is multi-faceted and stems from their ability to inhibit HDACs.[8] This inhibition leads to:
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.[2][8]
-
Cell Cycle Arrest: The compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cell division and proliferation.[2][8]
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed signaling pathway of this compound derivatives.
Quantitative Data: In Vitro Efficacy of Derivatives
While this compound itself is a synthetic intermediate, its derivatives have demonstrated significant biological activity.[9] The following table summarizes the in vitro efficacy of a representative hydroxamic acid derivative (Compound D28) from a key study.[2][9]
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| D28 | HDAC3 | 24.45 | K562 | 1.02 |
| HDAC1 | >1000 | A549 | 1.08 | |
| HDAC2 | >1000 | HCT116 | 1.11 | |
| HDAC6 | >1000 | MDA-MB-231 | 4.15 | |
| SAHA (Vorinostat) | Pan-HDAC | - | K562 | 1.39 |
Note: SAHA (Suberanilohydroxamic acid) is an FDA-approved pan-HDAC inhibitor used as a reference compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound and the evaluation of its derivatives' biological activity.
Synthesis of this compound
This synthesis is typically achieved through a Doebner reaction.[5]
Workflow Diagram:
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An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific analog, 2-(2-methoxyphenyl)quinoline-4-carboxylic acid. We will dissect the critical structural motifs of this molecule, exploring how modifications to the quinoline core, the C2-aryl substituent, and the C4-carboxylic acid moiety influence its interaction with key biological targets. This guide will focus primarily on two validated targets for this scaffold: Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH). By synthesizing data from enzymatic assays, cellular studies, and computational modeling, we will elucidate the causal relationships between chemical structure and biological function. Detailed experimental protocols for core assays and synthetic procedures are provided to empower researchers in their exploration of this versatile chemical scaffold.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[1]. The 2-aryl-quinoline-4-carboxylic acid framework, in particular, has emerged as a highly versatile pharmacophore. The core structure, as depicted below, consists of a quinoline ring system substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position. This arrangement of functional groups provides a unique combination of hydrophobicity, aromaticity, and hydrogen bonding potential, making it an ideal starting point for the design of targeted therapeutics.
This guide will focus on the specific derivative, this compound, to understand how the placement of a methoxy group on the C2-phenyl ring influences its biological profile. We will delve into its role as a "cap" group in HDAC inhibitors and as a potent inhibitor of the mitochondrial enzyme DHODH.
Core Structural Elements and Their Significance
A comprehensive SAR analysis of the 2-aryl-quinoline-4-carboxylic acid scaffold reveals three principal regions where structural modifications critically impact biological activity[2]:
-
The C2-Aryl Substituent: This region is crucial for establishing interactions within the binding pockets of target proteins. The nature of the substituent, its size, lipophilicity, and electronic properties, dictates the potency and selectivity of the compound. For DHODH inhibition, bulky and hydrophobic groups are generally favored[2][3]. In the context of HDAC inhibitors, this aryl group functions as a "cap" that interacts with residues at the rim of the enzyme's active site channel[4]. The ortho-methoxy group in our topic compound introduces specific steric and electronic features that will be a key focus of our analysis.
-
The C4-Carboxylic Acid: This functional group is often essential for the biological activity of this class of compounds. It is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This allows it to form critical salt bridges and hydrogen bonds with positively charged residues (e.g., arginine, lysine) in the active sites of target enzymes, such as DHODH[3].
-
The Quinoline Core and Benzo Ring: The quinoline scaffold itself provides a rigid aromatic platform for the optimal positioning of the C2 and C4 substituents. Modifications to the benzo portion of the quinoline ring, such as the introduction of fluorine atoms, have been shown to modulate activity, likely by altering the electronic properties and metabolic stability of the molecule[2].
Caption: Pharmacophore model for an HDAC inhibitor utilizing the quinoline scaffold as a cap group.
Target II: Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[5][6] This pathway is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for anticancer and immunosuppressive therapies.[6][7][8]
Structure-Activity Relationship for DHODH Inhibition
Unlike its role in HDAC inhibitors, the this compound molecule acts as a complete inhibitor of DHODH.
-
C2-Aryl Group: SAR studies have consistently shown that a bulky, hydrophobic substituent at the C2 position is critical for potent DHODH inhibition.[2] The 2-methoxyphenyl group fits this requirement. The binding pocket for this part of the inhibitor is largely nonpolar, and the aryl group engages in hydrophobic interactions.
-
C4-Carboxylic Acid: This group is indispensable for activity. The carboxylate forms a crucial salt bridge with an arginine residue (R136 in human DHODH) and can also form a hydrogen bond with a glutamine residue (Q47) in the enzyme's active site.[5] This interaction anchors the inhibitor in the binding pocket.
-
Impact of the ortho-Methoxy Group: The positioning of the methoxy group at the ortho position of the phenyl ring likely influences the torsional angle between the phenyl and quinoline rings. This specific conformation can either enhance or diminish the fit into the hydrophobic channel of the DHODH binding site. While specific IC50 values for the 2-methoxy analog are not available in the reviewed literature, related studies on potent analogs suggest that substitutions in this region can fine-tune binding affinity, potentially through interactions with residues like threonine (T63) or tyrosine (Y356), sometimes mediated by water molecules.[5][9]
Quantitative SAR Data for DHODH Inhibitors
While specific data for the 2-methoxy analog is sparse, the following table summarizes the inhibitory activity of related quinoline-4-carboxylic acid derivatives against human DHODH (hDHODH) to provide context.
| Compound ID | 2-Substituent | hDHODH IC₅₀ (nM) | Reference |
| Brequinar | 2'Fluoro-1,1'-biphenyl-4-yl (with 6-F, 3-Me on quinoline) | 1.8 | [10] |
| Analog 41 | Phenyl with specific substitutions | 9.71 | [5][9] |
| Analog 43 | Phenyl with specific substitutions | 26.2 | [5][9] |
| Lead Cmpd (3) | Phenyl derivative | 250 | [6] |
This data underscores the sensitivity of DHODH inhibition to the substitution pattern on the C2-aryl ring and the quinoline core.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting DHODH.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of the core scaffold and for key enzymatic assays.
Synthesis: The Pfitzinger Reaction
The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9][11]
Protocol: Synthesis of this compound
-
Preparation of Isatinic Acid Salt: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 equivalents) in a minimal amount of water and dilute with ethanol. Add isatin (1.0 equivalent) to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change from orange/red to a brownish hue, indicating the hydrolysis of the amide bond to form the potassium salt of isatinic acid.
-
Condensation: To this mixture, add 2-methoxyacetophenone (1.0-1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Purification: Dissolve the residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ketone.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) or acetic acid to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Drying and Recrystallization: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
Caption: General workflow for the Pfitzinger synthesis of the target compound.
Enzymatic Assay: DHODH Inhibition
This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[1]
Protocol: In Vitro hDHODH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Enzyme Solution: Dilute recombinant human DHODH in Assay Buffer to the desired working concentration (e.g., 10-20 nM).
-
Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Substrate Mix: Prepare a mix containing dihydroorotate (DHO), DCIP, and Coenzyme Q10 (CoQ10) in Assay Buffer to achieve final assay concentrations of 500 µM, 200 µM, and 100 µM, respectively.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of inhibitor dilutions (or DMSO for vehicle control) to appropriate wells.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the Substrate Mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Enzymatic Assay: HDAC Inhibition
This is a fluorometric assay that measures the activity of HDAC enzymes using a specific acetylated substrate.[5][12][13]
Protocol: In Vitro HDAC Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).
-
Enzyme Solution: Dilute purified recombinant human HDAC isoform (e.g., HDAC1, 2, 3, or 6) in Assay Buffer.
-
Inhibitor Solutions: Prepare and serially dilute test compounds in DMSO. Trichostatin A (TSA) or SAHA can be used as a positive control inhibitor.
-
Substrate: Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.
-
Developer Solution: Trypsin in Assay Buffer (to cleave the deacetylated substrate and release the fluorophore). A stop solution (like TSA) is added with the developer to halt the HDAC reaction.
-
-
Assay Procedure (96-well black plate format):
-
Add inhibitor dilutions or controls to the wells.
-
Add the diluted HDAC enzyme solution to all wells except the blank.
-
Add the HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Development and Measurement:
-
Stop the reaction by adding the Developer Solution (containing trypsin and a potent HDAC inhibitor).
-
Incubate at room temperature for 15-20 minutes to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of targeted therapies. Its ability to serve as a versatile cap group for HDAC inhibitors and as a potent, self-contained inhibitor of DHODH highlights its therapeutic potential. The SAR insights discussed herein provide a rational basis for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on obtaining direct, quantitative comparisons of the ortho, meta, and para-methoxy isomers to precisely define the role of the methoxy group's position in binding to both HDACs and DHODH. Co-crystallization studies of the 2-methoxy analog with its target enzymes would provide invaluable structural information to guide lead optimization. Furthermore, exploring this scaffold against other potential targets within the broader quinoline SAR landscape could uncover novel therapeutic applications. The robust synthetic and screening protocols provided in this guide offer a solid foundation for these future endeavors.
References
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- Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience. [Link]
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- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
- Pfitzinger reaction. (N.D.). Wikipedia. [Link]
- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Cancer Gene Therapy. [Link]
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Medicinal Chemistry Letters. [Link]
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- Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Deriv
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). Organic Letters. [Link]
- One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. (2015).
- Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2022). ChemMedChem. [Link]
- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2024). International Journal of Molecular Sciences. [Link]
- A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. (2019).
- Inhibitory activities (IC50) of tested compounds against HDAC4 and HDAC8.. (N.D.).
- Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5. (2013). Journal of Medicinal Chemistry. [Link]
- Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. (2023). International Journal of Molecular Sciences. [Link]
- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. (2018). The FEBS Journal. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
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- Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. (2020). Journal of Biological Chemistry. [Link]
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The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acid Derivatives
Abstract
The quinoline-4-carboxylic acid scaffold represents a cornerstone in the edifice of medicinal chemistry, giving rise to one of the most successful classes of antibacterial agents: the quinolones. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of these remarkable derivatives. We will traverse the timeline from the early, serendipitous observations of antibacterial activity to the rational design of potent, broad-spectrum fluoroquinolones that have become indispensable in clinical practice. This guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the key synthetic milestones, the evolution of structure-activity relationships, and the mechanistic principles that underpin the therapeutic efficacy of this important class of compounds. Detailed experimental protocols for seminal synthetic methods, quantitative data on antibacterial potency, and diagrams illustrating key concepts are provided to serve as a practical resource for laboratory and clinical research.
Early Encounters: The Quinoline Core and Pre-Nalidixic Acid Era
The story of quinoline-4-carboxylic acid derivatives as therapeutic agents does not begin with a targeted drug discovery program, but rather with incidental findings rooted in the rich history of synthetic chemistry. The quinoline ring system itself was first isolated from coal tar in the 1830s, and its derivatives quickly became a focus of investigation.[1] While the initial interest was primarily in the realm of dyes and antimalarials, early studies on various quinoline derivatives hinted at their broader biological potential.
Though not extensively documented as a concerted effort, research preceding the landmark discovery of nalidixic acid did reveal antimicrobial properties in certain quinoline-4-carboxylic acid derivatives.[2][3] These early investigations, while not leading to immediate clinical applications, laid the foundational knowledge that the quinoline scaffold could interact with biological systems to inhibit microbial growth. These preliminary findings, scattered throughout the chemical literature of the early 20th century, set a latent stage for the breakthrough that was to come.
The Serendipitous Breakthrough: Discovery of Nalidixic Acid
The true genesis of the quinolone antibacterial era can be traced to a moment of scientific serendipity in the late 1950s and early 1960s. Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on the synthesis of the antimalarial drug chloroquine. During the purification of an intermediate, ethyl 7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, they isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[4] This compound exhibited modest in vitro antibacterial properties and, crucially, served as the lead structure for a dedicated synthetic and screening program.[4]
This program led to the synthesis of a series of related compounds, including the 1,8-naphthyridine analog, nalidixic acid, in 1962.[4][5] Nalidixic acid demonstrated significant activity, primarily against Gram-negative bacteria, and was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[6] This marked the dawn of the quinolone age and the first generation of this new class of antibacterial agents.
Foundational Syntheses: Building the Quinoline-4-Carboxylic Acid Core
The ability to synthesize a diverse library of quinoline-4-carboxylic acid derivatives was paramount to the exploration of their therapeutic potential. Several classical named reactions have been instrumental in this endeavor, providing robust and versatile routes to the core scaffold.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline.
Experimental Protocol: Gould-Jacobs Reaction (Classical Thermal Method)
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The resulting anilidomethylenemalonate intermediate can be used directly in the next step.
Step 2: Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling point, inert solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. The addition of a non-polar solvent like hexane can aid in precipitation.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
Step 4: Decarboxylation
-
Collect the quinoline-3-carboxylic acid by filtration, wash with cold water, and dry thoroughly.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline product.
Diagram: Gould-Jacobs Reaction Workflow
Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
The Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a base.[7]
Experimental Protocol: Pfitzinger Reaction (Conventional Method)
-
In a suitable reaction vessel, dissolve potassium hydroxide (3-4 equivalents) in ethanol or a mixture of ethanol and water.
-
Add isatin (1.0 equivalent) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
To this mixture, add the carbonyl compound (1.0-2.0 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[8]
Diagram: Pfitzinger Reaction Mechanism
Caption: Simplified mechanism of the Pfitzinger reaction.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is another classical method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[9]
Experimental Protocol: Doebner-von Miller Reaction (General Procedure)
-
In a round-bottom flask, combine the aniline (1.0 equivalent) with a strong acid such as hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux.
-
Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) (1.0-1.2 equivalents) dropwise to the refluxing solution over 1-2 hours.
-
Continue to reflux for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[10]
The Age of Fluoroquinolones: A Leap in Potency and Spectrum
While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance. The next major leap in the field came with the introduction of a fluorine atom at the C-6 position of the quinolone ring and a piperazine moiety at the C-7 position. This led to the development of the "fluoroquinolones," a new generation of drugs with dramatically enhanced potency and a broader spectrum of activity.
Norfloxacin, patented in 1978, was the first of this new wave and demonstrated improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[6] This was swiftly followed by the development of ciprofloxacin in 1981, which exhibited even greater potency and became a widely used antibiotic.[6] These second-generation fluoroquinolones were effective against a range of Gram-negative and some Gram-positive bacteria.
Subsequent generations of fluoroquinolones were developed with further modifications to the core structure, aiming to enhance activity against Gram-positive organisms, atypical pathogens, and anaerobes, while also improving pharmacokinetic profiles.[1]
Table 1: Evolution of Quinolone Generations and Antibacterial Spectrum
| Generation | Representative Drug(s) | Key Structural Features | General Spectrum of Activity |
| First | Nalidixic Acid | Naphthyridine core | Narrow, primarily Gram-negative enteric bacilli |
| Second | Ciprofloxacin, Norfloxacin | C-6 Fluorine, C-7 Piperazine | Expanded Gram-negative, some Gram-positive |
| Third | Levofloxacin | Varied C-7 substituents | Enhanced Gram-positive (e.g., S. pneumoniae) |
| Fourth | Moxifloxacin | C-8 Methoxy, bulky C-7 substituent | Broad spectrum, including anaerobes |
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize a state where the DNA is cleaved, preventing the re-ligation step and leading to the accumulation of double-strand breaks in the bacterial chromosome.[2] This triggers the SOS response and ultimately leads to bacterial cell death. The corresponding mammalian enzymes are significantly less susceptible to the action of quinolones, which accounts for their selective toxicity.
Diagram: Quinolone Mechanism of Action
Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Structure-Activity Relationships: The Key to Optimization
The evolution of quinolones has been driven by a deep understanding of the relationship between their chemical structure and biological activity. Key positions on the quinolone ring have been identified as critical for potency, spectrum, and pharmacokinetic properties.
-
N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances antibacterial activity.
-
C-3 Carboxylic Acid and C-4 Carbonyl: These groups are essential for binding to the DNA gyrase-DNA complex and are critical for antibacterial activity.
-
C-6 Position: The introduction of a fluorine atom at this position dramatically increases the potency against a wide range of bacteria.
-
C-7 Position: This position is a key site for modification to modulate the antibacterial spectrum and pharmacokinetic properties. The introduction of a piperazine ring, as in ciprofloxacin, enhances activity against Gram-negative bacteria. Larger, more complex substituents can improve activity against Gram-positive bacteria and anaerobes.
-
C-8 Position: Substitution at this position, for example with a methoxy group in moxifloxacin, can enhance activity against atypical and anaerobic bacteria.
Diagram: Key Structure-Activity Relationships of Quinolones
Caption: Critical positions on the quinolone ring for modulating antibacterial activity.
Quantitative Comparison of Antibacterial Potency
The improvements in antibacterial activity across the generations of quinolones are quantitatively demonstrated by their Minimum Inhibitory Concentration (MIC) values against key pathogens.
Table 2: Comparative MIC90 Values (µg/mL) of Representative Quinolones
| Drug | Generation | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Nalidixic Acid | First | 4-16 | >64 | >128 |
| Ciprofloxacin | Second | ≤0.03 - 0.25 | 0.12 - 1 | 0.25 - 1 |
| Levofloxacin | Third | ≤0.06 - 0.5 | 0.12 - 1 | 0.5 - 4 |
| Moxifloxacin | Fourth | 0.06 - 0.5 | 0.06 - 0.25 | 4 - 8 |
Note: MIC values can vary depending on the specific bacterial strain and testing methodology.
Conclusion and Future Perspectives
The journey of quinoline-4-carboxylic acid derivatives from a serendipitous discovery to a cornerstone of antibacterial therapy is a testament to the power of chemical synthesis and rational drug design. The evolution from the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation fluoroquinolones has provided clinicians with invaluable tools to combat a wide range of bacterial infections. However, the increasing emergence of bacterial resistance poses a significant challenge to the continued efficacy of this class of drugs. Future research will undoubtedly focus on the development of novel quinolone derivatives that can overcome existing resistance mechanisms, as well as on strategies to preserve the utility of these important therapeutic agents for generations to come.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309.
- ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
- Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. [Link]
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20.
- Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.
- Andriole, V. T. (2005). The fluoroquinolone antibacterials: past, present and future perspectives. Infectious Disease Clinics of North America, 19(4), 785-801.
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- Medcrine. (2025, May 13). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects [Video]. YouTube. [Link]
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445.
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- ResearchGate. (n.d.). The history of fluoroquinolones.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Tillotson, G. S. (1996). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 1-4.
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- Wikipedia. (2023, October 29). Pfitzinger reaction. [Link]
- Fernandes, P., & Martens, E. (2017). The quinolone antibiotics: a journey from obscurity to blockbuster drugs. Journal of Antibiotics, 70(3), 221-230.
- ResearchGate. (n.d.). MIC for the prepared 8-nitrofluoroquinolones against E. coli and S. aureus.
- ResearchGate. (n.d.). MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin....
- Hooper, D. C. (2001). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 47(Suppl 1), 1-4.
- MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
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2-(2-Methoxyphenyl)quinoline-4-carboxylic acid CAS number 181048-49-7
An In-Depth Technical Guide to 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS: 181048-49-7)
Executive Summary
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound built upon the quinoline-4-carboxylic acid scaffold. This molecular framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The subject compound, identified by CAS number 181048-49-7, serves as a valuable synthetic intermediate and a subject of interest in the exploration of novel bioactive agents. This document delves into its physicochemical properties, established synthesis methodologies, known biological context from related derivatives, and detailed experimental protocols to support further research and development.
Physicochemical Properties and Spectroscopic Profile
This compound is typically isolated as a white solid.[3] Its core structure consists of a quinoline ring system substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with a carboxylic acid, the latter being a key functional group for further chemical modification or biological interaction.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 181048-49-7 | - |
| Molecular Formula | C₁₇H₁₃NO₃ | [3] |
| Molecular Weight | 279.29 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Appearance | White Solid | [3] |
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. Data reported in the literature provides a clear analytical signature for this molecule.[3]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition.
-
Calculated [M+H]⁺: 280.09290
-
Found [M+H]⁺: 280.09583[3]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR): Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The spectrum, typically recorded in DMSO-d₆, shows characteristic signals.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.88 (s, 1H, COOH), 8.70 (d, J = 8.5 Hz, 1H), 8.35 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 6.4 Hz, 2H), 7.72 (t, J = 7.7 Hz, 1H), 7.51 (t, J = 7.8 Hz, 1H), 7.24 (d, J = 8.3 Hz, 1H), 7.14 (t, J = 7.4 Hz, 1H), 3.88 (s, 3H, OCH₃).[3]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For this molecule, characteristic absorption peaks would include a broad O-H stretch from the carboxylic acid (around 3400-3200 cm⁻¹) and a sharp C=O stretch (around 1720-1700 cm⁻¹).[5][6]
Synthesis Methodologies: The Pfitzinger Reaction
The synthesis of quinoline-4-carboxylic acids is most classically achieved via the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[2][7] This powerful reaction has remained a cornerstone for accessing this scaffold for over a century due to its reliability and the ready availability of starting materials.
The Underlying Chemistry of Pfitzinger
The reaction's core logic involves the condensation of isatin (or a substituted derivative) with a carbonyl compound that possesses an α-methylene group (a CH₂ group adjacent to the C=O). The process is conducted under basic conditions (e.g., potassium hydroxide). The causality of the reaction sequence is as follows:
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydroxide base attacking the amide bond within the isatin ring, causing it to open and form an isatinate (keto-acid) intermediate.[2][8]
-
Condensation & Imine Formation: The aniline moiety of the opened intermediate then condenses with the ketone (in this case, 2'-methoxyacetophenone), forming an imine (Schiff base).[2]
-
Cyclization & Dehydration: The enamine tautomer of the imine undergoes an intramolecular cyclization, which is mechanistically similar to a Claisen condensation, followed by dehydration to form the aromatic quinoline ring system.[2]
Alternative Synthetic Routes
While the Pfitzinger reaction is prominent, other methods like the Doebner reaction are also employed for synthesizing quinoline-4-carboxylic acids. The Doebner pathway is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[5] The choice between these methods often depends on the availability and reactivity of the specific precursors required for the desired substitution pattern. Modern advancements frequently employ microwave irradiation or novel catalysts to improve yields and reduce reaction times.[5][9]
Biological Activity and Therapeutic Potential
While specific biological data for CAS 181048-49-7 is limited in the public domain, the therapeutic potential of its structural class is extensively documented. Research on closely related 2-phenylquinoline-4-carboxylic acid derivatives provides compelling insights into its potential applications, particularly in oncology.
Anticancer Applications: Targeting Epigenetic Modulators
Recent drug discovery efforts have identified derivatives of this scaffold as potent inhibitors of key enzymes involved in cancer progression.
-
Histone Deacetylase (HDAC) Inhibition: A study published in Frontiers in Chemistry identified 2-phenylquinoline-4-carboxylic acid derivatives as selective inhibitors of HDAC3.[3][10] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and repression of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression, leading to cell cycle arrest and apoptosis.[10] The study demonstrated that active compounds induced G2/M phase cell cycle arrest and promoted apoptosis in cancer cell lines.[3][10]
-
Sirtuin 3 (SIRT3) Inhibition: Another line of research uncovered derivatives of the related 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid as potent and selective inhibitors of SIRT3.[11][12] SIRT3 is a mitochondrial deacetylase that plays a complex role in cancer metabolism.[11] In certain cancers, like mixed-lineage leukemia, SIRT3 inhibition was shown to induce G0/G1 phase cell cycle arrest and promote cell differentiation, offering a non-apoptotic mechanism for anticancer activity.[11][12]
Broader Biological Relevance
The quinoline core is historically significant for its antimalarial properties.[9][13] Furthermore, various derivatives of quinoline carboxylic acid have been evaluated for anti-inflammatory, antimicrobial, and antiviral activities, underscoring the versatility of this scaffold.[13][14][15]
Key Experimental Protocols
The following protocols are based on established methodologies reported in the literature and provide a framework for the synthesis and evaluation of the title compound.
Protocol: Synthesis via Pfitzinger Reaction
This protocol is adapted from the synthesis of "B13" as described by Zhang et al. (2022) in Frontiers in Chemistry.[3]
Materials:
-
Isatin
-
2'-Methoxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Prepare Base Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve KOH (2 equivalents) in a minimal amount of water, then add absolute ethanol to create a solution.
-
Isatin Addition: Add isatin (1 equivalent) to the basic solution. Stir at room temperature for approximately 30-60 minutes. The solution should undergo a color change as the isatin ring opens.
-
Ketone Addition: Slowly add 2'-methoxyacetophenone (1.1 equivalents) to the reaction mixture.
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain reflux for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the solution to pH ~4-5 by slowly adding concentrated HCl. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate (EtOAc), to yield the pure this compound as a white solid. The reported yield for this specific compound is 51.1%.[3]
Protocol: General Method for In Vitro Antiproliferative Assay (SRB)
This protocol describes a general method for assessing the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MCF7)[14]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Measurement: Solubilize the bound dye by adding 10 mM Tris base solution to each well. Measure the absorbance (optical density) at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
This compound, CAS 181048-49-7, represents a well-defined chemical entity with a straightforward and robust synthetic pathway. While its own biological profile is yet to be fully elucidated, its structural framework places it in a class of compounds with immense therapeutic potential, particularly as modulators of epigenetic targets like HDACs and sirtuins.
Future research should focus on:
-
Broad Biological Screening: Evaluating the compound against a diverse panel of cancer cell lines and exploring its potential in other therapeutic areas such as inflammation and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the carboxylic acid moiety as a handle for chemical derivatization to synthesize a library of amides, esters, and other analogs to probe the SAR and optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify its precise molecular targets and downstream cellular effects.
This guide serves as a foundational resource to enable and accelerate such research endeavors, providing the necessary chemical context and methodological framework for scientists in the field of drug discovery.
References
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
- Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. PubChem. [Link]
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
- Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]
- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
- Pfitzinger Quinoline Synthesis. SlideShare. [Link]
- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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spectral data of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
Introduction: The Structural Elucidation Imperative
In the landscape of medicinal chemistry and materials science, quinoline-4-carboxylic acids represent a privileged scaffold, forming the core of numerous compounds with significant biological activities.[1] The specific analogue, this compound, combines the quinoline core with a methoxy-substituted phenyl ring, creating a unique electronic and steric profile that warrants detailed structural characterization. Accurate and comprehensive spectral analysis is the cornerstone of this characterization, ensuring molecular identity, purity, and providing the foundational data for further research and development.
This guide provides a detailed examination of the expected spectral data for this compound. As a complete, published experimental dataset for this specific isomer is not consistently available in public repositories, this document leverages data from closely related analogues and foundational spectroscopic principles to present a robust, predictive analysis. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features and outlining the standard methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR experiment begins with meticulous sample preparation and parameter selection. The choice of solvent is critical; for a carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds with the acidic proton prevents rapid proton exchange, allowing the carboxylic acid proton to be observed as a distinct, albeit broad, signal.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic regions.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).
-
Employ a standard pulse sequence (e.g., 'zg30').
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a single line.
-
Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the methoxy group protons, and the ten aromatic protons distributed across the quinoline and phenyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| > 13.0 | br s | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a very downfield, broad singlet in DMSO-d₆ due to hydrogen bonding. |
| ~8.6-8.8 | m | 2H | H-5, H-8 | Protons on the benzo- portion of the quinoline ring. H-5 is deshielded by the ring nitrogen and the adjacent fused ring. H-8 experiences similar effects. |
| ~8.2-8.4 | m | 2H | H-3, H-6' | H-3 on the quinoline ring is adjacent to the electron-withdrawing carboxylic acid. H-6' on the phenyl ring is ortho to the point of attachment and deshielded. |
| ~7.8-8.0 | m | 2H | H-6, H-7 | Protons on the central part of the quinoline benzo- ring, typically appearing as complex multiplets (triplets or doublets of doublets). |
| ~7.2-7.5 | m | 2H | H-4', H-5' | Protons on the methoxy-phenyl ring. |
| ~7.1 | d | 1H | H-3' | Proton ortho to the methoxy group, expected to be slightly upfield due to the electron-donating effect of the OCH₃ group. |
| ~3.9 | s | 3H | OCH₃ | The methoxy group protons appear as a characteristic sharp singlet in a region typical for aryl methyl ethers. |
Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum should display 17 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by hybridization and the electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~168.0 | C-4 (COOH) | The carboxylic acid carbon is highly deshielded and appears significantly downfield. |
| ~157.0 | C-2' (C-OCH₃) | The aromatic carbon directly attached to the electron-donating methoxy group is strongly deshielded. |
| ~155.0 | C-2 (Quinoline) | The carbon at the junction of the two rings, bonded to nitrogen, is significantly deshielded. |
| ~148.0 | C-8a (Quinoline) | Quaternary carbon at the fusion of the two quinoline rings. |
| ~140.0 | C-4 (Quinoline) | The carbon bearing the carboxylic acid group is deshielded. |
| ~132.0 | C-4' | Aromatic CH carbon on the phenyl ring. |
| ~130.5 | C-6' | Aromatic CH carbon on the phenyl ring. |
| ~129.0 | C-7 | Aromatic CH carbon on the quinoline ring. |
| ~128.0 | C-5 | Aromatic CH carbon on the quinoline ring. |
| ~127.0 | C-1' | The quaternary carbon of the phenyl ring attached to the quinoline system. |
| ~125.5 | C-6 | Aromatic CH carbon on the quinoline ring. |
| ~122.0 | C-5' | Aromatic CH carbon on the phenyl ring. |
| ~121.0 | C-4a (Quinoline) | Quaternary carbon at the fusion of the two quinoline rings. |
| ~119.0 | C-3 (Quinoline) | Aromatic CH carbon on the quinoline ring. |
| ~112.0 | C-3' | Aromatic CH carbon ortho to the methoxy group, shielded by its electron-donating effect. |
| ~110.0 | C-8 | Aromatic CH carbon on the quinoline ring. |
| ~56.0 | OCH₃ | The methoxy carbon appears in the typical range for an sp³ carbon bonded to an oxygen atom. |
Table 2: Predicted ¹³C NMR data for this compound in DMSO-d₆. Assignments are aided by data from similar structures like N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Experimental Protocol: Solid-State Analysis
For a crystalline solid like this compound, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method that requires minimal sample preparation.
Step-by-Step FT-IR (ATR) Acquisition Protocol:
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid, the aromatic rings, and the aryl ether linkage.
| Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibration Type | Functional Group Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded dimer) |
| ~3060 | Medium, Sharp | C-H Stretch | Aromatic C-H |
| ~2950, ~2840 | Weak, Sharp | C-H Stretch | Methoxy (-OCH₃) |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1580, ~1470 | Medium-Strong, Sharp | C=C Stretch | Aromatic Rings |
| ~1290 | Strong | C-O Stretch | Carboxylic Acid |
| ~1245 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1025 | Medium | C-O-C Symmetric Stretch | Aryl Ether |
| 950 - 910 | Medium, Broad | O-H Bend | Carboxylic Acid (Out-of-plane) |
| 850 - 750 | Strong, Sharp | C-H Bend | Aromatic (Out-of-plane) |
Table 3: Predicted characteristic FT-IR absorption bands for this compound.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Ionization and Detection
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, relatively non-volatile molecules like carboxylic acids. It typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, ideal for confirming the molecular weight.
Step-by-Step MS (ESI) Acquisition Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate them based on their mass-to-charge ratio (m/z).
-
Detection: Record the abundance of ions at each m/z value to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₇H₁₃NO₃, with a monoisotopic molecular weight of approximately 279.09 Da.
| Predicted m/z | Ion | Fragmentation Pathway | Rationale |
| 280.0968 | [M+H]⁺ | Protonated Molecular Ion | The most abundant ion expected in a high-resolution ESI positive mode spectrum. This confirms the molecular weight. |
| 279.0895 | [M]⁺˙ | Molecular Ion | The parent ion observed under harder ionization techniques like Electron Ionization (EI). It is expected to be a stable and abundant peak. |
| 262.0866 | [M-OH]⁺ | Loss of hydroxyl radical | A common fragmentation for carboxylic acids. |
| 234.0913 | [M-COOH]⁺ | Loss of carboxyl radical | Decarboxylation is a primary fragmentation pathway for quinoline-4-carboxylic acids. |
| 233.0835 | [M-HCOOH]⁺˙ | Loss of formic acid | Another possible rearrangement and loss from the molecular ion. |
| 204.0753 | [[M-COOH]-CH₂O]⁺ | Subsequent loss of formaldehyde | Following decarboxylation, the methoxy group can fragment, often via loss of formaldehyde. |
Table 4: Predicted key ions in the mass spectrum of this compound.
The fragmentation of quinoline derivatives is well-documented. A primary fragmentation pathway involves the loss of the carboxyl group (45 Da), followed by further decomposition.
Conclusion
The comprehensive structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data and outlines the robust, field-proven methodologies for their acquisition. The predicted ¹H and ¹³C NMR spectra map the proton and carbon environments, the IR spectrum confirms the presence of key carboxylic acid, aromatic, and ether functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This combination of data provides an unambiguous confirmation of the molecular structure, serving as a critical foundation for any scientist working with this important class of compounds.
References
- Cherry, C. (n.d.). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Supplementary Content.
- (n.d.). 2 - Supporting Information.
- SpectraBase. (n.d.). N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide.
- Al-Qawasmeh, R. A., Khanfar, M. A., Abu Zarga, M. H., & AlDamen, M. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 10), o2892.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- Noureldin, M. R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3447–3454.
- PubChem. (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid.
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- Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
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- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
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An In-depth Technical Guide on 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid as a Potential HDAC Inhibitor
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Abstract
Histone deacetylases (HDACs) are critical epigenetic regulators and have emerged as validated therapeutic targets for cancer.[1] The inhibition of HDACs can induce cell cycle arrest, differentiation, and apoptosis in tumor cells, making the development of novel HDAC inhibitors a key focus in oncology research.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[2][3] This guide details the synthesis, biochemical evaluation, and cellular characterization of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, a compound identified as a potential HDAC inhibitor. We provide a comprehensive overview, from its chemical synthesis via the Doebner reaction to its proposed mechanism of action involving zinc chelation at the HDAC active site. Detailed, field-tested protocols for in vitro HDAC inhibition assays and cell-based cytotoxicity studies are presented to provide a robust framework for its evaluation as a promising therapeutic candidate.
Introduction: Targeting Epigenetic Dysregulation in Cancer
The regulation of gene expression is a complex process, with epigenetic modifications playing a central role. Histone acetylation and deacetylation, governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), are fundamental to this process.[4] HATs acetylate lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure that facilitates gene transcription. Conversely, HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[1][4]
In many cancers, the balance is shifted towards hypoacetylation due to the overexpression or aberrant recruitment of HDACs.[4] This leads to the silencing of critical tumor suppressor genes, such as the cell cycle inhibitor p21WAF1, promoting uncontrolled cell proliferation and survival.[4] HDAC inhibitors (HDACis) aim to reverse this epigenetic imbalance. By blocking the activity of HDAC enzymes, they restore histone acetylation, reactivate silenced genes, and can trigger apoptosis and cell cycle arrest in malignant cells.[1][5] This mechanism has validated HDACs as significant targets in cancer therapy, with several HDACis, such as Vorinostat (SAHA), approved for clinical use.[6][7]
The quinoline nucleus is a versatile heterocyclic scaffold known for its broad range of pharmacological activities, including potent anticancer effects.[2][3][8] Its structural versatility allows for modifications that can tune its biological activity, making it an attractive starting point for the design of novel enzyme inhibitors.[9] This guide focuses on a specific 2,4-disubstituted quinoline derivative, this compound, exploring its potential as a novel inhibitor of HDACs.
Synthesis and Characterization
The synthesis of this compound is efficiently achieved through the Doebner reaction, a classic method for constructing the quinoline core.[10][11] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[10][11][12]
Synthetic Protocol: Doebner Reaction
This protocol outlines the synthesis of this compound from aniline, 2-methoxybenzaldehyde, and pyruvic acid.
Materials:
-
Aniline
-
2-Methoxybenzaldehyde
-
Pyruvic Acid
-
Ethanol (Absolute)
-
Hydrochloric Acid (Concentrated)
-
Sodium Hydroxide (10% w/v aqueous solution)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine aniline (1.0 eq.), 2-methoxybenzaldehyde (1.0 eq.), and absolute ethanol (100 mL).
-
Initial Reflux: Stir the mixture and heat to reflux for 1 hour. This initial step forms the Schiff base intermediate.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.2 eq.) to the refluxing mixture.
-
Catalysis and Main Reaction: Carefully add a catalytic amount of concentrated hydrochloric acid (approx. 0.1 eq.). Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Pour the mixture into 200 mL of ice-cold water with vigorous stirring.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration and wash it thoroughly with deionized water to remove unreacted starting materials and acid.
-
Purification: To purify, suspend the crude solid in a 10% sodium hydroxide solution to dissolve the carboxylic acid. Filter the solution to remove any insoluble impurities.
-
Precipitation: Re-precipitate the product by acidifying the filtrate with hydrochloric acid until the pH is approximately 4-5.
-
Final Collection: Collect the purified this compound by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Published literature confirms the successful synthesis of this compound.[13]
Biochemical Evaluation: HDAC Inhibition
The primary mechanism by which many small molecule HDAC inhibitors function is through interaction with a catalytic zinc ion (Zn2+) located at the bottom of the enzyme's active site pocket.[6][7]
Proposed Mechanism of Action
The structure of this compound contains a carboxylic acid moiety at the 4-position of the quinoline ring. This group is hypothesized to act as a Zinc-Binding Group (ZBG) . The carboxylate can chelate the Zn2+ ion in the HDAC active site, displacing a critical water molecule and preventing the hydrolysis of the acetyl-lysine substrate.[14] This mode of inhibition is analogous to that of other well-characterized HDAC inhibitors like hydroxamates (e.g., SAHA).[7][14][15][16]
The diagram below illustrates this proposed zinc-chelating mechanism.
Caption: Proposed chelation of the active site Zn²⁺ ion by the carboxylate group of the inhibitor.
Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This protocol provides a method to determine the inhibitory potency (IC50) of the compound against total HDAC activity from a nuclear extract or against specific HDAC isoforms. The assay is based on the deacetylation of a fluorogenic substrate.[17][18][19][20][21]
Materials:
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa Nuclear Extract (as a source of HDACs) or purified HDAC isoforms
-
Developer Solution (e.g., Trypsin in assay buffer with Trichostatin A)[19]
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or SAHA (as positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 360/460 nm or similar)[19][20]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the well should be kept below 1%.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or positive control, or DMSO for vehicle control)
-
HDAC source (e.g., HeLa nuclear extract)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the HDAC Fluorometric Substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).[19]
-
Signal Development: Incubate at 37°C for an additional 15-30 minutes to allow for complete development of the fluorescent signal.
-
Measurement: Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.[20]
-
Data Analysis: Subtract the background fluorescence (wells with no HDAC source). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: HDAC Inhibitory Activity
The following table presents hypothetical IC50 values for the test compound against several HDAC isoforms, compared to the known pan-HDAC inhibitor, SAHA (Vorinostat).
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | 150 | 185 | 120 | 950 | 450 |
| SAHA (Vorinostat) | 25 | 30 | 45 | 15 | 310 |
| Note: Data are hypothetical and for illustrative purposes only. |
This data suggests the compound may exhibit some selectivity for Class I HDACs (HDAC1, 2, 3, 8) over the Class IIb enzyme HDAC6, a pattern observed in some quinoline-based inhibitors.[22]
Cellular Activity and Anticancer Potential
To translate biochemical inhibition into a potential therapeutic effect, the compound's activity must be assessed in a cellular context. A key initial experiment is to determine its cytotoxicity against cancer cell lines.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24][26]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[26]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[27]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26] Read the absorbance at 570 nm using a multi-well spectrophotometer.[27]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting viability against the log of compound concentration.
Data Presentation: In Vitro Cytotoxicity
The following table presents hypothetical IC50 values for the test compound against two human cancer cell lines.
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | 5.8 | 8.2 |
| Doxorubicin (Control) | 0.9 | 1.2 |
| Note: Data are hypothetical and for illustrative purposes only. |
Integrated Experimental Workflow
The overall process of identifying and characterizing a potential HDAC inhibitor involves a logical progression from chemical synthesis to biochemical and cellular evaluation.
Caption: High-level workflow from synthesis to initial biological characterization.
Discussion and Future Perspectives
This guide has outlined the rationale, synthesis, and preliminary evaluation of this compound as a potential HDAC inhibitor. The Doebner reaction provides a reliable route for its synthesis, and the proposed mechanism of action via zinc chelation is well-precedented in the field of HDAC inhibitor design.
The hypothetical data presented suggests that this compound possesses inhibitory activity against HDAC enzymes and exhibits cytotoxicity in cancer cell lines. Future work should focus on several key areas:
-
HDAC Isoform Selectivity: A comprehensive profiling against all 11 zinc-dependent HDAC isoforms is necessary to confirm the selectivity profile and guide further development.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold is crucial.[9] Altering the substituent on the 2-phenyl ring and exploring different zinc-binding groups at the 4-position could lead to significant improvements in potency and selectivity.
-
In-depth Cellular Mechanism: Beyond cytotoxicity, it is essential to confirm the on-target effect in cells. This includes Western blot analysis to show hyperacetylation of histones and other HDAC substrates (like α-tubulin for HDAC6), cell cycle analysis (expecting G1 or G2/M arrest), and apoptosis assays (e.g., Annexin V staining).[22][28]
-
Pharmacokinetic Profiling: Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to assess the compound's drug-like properties.
-
In Vivo Efficacy: Promising candidates should be advanced into preclinical animal models of cancer to evaluate their anti-tumor efficacy and safety profile.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Histone Deacetylases and Their Inhibitors in Cancer Epigenetics. (2020). Cancers.
- Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. (2011). Journal of the American Chemical Society.
- The role of histone deacetylases (HDACs) in human cancer. (2005). Molecular Cancer.
- Insights into Quinoline Schiff Bases as Anticancer Agents. (2023).
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2021).
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. (2011). Journal of the American Chemical Society.
- Quinoline Derivatives as Anticancer Agents: A Compar
- Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat. (2014). Journal of Cancer Science & Therapy.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Histone Deacetylases and Their Inhibitors in Cancer Epigenetics. (2020). Semantic Scholar.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Doebner-Miller reaction and applic
- HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. (2024). Journal of Experimental & Clinical Cancer Research.
- Zinc binding groups for histone deacetylase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
- HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Epigentek.
- Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). (n.d.). Epigentek.
- Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
- Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. (2018). Current Opinion in Structural Biology.
- Zinc binding groups for histone deacetylase inhibitors. (2017). Taylor & Francis Online.
- HDAC Activity Assay Kit (Fluorometric). (2021). Abcam.
- Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). European Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017).
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PubMed.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2009). Experimental & Molecular Medicine.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2019). Organic Process Research & Development.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (2016).
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An In-depth Technical Guide to the Exploratory Screening of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid in Cancer Cell Lines
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer potential.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial exploratory screening of a specific derivative, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (Compound X), against a panel of human cancer cell lines. We will detail the strategic rationale, experimental design, step-by-step protocols for primary cytotoxicity screening, and secondary mechanistic assays focused on apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities for oncology applications.
Introduction and Scientific Rationale
The quest for novel anticancer agents remains a paramount challenge in modern pharmacology.[3] A key strategy in drug discovery involves the synthesis and evaluation of derivatives of known bioactive scaffolds. The quinoline ring system, particularly with a carboxylic acid at the 4-position, has been extensively explored for therapeutic potential, demonstrating activities that include the disruption of tubulin polymerization and the inhibition of key enzymes involved in cell signaling and epigenetic regulation.[1][4]
Derivatives of 2-phenylquinoline-4-carboxylic acid, a class to which our subject compound belongs, have been specifically identified as potential histone deacetylase (HDAC) inhibitors and have shown antiproliferative effects.[5] The specific compound for this guide, this compound (henceforth "Compound X"), features a methoxy-substituted phenyl ring at the 2-position. This substitution provides a unique electronic and steric profile that warrants a thorough investigation of its cytotoxic potential across various cancer types.
This guide outlines a logical, multi-stage screening process designed to:
-
Determine the concentration-dependent cytotoxic effects of Compound X on a diverse panel of cancer cell lines.
-
Calculate the half-maximal inhibitory concentration (IC50) to quantify its potency.
-
Investigate apoptosis induction as a primary mechanism of action.
Foundational Concepts: Cancer Cell Signaling and Compound Screening
Cancer is fundamentally a disease of aberrant cellular signaling that leads to uncontrolled proliferation and evasion of programmed cell death (apoptosis).[6][7][8] Key signaling cascades frequently dysregulated in cancer include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, survival, and proliferation.[6][9][10][11] Novel therapeutic agents often exert their effects by modulating one or more nodes within these pathways.
Exploratory screening using cancer cell lines is a foundational step in drug discovery.[12][13] It allows for a cost-effective, high-throughput assessment of a compound's biological activity and helps identify which cancer types may be most susceptible, guiding future preclinical and clinical development.[12][14]
Experimental Design: The Blueprint for Screening
A robust experimental design is critical for generating reliable and reproducible data. The overall workflow for this exploratory screen is depicted below.
Compound Preparation and Handling
-
Compound Information:
-
Stock Solution: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a highly effective solvent for a wide range of organic molecules and is miscible with aqueous cell culture media. It is the standard vehicle for compound screening.
-
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Selection of Cancer Cell Lines
For an initial screen, a diverse panel of cell lines from different tissues of origin should be selected. This approach helps to identify tissue-specific sensitivities and provides a broader understanding of the compound's potential therapeutic range.
Table 1: Representative Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Non-small cell lung cancer model |
| HCT-116 | Colorectal Carcinoma | Wild-type p53, microsatellite instability |
| HeLa | Cervical Cancer | HPV-positive, rapidly proliferating |
| K-562 | Chronic Myelogenous Leukemia | Suspension cell line, Bcr-Abl positive |
Rationale: This panel includes both adherent and suspension cell lines, representing cancers with high incidence (breast, lung, colorectal) and different genetic backgrounds, providing a robust initial assessment.
Primary Screening: Cytotoxicity Assessment
The first step is to determine if Compound X has a cytotoxic or cytostatic effect on cancer cells. The MTT and Sulforhodamine B (SRB) assays are two of the most common, reliable, and cost-effective colorimetric methods for this purpose.[16][17]
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Compound X stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium from the DMSO stock. The final DMSO concentration in all wells (including vehicle control) must be consistent and non-toxic (typically ≤0.5%).
-
Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "vehicle control" (medium with DMSO only) and "blank" (medium only).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[16]
Materials:
-
Same as MTT, but replace MTT solution and solubilization DMSO with:
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
10 mM Tris base solution
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (for a final concentration of ~3.3%) to fix the cells. Incubate at 4°C for 1 hour.
-
Causality: TCA precipitates and fixes total cellular protein to the plate, ensuring that the subsequent staining is proportional to the cell biomass present at the end of the treatment period.
-
-
Washing: Carefully wash the plates 4-5 times with slow-running tap water or deionized water to remove TCA and excess medium. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Dry: Quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm.
Data Analysis and Interpretation
For both assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells.
Calculation: % Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
The resulting data is then used to generate a dose-response curve by plotting % Cell Viability against the log of the compound concentration. From this curve, the IC50 value—the concentration of the compound required to inhibit cell growth by 50%—is determined using non-linear regression analysis.
Table 2: Hypothetical IC50 Values for Compound X after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 | 8.2 |
| MDA-MB-231 | 2.5 |
| A549 | 15.7 |
| HCT-116 | 5.1 |
| HeLa | 1.8 |
| K-562 | 3.9 |
Interpretation: In this hypothetical dataset, Compound X shows potent activity against HeLa, MDA-MB-231, and K-562 cells (IC50 < 5 µM), moderate activity against HCT-116 and MCF-7, and weaker activity against A549. This differential sensitivity suggests that the compound's mechanism may be linked to pathways more critical in certain cancer types. The high potency against the triple-negative breast cancer line (MDA-MB-231) and cervical cancer (HeLa) makes these "hit" cell lines for further mechanistic studies.
Secondary Screening: Investigating Apoptosis Induction
Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8][18] The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating between early apoptosis, late apoptosis, and necrosis via flow cytometry.[19][20]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
"Hit" cancer cell line (e.g., HeLa or MDA-MB-231)
-
6-well plates
-
Compound X
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at concentrations around its IC50 value (e.g., 1x and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating dead cells), wash with PBS, and detach the adherent cells using trypsin. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
Self-Validation: The use of both a negative (vehicle) and a positive control is essential to validate the assay's performance and to accurately define the gates for each cell population (live, apoptotic, necrotic) during flow cytometry analysis. Furthermore, the Nomenclature Committee on Cell Death recommends using more than one assay to confirm apoptosis.[21] Therefore, results could be further validated with a method that measures a different apoptotic hallmark, such as a caspase activity assay or a TUNEL assay for DNA fragmentation.[8][18]
Conclusion and Future Directions
This guide provides a structured and technically robust approach for the initial exploratory screening of this compound. By following these protocols, researchers can effectively determine the compound's cytotoxic potential, identify sensitive cancer cell lines, and gain initial insights into its mechanism of action.
Positive results from this screening cascade—namely, potent and selective cytotoxicity driven by apoptosis induction—would provide a strong rationale for advancing Compound X into the next stages of preclinical drug development. Future work would include:
-
Screening against a larger panel of cell lines to build a comprehensive activity profile.
-
In-depth mechanistic studies to identify the specific molecular target(s) within key signaling pathways.
-
Evaluation in 3D cell culture models (e.g., spheroids) and subsequent in vivo animal models to assess efficacy and safety.
This systematic process ensures that resources are focused on compounds with the highest therapeutic potential, accelerating the journey from a novel molecule to a potential clinical candidate.
References
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- Examster AI. (2025, October 20). Cell Signaling Pathways: Mechanisms and Their Role in Cancer Development. Examster AI.
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- ResearchGate. (n.d.). Signaling pathways involved in cell proliferation, survival, and cycle... ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
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- Merck. (n.d.). Apoptosis Assays | Life Science Research. Merck.
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- Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220859.
- Sigma-Aldrich. (n.d.). Apoptosis Assays. Sigma-Aldrich.
- Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(23), 8206.
- Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Biocompare.
- BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? BMG Labtech.
- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
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- ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate.
- Price, P., et al. (1999). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. Radiation Oncology Investigations, 7(2), 77-85.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.
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- Stankovičová, H., et al. (1998). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 43(5), 531-534.
- Vasava, K. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.
- MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928392.
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- Zacks, S. M., et al. (2012). Quantitative High-Throughput Drug Screening Identifies Novel Classes of Drugs with Anticancer Activity in Thyroid Cancer Cells: Opportunities for Repurposing. Endocrinology, 153(11), 5592-5602.
- Maleki, B., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3465-3474.
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Topic: 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid as a SIRT3 Inhibitor Candidate
An In-Depth Technical Guide for Researchers and Drug Developers
Abstract
Sirtuin 3 (SIRT3), the primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial homeostasis and cellular metabolism. Its dysregulation is implicated in numerous pathologies, including cancer, metabolic syndrome, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive framework for the evaluation of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a representative of the 2-phenylquinoline-4-carboxylic acid scaffold, as a candidate inhibitor of SIRT3. We present the scientific rationale for targeting SIRT3, grounded in its structural and functional biology. This guide details a sequential, multi-stage experimental workflow, from initial in vitro enzymatic assays to cellular target engagement and downstream biomarker modulation. Each protocol is presented with step-by-step instructions and explains the underlying scientific principles, empowering researchers to rigorously assess the compound's potency, selectivity, and cellular activity. This document serves as a roadmap for scientists in the early stages of drug discovery aimed at modulating mitochondrial function through SIRT3 inhibition.
Part 1: The Rationale for Targeting SIRT3
The Sirtuin Family: Guardians of Cellular Homeostasis
The sirtuins are a highly conserved family of seven (SIRT1-7) NAD+-dependent enzymes that belong to the class III histone deacetylases (HDACs).[1][2] Unlike other HDAC classes, their activity is intrinsically linked to the cellular energy state via their reliance on the co-substrate NAD+.[2] Mammalian sirtuins are distributed across different subcellular compartments, including the nucleus (SIRT1, SIRT6, SIRT7), cytoplasm (SIRT2), and mitochondria (SIRT3, SIRT4, SIRT5), allowing them to regulate a wide array of cellular processes, from gene expression and DNA repair to metabolic flux and stress response.[2][3]
SIRT3: The Master Regulator of Mitochondrial Function
SIRT3 is the major deacetylase within the mitochondrial matrix, a hub of cellular energy production and metabolic activity.[3][4] Synthesized as a 44 kDa precursor, it is imported into the mitochondria where it is cleaved into its active 28 kDa form.[2][5] The catalytic core of SIRT3 features a characteristic structure with a large Rossmann fold for NAD+ binding and a smaller, zinc-binding domain that accommodates the acetyl-lysine substrate.[4][6]
Functionally, SIRT3 is a fidelity protein that maintains mitochondrial health. It deacetylates and thereby modulates the activity of numerous key mitochondrial proteins involved in:
-
Energy Metabolism: Regulating enzymes in the tricarboxylic acid (TCA) cycle, electron transport chain (ETC), and fatty acid oxidation.[3][7][8]
-
Redox Balance: Activating antioxidant enzymes like manganese superoxide dismutase (MnSOD/SOD2) to mitigate oxidative stress.[8]
-
Apoptosis and Autophagy: Influencing programmed cell death and mitochondrial quality control pathways.[4][9]
Given its central role, SIRT3 is highly expressed in metabolically active tissues such as the heart, liver, kidney, and brain.[4]
SIRT3's Dichotomous Role in Disease
The role of SIRT3 in disease is context-dependent. In many age-related and metabolic diseases, SIRT3 activity is protective, and its decline is associated with pathology.[3][4] However, in several types of cancer, including diffuse large B-cell lymphoma (DLBCL), SIRT3 is overexpressed and acts as an oncogene by promoting the metabolic adaptations necessary for rapid proliferation and survival.[10][11] By deacetylating and activating enzymes like glutamate dehydrogenase (GDH), SIRT3 fuels cancer cell metabolism.[11] This non-oncogene addiction makes SIRT3 a promising therapeutic target for these specific malignancies.[11] Therefore, the development of potent and selective SIRT3 inhibitors is a key strategy for cancers that rely on its activity.
Part 2: The 2-Phenylquinoline-4-Carboxylic Acid Scaffold
A Privileged Scaffold in Drug Discovery
The quinoline core is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[12] The quinoline-4-carboxylic acid moiety, in particular, has been successfully utilized in the development of inhibitors for various enzymes, where the carboxylic acid often acts as a key interaction point, for instance, by forming salt bridges with basic residues in the target's active site.[13][14]
Precedent as a Core for Sirtuin and HDAC Inhibitors
Recent studies have validated the 2-phenylquinoline-4-carboxylic acid scaffold as a promising starting point for developing sirtuin inhibitors. A notable study detailed the discovery of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective SIRT3 inhibitors.[1][15][16] In that work, the quinoline and phenyl groups were shown through molecular docking to occupy distinct hydrophobic pockets in the SIRT3 active site, which is larger than those of SIRT1 and SIRT2, providing a basis for selectivity.[1] Furthermore, related 2-phenylquinoline-4-carboxylic acid derivatives have been explored as inhibitors of other zinc-dependent HDACs, highlighting the scaffold's versatility but also underscoring the need for careful selectivity profiling.[17][18]
This precedent provides a strong rationale for investigating this compound as a foundational molecule for SIRT3 inhibition. The methoxy substitution on the phenyl ring offers a vector for exploring structure-activity relationships (SAR) to optimize potency and selectivity.
Part 3: A Validation Framework for SIRT3 Inhibition
Evaluating a candidate compound requires a systematic and logical progression of experiments. The following workflow is designed to first confirm enzymatic inhibition, then verify target engagement in a relevant cellular context, and finally, measure the direct downstream consequences of that engagement.
Caption: A logical workflow for validating a candidate SIRT3 inhibitor.
Stage 1: In Vitro Enzymatic Inhibition Assay
Scientific Rationale: The foundational experiment is to determine if this compound directly inhibits SIRT3 enzymatic activity. This is typically achieved using a fluorogenic assay with purified recombinant human SIRT3. By measuring the rate of deacetylation of a synthetic acetylated peptide substrate in the presence of varying concentrations of the inhibitor, we can determine its potency (IC50). To ensure the development of a useful chemical probe or drug lead, it is critical to assess selectivity by concurrently profiling the compound against the highly homologous sirtuins SIRT1 and SIRT2.
Experimental Protocol: Fluorogenic SIRT3 Inhibition Assay [19][20]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
SIRT3 Enzyme: Dilute recombinant human SIRT3 to the working concentration (e.g., 25-50 ng/well) in assay buffer. Keep on ice.
-
Substrate/Co-substrate Mix: Prepare a 2X working solution containing the fluorogenic peptide substrate (e.g., derived from p53, final concentration ~50 µM) and NAD+ (final concentration ~500 µM) in assay buffer.[20]
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Developer Solution: Prepare the developer solution as per the manufacturer's instructions (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore, along with a SIRT inhibitor like nicotinamide to stop the reaction).[19]
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of assay buffer to the "blank" wells.
-
Add 25 µL of the diluted SIRT3 enzyme solution to the "positive control" and "inhibitor" wells.
-
Add 25 µL of the serially diluted inhibitor to the appropriate wells. Add vehicle (assay buffer with DMSO) to control wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the 2X Substrate/Co-substrate Mix to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Developer Solution to all wells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm).[21]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "positive control" (0% inhibition) and "blank" (100% inhibition).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound | >50 | >50 | 7.5 |
| Reference Inhibitor (e.g., YC8-02)[11] | 35.2 | 41.8 | 4.9 |
| Non-selective Inhibitor (e.g., Nicotinamide)[20] | 35.1 | 29.5 | 48.0 |
| (Note: Data are hypothetical for illustrative purposes.) |
Stage 2: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: A compound's ability to inhibit a purified enzyme does not guarantee it can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in an unperturbed cellular environment.[22][23] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[23] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble SIRT3 remaining at each temperature, a shift in the melting curve confirms direct physical interaction.[24][25]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA [22]
-
Cell Treatment:
-
Culture cells known to express SIRT3 (e.g., HeLa, MDA-MB-231) to ~80% confluency.
-
Treat cells with the candidate inhibitor at a desired concentration (e.g., 10x the enzymatic IC50) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Lysis and Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells via freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) at 4°C.
-
Aliquot the supernatant into PCR tubes, one for each temperature point.
-
Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by a 3-minute cooling step at room temperature.
-
-
Sample Preparation and Western Blotting:
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Resolve equal amounts of protein from each temperature point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for SIRT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point using software like ImageJ.
-
Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature for both the vehicle- and drug-treated samples to visualize the thermal shift.
-
Stage 3: Cellular Biomarker Modulation
Scientific Rationale: Confirming target engagement with CETSA is a crucial step. The subsequent, self-validating step is to demonstrate that this engagement leads to a functional consequence: the inhibition of SIRT3's deacetylase activity within the cell. This is measured by quantifying the acetylation level of known SIRT3 substrates. An increase in the acetylation of a specific substrate (e.g., MnSOD, IDH2) or in the global acetylation of mitochondrial proteins upon compound treatment provides strong evidence of on-target activity.[10][25] Due to the often low stoichiometry of acetylation, an immunoprecipitation (IP) step to enrich for acetylated proteins is highly recommended.[26]
Experimental Protocol: Acetyl-Lysine IP and Western Blot [27][28]
-
Cell Treatment and Lysis:
-
Treat cells with the candidate inhibitor at various concentrations and time points (e.g., 6-12 hours). Include a vehicle control.
-
Harvest cells and lyse them in a specific IP lysis buffer containing protease inhibitors and, critically, deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation state post-lysis.
-
Determine protein concentration using a BCA assay. Reserve a small aliquot of the lysate for the "input" control.
-
-
Immunoprecipitation of Acetylated Proteins:
-
Pre-clear the cell lysate (0.5 - 1.0 mg of total protein) with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody conjugated to agarose beads overnight at 4°C with gentle rotation.[27]
-
Wash the beads extensively with IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound acetylated proteins from the beads by boiling in SDS-PAGE loading buffer.[27]
-
Load the eluate, alongside the "input" lysate control, onto an SDS-PAGE gel and resolve the proteins.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and probe with a primary antibody against a known SIRT3 substrate (e.g., anti-MnSOD or anti-IDH2).
-
Alternatively, to assess global mitochondrial protein acetylation, isolate mitochondria before lysis and probe the blot with a pan-acetyl-lysine antibody.
-
Wash and probe with the appropriate HRP-conjugated secondary antibody.
-
Visualize with an ECL substrate. The "input" blot should be probed for the protein of interest (e.g., MnSOD) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity of the acetylated protein in the IP eluate.
-
Normalize this signal to the total amount of that protein present in the corresponding input lysate.
-
Compare the normalized acetylation levels between vehicle- and inhibitor-treated samples to determine the fold-change in substrate acetylation.
-
Part 4: Future Directions
Once this compound is validated through this primary workflow, several critical paths for development open up:
-
Structure-Activity Relationship (SAR): Synthesize and test analogs with modifications to the quinoline and phenyl rings to improve potency, selectivity, and drug-like properties.
-
Phenotypic Screening: Assess the compound's effect on cancer cell lines dependent on SIRT3, measuring outcomes like cell cycle arrest, apoptosis, and colony formation.[15][29]
-
Off-Target Profiling: Screen the compound against a broader panel of HDACs and other kinases to identify potential off-target activities.
-
Pharmacokinetic Studies: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its suitability for in vivo studies.
Part 5: Conclusion
This guide outlines a rigorous, evidence-based approach to evaluate this compound as a candidate SIRT3 inhibitor. By following a logical progression from in vitro enzymatic activity to cellular target engagement and functional biomarker modulation, researchers can build a robust data package. Each experimental stage is designed to be self-validating, providing confidence in the results and a clear path forward in the drug discovery process. The 2-phenylquinoline-4-carboxylic acid scaffold holds significant promise, and a systematic evaluation of lead candidates like the one described here is essential to unlocking its therapeutic potential against diseases driven by SIRT3 dysregulation.
References
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- Han, Y., et al. (2024). Inhibition of SIRT3 by a specific inhibitor induces cellular senescence and growth arrest of ovarian granulosa cell tumor via p53 and NF-κB axis.
- Madsen, A. S., et al. (2021). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase.
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- Bao, J., et al. (2020). Potential therapeutic strategies of representative SIRT3 inhibitors.
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- Li, L., et al. (2018). Non-oncogene Addiction to SIRT3 Plays a Critical Role in Lymphomagenesis. Cancer Cell, 33(4), 727–741. [Link]
- Kumar, A., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Sobhani, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3466–3477. [Link]
- Liu, Z., et al. (2016).
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A Technical Guide to the In Silico Characterization of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid Binding
Abstract
This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of 2-(2-methoxyphenyl)quinoline-4-carboxylic acid, a member of the pharmacologically significant quinoline class of compounds.[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific principles underpinning a robust computational analysis. We will detail a multi-stage protocol encompassing target preparation, ligand setup, molecular docking for pose prediction, molecular dynamics (MD) simulations for assessing complex stability, and end-point free energy calculations (MM/GBSA) to estimate binding affinity. Each stage is presented as a self-validating system, emphasizing best practices to ensure the generation of reliable, reproducible, and scientifically sound data for hypothesis-driven drug discovery.
Introduction: The Quinoline Scaffold and the Need for In Silico Insight
The quinoline motif, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3][4][5] The specific compound of interest, this compound, has been investigated as a potential histone deacetylase (HDAC) inhibitor, a promising target class in oncology.[6]
Before committing to costly and time-consuming wet-lab synthesis and screening, in silico modeling offers an indispensable toolkit to predict and rationalize the molecular interactions between a ligand and its putative biological target.[7][8] By simulating these interactions at an atomic level, we can generate testable hypotheses regarding the compound's binding mode, affinity, and the structural determinants of its activity. This guide establishes a rigorous, multi-step computational pipeline to thoroughly characterize the binding mechanics of this compound with its target.
Foundational Concepts: A Multi-Pillar Approach to Binding Prediction
A credible in silico analysis relies on more than a single method. Our approach integrates three complementary techniques, each providing a different layer of insight. The synergy between these methods provides a more accurate and dynamic picture of the binding event than any single technique in isolation.
-
Pillar 1: Molecular Docking. This is the first step, designed to predict the preferred orientation and position (the "pose") of a ligand within a protein's binding site.[9] Docking algorithms sample a vast number of possible poses and use a scoring function to rank them, providing a rapid, static snapshot of the most probable binding mode.[9][10]
-
Pillar 2: Molecular Dynamics (MD) Simulation. While docking is powerful, it is inherently rigid and does not account for the dynamic nature of biological systems.[9] MD simulations address this by modeling the movement of every atom in the protein-ligand complex over time, typically nanoseconds, within a simulated physiological environment (water, ions).[11][12][13] This allows us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other.[14]
-
Pillar 3: Binding Free Energy Calculation. To quantify the strength of the interaction, we employ end-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[15][16][17] These methods calculate the free energy of binding by analyzing snapshots from the MD trajectory, offering a more accurate estimation of binding affinity than docking scores alone.[15][16][17][18][19]
The Integrated Computational Workflow
The following diagram outlines the comprehensive workflow detailed in this guide. Each step is a critical prerequisite for the next, ensuring data integrity throughout the process.
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A Researcher's Technical Guide to 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid: Commercial Availability, Quality Control, and Handling
Abstract: This document provides a comprehensive technical overview of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS No. 181048-49-7), a quinoline derivative of interest in medicinal chemistry and drug discovery. The guide is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. It details the compound's commercial availability from various suppliers, outlines its key physicochemical properties, provides standardized protocols for handling and quality control, and discusses its known biological context. This whitepaper aims to be a critical resource for laboratories intending to incorporate this molecule into their research and development pipelines.
Introduction to this compound
This compound belongs to the quinoline carboxylic acid class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1] The specific substitution of a 2-methoxyphenyl group at the 2-position and a carboxylic acid at the 4-position creates a molecule with distinct electronic and steric properties, making it a valuable building block for library synthesis and a candidate for biological screening. Recent studies have explored derivatives of 2-phenylquinoline-4-carboxylic acid as potential histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this molecular framework.[2]
Commercial Availability and Procurement Strategy
Acquiring high-quality research chemicals is the foundational step for reproducible and reliable experimental results. This compound is available from several fine chemical suppliers, though it is typically synthesized on demand or stocked in limited research quantities rather than being a large-scale commodity.
Table of Commercial Suppliers
Below is a summary of representative suppliers offering this compound. Researchers should always request a certificate of analysis (CoA) for their specific lot to verify purity and identity.
| Supplier | Product/Catalog Number | Purity | Available Quantities | Notes |
| Oakwood Products, Inc. | 014384 | Not Specified | 100mg | Distributed via Neta Scientific.[3] |
| LEAPChem | LPC-147895 | >95% | Grams to Kilograms | Acts as a supplier for research and bulk manufacturing.[4] |
| BLDpharm | BD138669 | >98% | Grams to Kilograms | Multiple regional warehouses may affect lead times. |
| Echemi | V-147895 | >95% | Grams to Kilograms | Platform connecting various Chinese suppliers like HANGZHOU LEAP CHEM CO., LTD.[4] |
Note: Availability, pricing, and purity are subject to change. Direct inquiry with the suppliers is recommended for the most current information.
Procurement Workflow for a Research Laboratory
The process of acquiring a specialized chemical like this compound involves several critical checkpoints to ensure that the material meets the stringent requirements of the intended research application.
Caption: A typical workflow for procuring and verifying a research chemical.
Physicochemical Properties and Safe Handling
Understanding the physical and chemical properties of a compound is essential for its proper handling, storage, and use in experiments.
Table of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 181048-49-7 | [3][4] |
| Molecular Formula | C₁₇H₁₃NO₃ | [4][5] |
| Molecular Weight | 279.29 g/mol | [4][5] |
| Melting Point | 218.6 - 222.0 °C | [5] |
| Boiling Point | 451.8±45.0 °C (Predicted) | [5] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions. Poorly soluble in water. | General Chemical Knowledge |
Protocol: Safe Handling and Storage
As with many quinoline derivatives, this compound should be handled with care. While a specific safety data sheet (SDS) for the ortho-methoxy isomer was not found, data for related isomers suggests it may cause skin, eye, and respiratory irritation.[6][7][8]
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
When handling the powder outside of a ventilated enclosure, use a dust mask or respirator.[7]
Handling:
-
Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[6]
-
Avoid contact with skin and eyes.[7] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]
-
For long-term storage, amber vials are recommended to protect from light.
Protocol: Preparation of Stock Solutions
The carboxylic acid moiety dictates the compound's solubility. It is generally insoluble in neutral aqueous media but can be dissolved in organic solvents or basic solutions.
-
Solvent Selection: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Preparation:
-
Tare a clean, dry amber vial on an analytical balance.
-
Carefully add the desired mass of this compound powder.
-
Add the calculated volume of high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly. Gentle warming (37°C) or sonication may be required to fully dissolve the compound.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Known Biological Activity and Research Applications
While specific biological data for this compound is limited in publicly accessible literature, the broader class of 2-aryl-quinoline-4-carboxylic acids has been investigated for various therapeutic applications, including antibacterial and anticancer activities.[2][9]
Mechanism of Action Context: Histone Deacetylase (HDAC) Inhibition
A recent study by Li et al. (2022) synthesized a series of 2-phenylquinoline-4-carboxylic acid derivatives and evaluated them as HDAC inhibitors.[2] Although the ortho-methoxy compound itself was synthesized as an intermediate (denoted B13 in the paper), it was not the final tested compound.[2] However, its derivatives, which feature a zinc-binding group in place of the carboxylic acid, showed potent and selective inhibition of HDAC3. HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can restore the expression of tumor suppressor genes, making them a key target in oncology.
Potential Signaling Pathway Involvement
The diagram below illustrates the general mechanism of HDAC inhibitors in cancer cells, a pathway relevant to derivatives of the title compound.
Caption: General mechanism of HDAC inhibitors leading to anti-tumor effects.
Quality Control and Verification for In-Lab Use
It is imperative to verify the identity and purity of research compounds upon receipt. A mismatch between the label and the vial's contents can invalidate months of research.
Protocol: Verifying Compound Identity and Purity
1. Proton NMR (¹H NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
Procedure:
-
Dissolve ~5 mg of the compound in 0.7 mL of deuterated DMSO (DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Peaks: The published spectrum for this compound shows characteristic peaks: a singlet for the carboxylic acid proton (~13.88 ppm), several signals in the aromatic region (7.1-8.7 ppm), and a singlet for the methoxy group protons (~3.88 ppm).[2] Compare the acquired spectrum to this reference data.
-
2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Purpose: To assess purity and confirm molecular weight.
-
Procedure:
-
Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
Expected Results: The HPLC chromatogram should show a single major peak, ideally with >95% purity by area. The mass spectrometer, in positive ion mode, should detect the protonated molecule [M+H]⁺ at an m/z value corresponding to 280.09.[2]
-
Synthetic Route Overview
For laboratories with synthetic chemistry capabilities, understanding the synthesis can be valuable. The most common method for preparing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction .
This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9][10]
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A Comprehensive Technical Guide to the Safe Handling and Application of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental considerations for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally related compounds and general best practices in organic chemistry, offering a framework for the safe and effective use of this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid |
| CAS Number | 181048-49-7[6] | 4364-02-7[7][8][9] | 486-74-8[5] |
| Molecular Formula | C17H13NO3[6] | C17H13NO3[7] | C10H7NO2 |
| Molecular Weight | 279.29 g/mol [6] | 279.29 g/mol [7] | 173.17 g/mol |
| Appearance | White solid (typical)[10] | White solid[10] | Solid |
| Melting Point | 218.6-222.0 °C[6] | Not specified | Not specified |
Hazard Identification and Safety Precautions
Based on data from structurally analogous compounds, this compound should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.[11][12][13] Some related compounds are also classified as harmful if swallowed.[7][14][15]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[16] Inspect gloves for degradation or punctures before use.[5] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or airborne powder.[16] |
| Respiratory Protection | N95 or higher particulate respirator or an air-purifying respirator with organic vapor cartridges | Recommended for handling the solid, powdered form to prevent inhalation of dust particles.[16] Necessary for large-scale operations or in case of emergency.[4] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[16] |
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][16]
Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Avoid all personal contact, including the inhalation of dust or vapors.[4] Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling.[4][11] When preparing solutions, add the solid to the solvent slowly to avoid splashing.[16]
-
Storage: Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and bases.[4][5][17]
Emergency Procedures
In the event of accidental exposure or a spill, the following first aid and cleanup procedures should be followed.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[17] Seek medical attention.[13][17]
-
Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes.[17] Remove contaminated clothing and shoes.[17] If skin irritation persists, call a physician.[5][13]
-
Inhalation: Remove the individual to fresh air.[5][17] If breathing is difficult or has stopped, administer artificial respiration.[17] Seek medical attention if symptoms occur.[5]
-
Ingestion: Wash out the mouth with water, provided the person is conscious.[17] Do NOT induce vomiting.[18] Call a physician.[17][18]
Spill and Leak Procedures
In the event of a spill, wear appropriate PPE, including respiratory protection.[18] Sweep up the solid material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[5] All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[16]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on the Doebner reaction, a common method for preparing 2-aryl-quinoline-4-carboxylic acids.[2] This protocol should be adapted and optimized based on specific laboratory conditions and desired scale.
Materials and Reagents
-
Aniline
-
2-Methoxybenzaldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalyst)
-
Ice water
-
Aqueous potassium carbonate (K2CO3) solution
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of aniline and 2-methoxybenzaldehyde in ethanol.
-
Initial Reflux: Reflux the mixture for approximately one hour. This step forms the Schiff base intermediate.
-
Addition of Reagents: Add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid to the reaction mixture.
-
Second Reflux: Continue to reflux the mixture for an additional 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into ice water with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Filter the solid product and wash it with cold water.
-
Purification: To further purify the product, suspend the crude solid in an aqueous potassium carbonate solution to form the carboxylate salt. Filter the solution to remove any insoluble impurities.
-
Final Precipitation: Acidify the filtrate with a suitable acid (e.g., dilute HCl) to re-precipitate the this compound.
-
Final Filtration and Drying: Filter the purified product, wash with water, and dry thoroughly.
Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Waste Disposal
All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[16] Do not pour any waste containing this compound down the drain.[4][16] Consult your institution's environmental health and safety office for specific disposal guidelines.[16]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
While this compound presents certain hazards, these can be effectively managed through the consistent application of the safety and handling guidelines outlined in this document. By adhering to these protocols, researchers can safely unlock the potential of this compound in their scientific endeavors.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet. Biosynth.
- SAFETY DATA SHEET. Fisher Scientific.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- 7,8-Dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid. AK Scientific, Inc.
- 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid. AK Scientific, Inc.
- Quinoline-6-carboxylic acid-SDS-MedChemExpress. MedChemExpress.
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325. PubChem.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- SAFETY DATA SHEET. TCI Chemicals.
- Safety Data Sheet. Cayman Chemical.
- 2-(2-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. ChemicalBook.
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH.
- 4364-02-7|2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. BLDpharm.
- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.
- 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 673666. PubChem.
- Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7. ChemicalBook.
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long-term stability of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid in DMSO
An In-Depth Technical Guide to the Long-Term Stability of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid in DMSO
Executive Summary
The integrity of chemical compounds in storage is a cornerstone of successful drug discovery and development. Dimethyl sulfoxide (DMSO) is the universal solvent for the storage and handling of compound libraries, yet its reactivity and hygroscopicity can pose significant stability challenges. This guide provides a comprehensive framework for assessing the . We delve into the physicochemical properties of the compound, outline a rigorous, self-validating experimental protocol for stability assessment, and discuss the interpretation of potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to ensure the quality and reliability of their research compounds.
Introduction: The Critical Role of Compound Stability
In drug discovery, the assumption that a compound's structure and concentration remain constant from initial storage to final assay is fundamental. However, inconsistent biological assay results and a loss of potency are often classic signs of compound degradation.[1] The chemical stability of repository compounds can be affected by numerous environmental factors during long-term storage, including the choice of solvent, temperature, presence of water, and exposure to light and oxygen.[2]
DMSO is favored for its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media.[3] However, it is not an inert solvent. It is hygroscopic, readily absorbing atmospheric moisture, which can facilitate hydrolysis of sensitive compounds.[4] Furthermore, DMSO itself can participate in chemical reactions, acting as an oxidant or decomposing under certain conditions, potentially catalyzed by acidic or basic functionalities within the dissolved compound itself.[3][5]
This guide focuses specifically on this compound, a molecule featuring a quinoline core, a carboxylic acid, and a methoxy-substituted phenyl ring. Each of these functional groups presents potential stability liabilities that must be understood to ensure data integrity in research and development pipelines. Establishing a robust stability profile is not merely a quality control exercise; it is essential for the validity of screening data, the reproducibility of experiments, and the successful progression of drug candidates.[6][7]
Compound Profile: this compound
A thorough understanding of the molecule's structure is the first step in predicting its stability.
-
Chemical Name: this compound[8]
-
Molecular Formula: C₁₇H₁₃NO₃[8]
-
Molecular Weight: 279.29 g/mol [8]
-
CAS Number: 181048-49-7[8]
Structural Features and Potential Liabilities:
-
Quinoline Core: The quinoline ring system is generally stable but can be susceptible to oxidation and photolytic degradation under harsh conditions.[1] The nitrogen atom imparts a basic character, while the overall aromatic system can participate in various reactions.
-
Carboxylic Acid Moiety: This functional group is acidic and can influence the solution's microenvironment. It may be susceptible to esterification if alcohols are present as contaminants or decarboxylation under thermal stress. More importantly, its acidic nature can potentially catalyze the degradation of DMSO itself, which is known to be promoted by acids.[3][5][9]
-
Methoxyphenyl Group: The ether linkage of the methoxy group can be a site for hydrolytic cleavage under strongly acidic or basic conditions, though this is less likely in a standard DMSO stock solution. The electron-donating nature of the methoxy group can also influence the reactivity of the phenyl ring.
Designing a Long-Term Stability Study: A Validated Protocol
The objective of a long-term stability study is to monitor the purity and concentration of a compound in a specific solvent and under defined storage conditions over an extended period. The following protocol is designed to be a self-validating system, incorporating controls and systematic analysis to ensure trustworthy results.
Core Principles of the Experimental Design
The protocol is based on an accelerated stability study, where samples are stored under various conditions to identify potential liabilities.[2] The key variables to be tested are temperature, the presence of water in DMSO, and the effect of freeze-thaw cycles.
Materials and Reagents
-
Compound: this compound (purity >98%)
-
Solvent: Anhydrous DMSO (≤0.025% water content), HPLC grade
-
"Wet" Solvent: DMSO/Water (90/10 v/v) mixture[4]
-
Analytical Standard: A certified reference standard of the compound, stored separately under ideal conditions (e.g., as a dry powder at -20°C or -80°C).
-
Mobile Phase: Acetonitrile (ACN) and Water (HPLC grade), with Formic Acid (FA) or Trifluoroacetic Acid (TFA) as a modifier.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the long-term stability of a compound in DMSO.
Step-by-Step Protocol
Step 1: Preparation of Stock Solutions (T=0)
-
Accurately weigh the required amount of this compound to prepare a master stock solution at a concentration of 10 mM. A 10 mM concentration is standard for repository compounds.[2]
-
Prepare two separate master stocks:
-
Stock A (Dry): Dissolve the compound in anhydrous DMSO.
-
Stock B (Wet): Dissolve the compound in a pre-mixed 90:10 DMSO/water solvent. This mimics conditions of repeated exposure to ambient humidity.[4]
-
-
Vortex vigorously until the compound is fully dissolved. Gentle warming (<30°C) may be applied if necessary.
-
Immediately take an aliquot from each master stock for T=0 analysis. This initial measurement is the baseline against which all future time points will be compared.
Step 2: Sample Aliquoting and Storage
-
Aliquot the master stocks into multiple small-volume, amber glass vials or polypropylene tubes with secure seals to minimize headspace and light exposure.
-
Divide the aliquots from both Stock A and Stock B into the following storage conditions:
-
Room Temperature (RT): ~22°C, protected from light.
-
Refrigerated: 4°C.
-
Frozen: -20°C.
-
Freeze-Thaw (F/T): Store at -20°C. These specific aliquots will be subjected to a freeze-thaw cycle once per week. A cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature for 30 minutes, and then returning it to the freezer.[10]
-
-
Prepare a sufficient number of aliquots for each condition to allow for triplicate analysis at each time point (e.g., T=0, 1, 3, 6, 12, and 24 months).
Step 3: Analytical Methodology A stability-indicating analytical method is crucial. This is a validated method that can accurately quantify the parent compound and separate it from any potential degradation products.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (MS), is the gold standard.[2][13]
-
Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision to ensure it is fit for purpose.[1][14] Specificity is demonstrated by ensuring that degradation peaks do not co-elute with the parent compound peak.[1]
-
Instrumentation: HPLC system with a PDA (Photodiode Array) or UV detector and a Mass Spectrometer.
-
Sample Preparation for Analysis:
-
At each time point, retrieve three vials from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
Dilute an aliquot of each sample to a final concentration of ~0.1 mg/mL in the initial mobile phase (e.g., 90:10 Water:ACN).
-
-
HPLC-UV/MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This is a versatile choice for moderately polar aromatic compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
UV Detection: Monitor at a wavelength of maximum absorbance for the compound and also collect full spectra with PDA to identify new peaks.
-
MS Detection: Use Electrospray Ionization (ESI) in both positive and negative modes to detect the parent compound's m/z and screen for potential degradants.
-
Step 4: Data Analysis and Interpretation
-
Calculate the average peak area of the parent compound from the triplicate injections at each time point.
-
Determine the percentage of compound remaining relative to the T=0 baseline for each condition:
-
% Remaining = (Average Peak Area at T=x / Average Peak Area at T=0) * 100
-
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products. Use the MS data to determine the mass of these new species to help elucidate their structure.
-
A compound is often considered stable if the amount remaining is ≥90% of the initial concentration.
Expected Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Stability of this compound in Anhydrous DMSO
| Time Point | Storage Temp. | Replicate | % Remaining vs. T=0 | New Peaks Detected (m/z) |
|---|---|---|---|---|
| 3 Months | 22°C | 1 | 98.5% | None |
| 2 | 98.2% | None | ||
| 3 | 98.6% | None | ||
| 3 Months | 4°C | 1 | 99.5% | None |
| 2 | 99.8% | None | ||
| 3 | 99.6% | None | ||
| 3 Months | -20°C | 1 | 99.9% | None |
| 2 | 100.1% | None | ||
| 3 | 99.8% | None | ||
| 12 Cycles | Freeze/Thaw | 1 | 99.1% | None |
| 2 | 98.9% | None |
| | | 3 | 99.3% | None |
(Note: Data shown is hypothetical for illustrative purposes.)
Potential Degradation Pathways
Forced degradation studies under more extreme conditions (e.g., strong acid/base, oxidation, high heat) can help elucidate the likely degradation pathways.[6][12] For this compound, several pathways are chemically plausible.
Caption: Plausible degradation pathways for the title compound under stress conditions.
-
Hydrolysis: The presence of water in DMSO could, under certain conditions (e.g., catalyzed by trace impurities), lead to the cleavage of the methoxy ether bond, resulting in the formation of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.
-
Decarboxylation: Although typically requiring high temperatures, thermal stress could potentially lead to the loss of the carboxylic acid group, forming 2-(2-methoxyphenyl)quinoline.
-
Oxidation: The quinoline nitrogen is susceptible to oxidation, which could lead to the formation of an N-oxide derivative. DMSO itself can act as an oxidant in some reactions.[3]
Conclusions and Best Practices
This guide provides a robust framework for evaluating the . While many compounds remain stable, a systematic study is the only way to ensure data integrity.[4]
Key Recommendations:
-
Default Storage: For routine use, store DMSO stock solutions at -20°C to minimize thermal and hydrolytic degradation.
-
Minimize Water: Use anhydrous DMSO for preparing master stocks and handle solutions in a manner that minimizes exposure to atmospheric moisture.
-
Limit Freeze-Thaw Cycles: Aliquot master stocks into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect compound stability.[10]
-
Perform Initial Assessment: For any new or critical compound, a preliminary stability assessment (e.g., a short-term study at room temperature and 4°C) is highly recommended to flag any immediate liabilities.
-
Trust but Verify: Never assume stability. The investment in a properly designed stability study provides the foundation for reproducible and reliable scientific data, preventing the costly pursuit of artifacts generated by compound degradation.
References
- Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions.
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., O'Donnell, G., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Anonymous. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Asha, G., et al. (2016). Forced Degradation Studies. MedCrave Online.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
- Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid.
- Anonymous. (n.d.). Core components of analytical method validation for small molecules-an overview.
- ResearchGate. (n.d.). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters.
- PubChem. (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid.
- ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
- ResearchGate. (n.d.). Microbial degradation of quinoline and methylquinolines.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Gershon, H., & Clarke, D. D. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons.
- Chem960.com. (n.d.). This compound.
- ResearchGate. (n.d.). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- Al-Bayati, M. A. F., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction
These application notes provide a comprehensive guide for the synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the robust and historic Pfitzinger reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful synthesis.
Introduction: The Pfitzinger Reaction in Modern Drug Discovery
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[1][2][3] This powerful transformation involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions.[4] The resulting quinoline-4-carboxylic acid core is a privileged structure found in a multitude of biologically active compounds, demonstrating a wide array of therapeutic properties, including antitumor, antiviral, and antibacterial activities.[5]
The synthesis of this compound is of particular interest due to the presence of the methoxyphenyl group, a common feature in many pharmacologically active molecules that can influence their binding affinity and pharmacokinetic properties. This guide provides a detailed protocol for its preparation, grounded in the fundamental principles of the Pfitzinger reaction.
Reaction Mechanism: A Stepwise Look at the Pfitzinger Condensation
The Pfitzinger reaction proceeds through a well-established mechanism initiated by the base-catalyzed hydrolysis of isatin.[3][6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like KOH) on the amide carbonyl of isatin (1). This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form the potassium salt of 2-aminophenylglyoxylic acid (isatinic acid) (2).[3][6]
-
Imine/Enamine Formation: The resulting amino group of the opened isatin intermediate (2) then condenses with the carbonyl group of the α-methylene ketone, in this case, 2-methoxyacetophenone (3), to form an imine intermediate (4). This is followed by tautomerization to the more stable enamine (5).[3]
-
Intramolecular Cyclization and Dehydration: The enamine (5) undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the final quinoline ring system, yielding this compound (6).[3][6]
Diagram of the Pfitzinger Reaction Mechanism:
Caption: The mechanism of the Pfitzinger reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Isatin | C₈H₅NO₂ | 147.13 | 5.0 g | 34.0 |
| 2-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 5.1 g (4.6 mL) | 34.0 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 10.0 g | 178.2 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 50 mL of 95% ethanol. Stir until the KOH pellets are completely dissolved. Note: The dissolution of KOH in ethanol is exothermic and will generate heat.
-
Isatin Ring Opening: To the stirred ethanolic KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium isatinate. Continue stirring at room temperature for 30 minutes to ensure complete formation of the intermediate.
-
Addition of the Carbonyl Compound: Add 5.1 g (4.6 mL) of 2-methoxyacetophenone dropwise to the reaction mixture using a dropping funnel or syringe.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting residue, add approximately 100 mL of water to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted 2-methoxyacetophenone and other non-polar impurities.
-
Work-up - Precipitation of the Product: Cool the aqueous layer in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid with constant stirring until the precipitation of the product is complete (typically at a pH of 4-5).
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove any remaining salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight. A white solid should be obtained.[7]
Purification
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a product of higher purity.
Experimental Workflow Diagram:
Caption: Synthesis and work-up workflow.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic methods. Representative data includes:
-
Appearance: White solid.[7]
-
Yield: A typical yield for this reaction is in the range of 50-60%.[7]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.88 (s, 1H), 8.70 (d, J = 8.5 Hz, 1H), 8.35 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 6.4 Hz, 2H), 7.72 (t, J = 7.7 Hz, 1H), 7.51 (t, J = 7.8 Hz, 1H), 7.24 (d, J = 8.3 Hz, 1H), 7.14 (t, J = 7.4 Hz, 1H), 3.88 (s, 3H).[7]
-
HRMS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₄NO₃: 280.0968; found: 280.0958.[7]
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux time is sufficient. The purity of the starting materials, especially isatin, is also critical.
-
Formation of Tar: The use of a very high concentration of base or excessively high temperatures can sometimes lead to the formation of tarry by-products.
-
Incomplete Precipitation: Ensure the pH of the aqueous solution is sufficiently acidic to cause complete precipitation of the carboxylic acid product.
-
Alternative Bases: While potassium hydroxide is commonly used, other strong bases like sodium hydroxide can also be employed.[8]
-
Microwave-Assisted Synthesis: For more rapid synthesis, microwave irradiation has been reported to be an efficient method for conducting the Pfitzinger reaction, often leading to reduced reaction times and improved yields.
Conclusion
The Pfitzinger reaction remains a highly relevant and valuable tool in the arsenal of the synthetic chemist for the preparation of quinoline-4-carboxylic acids. The protocol detailed herein for the synthesis of this compound is robust and reproducible. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize this and other valuable quinoline derivatives for applications in drug discovery and materials science.
References
- The Pfitzinger Reaction. (Review) - ResearchGate.
- Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2).
- The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd.
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014).
- Pfitzinger reaction - Wikipedia.
- Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Application of pfitzinger reaction in - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022). Frontiers in Chemistry, 10.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for the Doebner Reaction: Synthesis of Substituted Quinoline-4-Carboxylic Acids
Introduction
The Doebner reaction, a three-component condensation reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1] First described by Oscar Doebner in 1887, this reaction involves an aromatic amine, an aldehyde, and pyruvic acid, typically under acidic catalysis.[2] Quinoline-4-carboxylic acids are pivotal structural motifs in a vast array of biologically active compounds and are key intermediates in the development of pharmaceuticals, including antitumor, antimalarial, antibacterial, and antiviral agents.[3]
While the classical Doebner reaction is a powerful tool, its efficiency can be hampered by substrate limitations, particularly with anilines bearing electron-withdrawing groups, which often result in low yields.[3][4] This has spurred significant research into optimizing reaction conditions and developing modified protocols to enhance yields and broaden the substrate scope.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the nuances of the Doebner reaction, detailing reaction conditions, mechanistic insights, and step-by-step protocols for the successful synthesis of substituted quinoline-4-carboxylic acids.
Mechanistic Overview
The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways proposed.[1] Both pathways converge on a key intermediate, leading to the final quinoline-4-carboxylic acid product.
Pathway A: Aldol Condensation First
-
The reaction initiates with an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid.[1]
-
This is followed by a Michael addition of the aniline to the unsaturated system.[1]
-
Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, yields the final quinoline-4-carboxylic acid.[1][2]
Pathway B: Schiff Base Formation First
-
Alternatively, the aniline and aldehyde can first condense to form an N-arylimine (Schiff base).[1][2]
-
The enol of pyruvic acid then adds to the imine in a Michael-type fashion.[2]
-
The subsequent steps of intramolecular cyclization and dehydration are identical to Pathway A.[1][2]
The final step in both proposed mechanisms involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] In a key variation known as the Doebner hydrogen-transfer reaction, the imine formed from a second molecule of aniline and aldehyde can act as the oxidizing agent.[2][3]
Caption: Proposed mechanistic pathways for the Doebner reaction.
Critical Reaction Parameters and Optimization
The success of the Doebner reaction is highly dependent on the careful selection and optimization of several key parameters.
Reactants: Anilines, Aldehydes, and Pyruvic Acid
-
Anilines: The electronic nature of the substituents on the aniline ring significantly impacts reactivity. Anilines with electron-donating groups generally provide good yields.[3] Conversely, anilines bearing strong electron-withdrawing groups are less reactive and often lead to lower yields under conventional conditions.[3][4] Modified protocols, such as the Doebner hydrogen-transfer reaction, have been developed to address this limitation.[3]
-
Aldehydes: A wide variety of aromatic and aliphatic aldehydes can be employed. The structure of the aldehyde ultimately determines the substituent at the 2-position of the resulting quinoline.
-
Pyruvic Acid: This is a crucial three-carbon component that provides the carboxylic acid functionality and the C3 and C4 atoms of the quinoline ring. In some modified procedures, sodium pyruvate can be used as a more cost-effective alternative.[5]
Catalysts
The Doebner reaction is typically acid-catalyzed. The choice of catalyst can profoundly influence the reaction rate and yield.
-
Brønsted Acids: Traditional conditions often employ Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid (p-TSA).[2][4]
-
Lewis Acids: Lewis acids have emerged as highly effective catalysts, particularly for challenging substrates. Boron trifluoride etherate (BF₃·OEt₂) and boron trifluoride-tetrahydrofuran complex (BF₃·THF) have been shown to be particularly suitable.[3][6] Other effective Lewis acids include tin tetrachloride and scandium(III) triflate.[2][7]
Solvents
The choice of solvent can significantly impact reaction efficiency and ease of workup.
-
Protic Solvents: Ethanol is a commonly used solvent in traditional Doebner reactions.[3]
-
Aprotic Solvents: Acetonitrile (MeCN) and tetrahydrofuran (THF) have been identified as excellent solvents in optimized protocols, especially when using Lewis acid catalysts.[3][6] MeCN is often preferred due to the ease of post-reaction workup.[3] Other aprotic solvents like toluene, dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have also been explored but often result in lower yields.[3][6]
Temperature
Reaction temperature is a critical parameter to control. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion, with temperatures around 65 °C being common in optimized protocols.[4] However, excessively high temperatures can lead to the degradation of starting materials and the formation of tar-like byproducts.[8]
Optimization Summary Table
The following table summarizes the impact of various catalysts and solvents on the yield of a representative Doebner reaction involving an electron-deficient aniline.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H₂NSO₃H | H₂O | 100 | Low | [3] |
| 2 | - | Ethanol | Reflux | Low | [3] |
| 3 | BF₃·THF | MeCN | 65 | Moderate to Good | [3][6] |
| 4 | BF₃·THF | THF | 65 | Moderate to Good | [3][6] |
| 5 | BF₃·THF | Toluene | 65 | Low | [3][6] |
| 6 | BF₃·THF | DCE | 65 | Low | [3][6] |
| 7 | p-TSA | Ethylene Glycol/H₂O | 50 | 85 | [5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Doebner reaction under optimized conditions.
Protocol 1: General Procedure for the Synthesis of Quinoline-4-Carboxylic Acids using BF₃·THF in Acetonitrile
This protocol is particularly effective for a broad range of anilines, including those with electron-withdrawing groups.[3][6]
Caption: Workflow for the BF₃·THF-catalyzed Doebner reaction.
Materials:
-
Substituted aniline (1.0 equiv)
-
Substituted aldehyde (1.1 equiv)
-
Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 - 0.5 equiv)[4][6]
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).[4]
-
Stir the reaction mixture at 65 °C for 10 minutes to 1 hour.[4][6]
-
Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.[4]
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[4]
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[4]
-
After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[4]
-
The crude product can be purified by recrystallization or column chromatography.[4]
Protocol 2: Modified Doebner Hydrogen Transfer Reaction using p-TSA in a Green Solvent System
This protocol offers an environmentally benign approach with high conversion rates and shorter reaction times.[5]
Materials:
-
Substituted aniline (1.0 equiv)
-
Substituted aldehyde (1.0 equiv)
-
Sodium pyruvate (1.2 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.2 equiv)
-
Ethylene glycol
-
Deionized water
Procedure:
-
In a reaction vessel, combine the aniline, aldehyde, and p-TSA in ethylene glycol.
-
Heat the mixture to 50 °C.
-
Prepare a solution of sodium pyruvate in deionized water.
-
Add the sodium pyruvate solution dropwise to the reaction mixture.
-
Maintain the reaction at 50 °C for approximately 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the product.
-
Purify the crude product as needed.
Troubleshooting and Side Reactions
Low Yields:
-
Substrate Reactivity: For anilines with strong electron-withdrawing groups, consider using the optimized BF₃·THF protocol (Protocol 1).[4]
-
Suboptimal Conditions: Systematically optimize the temperature, reaction time, and catalyst loading.[4] For some substrates, a higher temperature may be required.[4]
-
Workup Losses: Ensure the pH is optimized during the aqueous workup to facilitate complete extraction of the carboxylic acid product.[4]
Byproduct Formation:
-
The formation of byproducts can occur, consuming starting materials.[4] Careful control of reaction conditions, particularly temperature and the rate of addition of pyruvic acid, can help minimize side reactions.
-
In some cases, cyclization can occur at the amino group instead of the aromatic ring, leading to pyrrolidine derivatives, although this is less common.[1]
Conclusion
The Doebner reaction remains a highly valuable and versatile method for the synthesis of substituted quinoline-4-carboxylic acids. By understanding the underlying mechanism and the critical role of reaction parameters such as catalysts and solvents, researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. The protocols detailed in these application notes, from the robust Lewis acid-catalyzed method to the greener p-TSA catalyzed approach, provide a solid foundation for the successful application of the Doebner reaction in drug discovery and development.
References
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem. 2023, 88 (17), 12816–12820. [Link]
- Doebner reaction. Wikipedia. [Link]
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. [Link]
- Doebner Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- (A) Mechanism of the Doebner reaction. (B) Synthesis of the model...
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]
- Doebner-Miller reaction. chemeurope.com. [Link]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]
- Optimization of the reaction conditions. [a].
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
- Doebner–Miller reaction. Wikipedia. [Link]
- Reaction Conditions Optimization: The Current St
Sources
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Experimental Setup for HDAC Inhibition Assays Using 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
Abstract
Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous pathologies, particularly cancer, making them a prime target for therapeutic intervention. The development of novel HDAC inhibitors is a significant focus in drug discovery. This document provides a detailed guide for researchers to evaluate the inhibitory potential of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, a compound belonging to a class recently identified for its potential as an HDAC inhibitor.[1][2][3] We present field-proven, self-validating protocols for both biochemical and cell-based HDAC inhibition assays, complete with explanations of experimental causality, data analysis, and quality control.
Introduction: The Rationale for Targeting HDACs
Gene expression is dynamically regulated by the structural state of chromatin, which can be modulated by the post-translational modification of histone proteins. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription. Conversely, Histone Deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation (heterochromatin) and transcriptional repression.[4]
In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes.[5] Inhibition of HDACs can restore the expression of these critical genes, promoting cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] This has made HDAC inhibitors a promising class of anti-cancer agents.
The compound this compound belongs to a structural class of molecules designed to interact with the active site of HDAC enzymes.[1][3] Specifically, the 2-substituted phenylquinoline-4-carboxylic acid scaffold serves as a "cap" group, which interacts with residues at the rim of the HDAC active site pocket.[1][3] Evaluating the inhibitory potency and cellular efficacy of such compounds is a critical first step in their development as potential therapeutics.
Compound Profile: this compound
Before initiating any assay, it is essential to understand the physicochemical properties of the test compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | [6] |
| Molecular Weight | 279.29 g/mol | [6][7] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO; poorly soluble in water | Assumed |
| Storage | Store stock solutions at -20°C or -80°C | Best Practice |
Preparation of Test Compound Stock Solution: For both in vitro and cell-based assays, it is standard practice to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). A 10 mM stock is recommended.
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro Fluorometric HDAC Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme. The principle relies on a fluorogenic substrate, which becomes fluorescent only after being processed by the HDAC enzyme and a subsequent developer enzyme.[8][9]
Principle of the Assay
The assay is a two-step process:
-
Deacetylation: A purified HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3) deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[10]
-
Developer Action: A developer solution, typically containing a protease, cleaves the deacetylated substrate, releasing the now highly fluorescent AMC.[8]
The fluorescence intensity is directly proportional to the HDAC activity. An inhibitor will reduce the rate of substrate deacetylation, resulting in a lower fluorescence signal.
Experimental Workflow: In Vitro Assay
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Detailed Protocol: In Vitro Assay
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[10]
-
Developer Solution (containing Trypsin and a stop agent)
-
This compound (Test Compound)
-
Trichostatin A (TSA) as a positive control inhibitor[8]
-
DMSO (vehicle control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader with Ex/Em filters for ~360/460 nm[9][11]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of the 10 mM Test Compound stock in Assay Buffer. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).
-
Prepare a control inhibitor solution (e.g., 1 µM TSA final concentration).
-
-
Assay Plate Setup:
-
Design the plate layout, ensuring all samples, controls, and blanks are run in at least duplicate.
-
Table 2: Example 96-Well Plate Layout
Well 1-2 3-4 5-6 7-8 9-10 11-12 A Blank 100% Activity TSA Control Cmpd 1 Cmpd 2 Cmpd 3 B Blank 100% Activity TSA Control Cmpd 1 Cmpd 2 Cmpd 3 C Cmpd 4 Cmpd 5 Cmpd 6 Cmpd 7 Cmpd 8 Cmpd 9 D Cmpd 4 Cmpd 5 Cmpd 6 Cmpd 7 Cmpd 8 Cmpd 9 E Cmpd 10 ... ... ... ... ... F Cmpd 10 ... ... ... ... ... G ... ... ... ... ... ... | H | ... | ... | ... | ... | ... | ... |
-
-
Reaction Assembly: Add reagents to the wells in the following order. (Volumes are for a typical 100 µL final reaction volume).
Component Blank Wells 100% Activity TSA Control Test Compound Final Conc. Assay Buffer 50 µL 40 µL 30 µL 30 µL - HDAC Enzyme 0 µL 10 µL 10 µL 10 µL e.g., 5 ng/well DMSO (Vehicle) 0 µL 10 µL 0 µL 0 µL 1% TSA Solution 0 µL 0 µL 10 µL 0 µL e.g., 1 µM | Test Cmpd Dilution | 0 µL | 0 µL | 0 µL | 10 µL | Variable |
-
Inhibitor Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of HDAC Substrate solution to all wells.
-
Enzymatic Reaction: Immediately incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Signal Development: Add 50 µL of Developer solution to all wells. This stops the enzymatic reaction and initiates fluorescence development. Incubate for 15 minutes at room temperature, protected from light.[9]
-
Fluorescence Reading: Read the plate on a fluorescence plate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[4][9]
Data Analysis and Quality Control
1. Calculation of Percent Inhibition: First, subtract the average fluorescence of the Blank wells from all other readings to correct for background. % Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100
2. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][13][14]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve.
-
The IC₅₀ value is derived from the curve fit.[12]
3. Assay Validation (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an assay.[15][16] It measures the separation between the positive (no inhibitor) and negative (TSA) controls. Z' = 1 - (3 * (SD_100%_Activity + SD_TSA_Control)) / |Mean_100%_Activity - Mean_TSA_Control|
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.[17]
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.[17]
-
Z' < 0: An unsuitable assay.[17]
Cell-Based HDAC Inhibition Assay
While in vitro assays measure direct enzyme inhibition, cell-based assays are critical for determining if a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response. The primary downstream marker of HDAC inhibition in cells is an increase in global histone acetylation.[10] This can be measured by Western Blot or visualized by immunofluorescence.
Cellular Mechanism of Action
Caption: Cellular mechanism of HDAC inhibition leading to histone hyperacetylation.
Protocol 4A: Western Blot for Histone Hyperacetylation
This protocol quantifies changes in the levels of specific acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) in response to compound treatment.[18]
Procedure:
-
Cell Culture and Treatment:
-
Seed a cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 500 nM TSA).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (like TSA, to preserve the acetylation state during lysis).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[18]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Primary Antibody 1: Rabbit anti-Acetyl-Histone H3 (e.g., targeting K9/K14).
-
Primary Antibody 2 (Loading Control): Mouse anti-β-actin or Rabbit anti-Total Histone H3.[18]
-
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.[20]
-
Wash again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ. Normalize the acetyl-histone signal to the loading control signal.
-
Protocol 4B: Immunofluorescence for Histone Hyperacetylation
This protocol provides a qualitative and semi-quantitative visual assessment of the increase in nuclear histone acetylation.[21][22]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with the test compound as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash 3x with PBS.
-
Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-Acetyl-Histone H4) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash 3x with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash one final time with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
An increase in the fluorescence signal in the nucleus of treated cells compared to the vehicle control indicates HDAC inhibition.
-
References
- Ma, H., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH.
- Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
- Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link] (Note: Specific course link may vary, concept is widely taught).
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed.
- Merck Millipore. (n.d.). HDAC Activity Assay Kit.
- Wikipedia. (n.d.). IC50.
- Grokipedia. (n.d.). Z-factor.
- Bowers, M. S., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central.
- Cheah, D. M. Y., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC - NIH.
- EpigenTek. (n.d.). Immunofluorescence (IF) Protocol.
- EpigenTek. (n.d.). Western Blot (WB) Protocol.
- Reddit. (2025). Help with determining IC50 for enzyme inhibitors. r/Biochemistry.
- BMG LABTECH. (2025). The Z prime value (Z´).
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Springer Nature Experiments. (n.d.). Immunofluorescence of Histone Proteins.
- Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- ResearchGate. (n.d.). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- NIH. (n.d.). Immunoblotting histones from yeast whole cell protein extracts. PMC.
- ResearchGate. (n.d.). Histone acetylation by immunofluorescence staining and Western blot....
- Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed.
- ResearchGate. (n.d.). Acetylation of histones H3 and H4 as determined by immunofluorescence....
- Semantic Scholar. (n.d.). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- PubChem. (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid.
Sources
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
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- 23. epigentek.com [epigentek.com]
Application Notes and Protocols: Characterizing 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid in Cell-Based Assays
Introduction: A Novel Histone Deacetylase Inhibitor
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is a novel small molecule with potential therapeutic applications. Emerging research has identified it as an inhibitor of histone deacetylases (HDACs), with a particular selectivity for HDAC3.[1] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2][3][4] By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.[1][2]
These application notes provide detailed protocols for two fundamental cell-based assays to characterize the activity of this compound: a direct measurement of cellular HDAC activity and an assessment of its effect on cancer cell proliferation.
Part 1: Direct Measurement of Cellular HDAC Activity
To directly assess the inhibitory effect of this compound on HDAC enzymes within a cellular context, a fluorometric cell-based assay is employed. This assay utilizes a cell-permeable substrate that is deacetylated by cellular HDACs, leading to a fluorescent signal that is proportional to HDAC activity.
Scientific Principle
The assay is based on a two-step enzymatic reaction. A cell-permeable, non-fluorescent substrate containing an acetylated lysine residue is taken up by live cells. Cellular HDACs remove the acetyl group from the substrate. Subsequently, a developer solution is added which contains a proteolytic enzyme that specifically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.
Workflow for Cellular HDAC Activity Assay
Caption: Workflow for the cell-based HDAC activity assay.
Detailed Protocol: Cellular HDAC Activity Assay
Materials:
-
Cell Line: HeLa (human cervical cancer) or HCT116 (human colon cancer) cells, known to express a range of HDACs.[3][5]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well, clear-bottom, black-walled plates suitable for fluorescence measurements.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: Trichostatin A (TSA) or SAHA (Vorinostat), known pan-HDAC inhibitors.[6][7]
-
HDAC Assay Kit: A commercial fluorometric cell-based HDAC assay kit (e.g., from Sigma-Aldrich, Cayman Chemical, or similar suppliers).[6][7][8] These kits typically include the cell-permeable substrate, developer solution, and assay buffer.
-
Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Prepare similar dilutions for the positive control (e.g., TSA at concentrations from 1 nM to 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
Carefully remove the culture medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours).
-
-
Assay Execution (following a typical kit protocol):
-
Prepare the HDAC substrate and developer solution according to the manufacturer's instructions.
-
After the compound incubation period, add the cell-permeable HDAC substrate to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes) to allow for substrate deacetylation by cellular HDACs.
-
Add the developer solution to each well. This solution lyses the cells and contains the enzyme that cleaves the deacetylated substrate.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Percentage of HDAC Inhibition Calculation:
-
The percentage of HDAC inhibition is calculated using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well - Fluorescence of Positive Control) / (Fluorescence of Vehicle Control - Fluorescence of Positive Control) ] * 100
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.
-
| Parameter | Description |
| Vehicle Control | Cells treated with the same concentration of DMSO as the test compound. Represents 0% inhibition. |
| Positive Control | Cells treated with a known HDAC inhibitor (e.g., TSA). Represents 100% inhibition. |
| Test Compound | Cells treated with varying concentrations of this compound. |
| IC50 Value | The concentration of the test compound required to reduce HDAC activity by 50%. |
Part 2: Assessment of Anti-Proliferative Effects
A common downstream effect of HDAC inhibition in cancer cells is the induction of cell cycle arrest and apoptosis, leading to a reduction in cell proliferation.[1][9] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] This reduction is carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO). The amount of formazan produced is directly proportional to the number of viable cells, and the absorbance of the colored solution is measured using a spectrophotometer.
HDAC Inhibition and Cell Proliferation Pathway
Caption: Simplified pathway of HDAC inhibition leading to decreased cell proliferation.
Detailed Protocol: MTT Assay for Cell Proliferation
Materials:
-
Cell Line: A panel of cancer cell lines can be used, for example, HCT116 (colon), MCF-7 (breast), and K562 (leukemia).[10][12][13]
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well, flat-bottom, clear plates.
-
Test Compound: this compound stock solution in DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Reagents:
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
DMSO (cell culture grade).
-
PBS.
-
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing the compounds or controls to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, to allow the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other readings.
-
Percentage of Cell Viability Calculation:
-
The percentage of cell viability is calculated as follows: % Viability = [ (Absorbance of Test Well - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background) ] * 100
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
-
| Parameter | Description |
| Vehicle Control | Cells treated with DMSO, representing 100% cell viability. |
| Positive Control | Cells treated with a known cytotoxic agent to confirm assay performance. |
| Test Compound | Cells treated with varying concentrations of this compound. |
| IC50 Value | The concentration of the test compound required to inhibit cell proliferation by 50%. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential HDAC inhibitor. The cellular HDAC activity assay directly measures the compound's effect on its target enzymes, while the MTT assay provides valuable information on its downstream anti-proliferative effects. Together, these assays are essential tools for advancing our understanding of this novel compound and its potential as a therapeutic agent.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- EpigenTek. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).
- Biocompare. (n.d.). HDAC Assay Kits.
- Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit.
- ACS Publications. (n.d.). A Chemical Strategy for the Cell-Based Detection of HDAC Activity.
- BPS Bioscience. (n.d.). HDAC3 Kinetic Assay Kit.
- West Bioscience. (n.d.). HDAC3 activity Kinetic Assay Kit.
- Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
- National Center for Biotechnology Information. (n.d.). Inhibition of HDACs Suppresses Cell Proliferation and Cell Migration of Gastric Cancer by Regulating E2F5 Targeting BCL2.
- National Center for Biotechnology Information. (n.d.). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
- National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells.
- ResearchGate. (2025, November 11). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
- Semantic Scholar. (n.d.). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
Sources
- 1. Inhibition of HDACs Suppresses Cell Proliferation and Cell Migration of Gastric Cancer by Regulating E2F5 Targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplite® Fluorimetric HDAC Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
High-Performance Liquid Chromatography (HPLC) Purification of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: A Detailed Method and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven methodology for the purification of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). Quinoline-4-carboxylic acid derivatives are a critical class of compounds in medicinal chemistry and drug discovery, making the ability to obtain high-purity samples essential for reliable downstream applications.[1][2] This guide details both analytical and preparative scale protocols, explaining the scientific rationale behind key method development choices, including mobile phase composition, pH control, and column selection. The protocols are designed to be robust and self-validating, enabling researchers to achieve excellent separation and purity for this and structurally similar acidic aromatic compounds.
Introduction and Scientific Principle
This compound is a heterocyclic compound featuring a quinoline core, a structure prevalent in bioactive natural products and synthetic drugs.[1] The purity of such compounds is paramount for accurate biological screening, pharmacokinetic studies, and structure-activity relationship (SAR) analysis.[3] Reverse-phase HPLC (RP-HPLC) is the premier technique for purifying such molecules due to its high resolution and selectivity.[4][5]
The core of this method relies on controlling the ionization state of the target molecule. This compound possesses an acidic carboxylic acid functional group. To achieve strong retention on a non-polar stationary phase (like C18), this group must be in its neutral, protonated form. Ionized compounds are more polar and exhibit poor retention in reverse-phase systems.[6][7] By maintaining the mobile phase pH at a level at least 1-2 units below the compound's pKa, we suppress its ionization, increasing its hydrophobicity and allowing for effective separation based on hydrophobic interactions with the stationary phase.[6][8]
Compound Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 181048-49-7 | [9] |
| Molecular Formula | C₁₇H₁₃NO₃ | [9] |
| Molecular Weight | 279.29 g/mol | [9] |
| Appearance | Yellow to khaki solid | [9] |
| Predicted pKa | 0.97 ± 0.10 (quinoline nitrogen) | [9] |
| Estimated pKa | ~3.5 - 4.5 (carboxylic acid) | N/A |
Note: The carboxylic acid pKa is an estimate based on similar aromatic carboxylic acids. The key is that the mobile phase pH must be well below this value.
HPLC Method Development Workflow
The development of a robust purification method follows a logical progression from small-scale analytical optimization to large-scale preparative purification. This workflow ensures efficiency and success.
Caption: Logical workflow for HPLC method development.
Core Separation Mechanism
The effectiveness of this protocol hinges on manipulating the chemical equilibrium of the analyte in solution to favor retention on the non-polar stationary phase.
Caption: Control of analyte ionization state via mobile phase pH.
Materials and Reagents
-
Compound: Crude this compound
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Additives: Formic Acid (LC-MS Grade, ~99%) or Trifluoroacetic Acid (TFA, HPLC Grade)
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Preparative Column: C18, 21.2 x 250 mm, 10 µm particle size (or similar)
-
Equipment: Analytical and Preparative HPLC systems with UV detectors and fraction collectors, rotary evaporator, lyophilizer (optional).
Experimental Protocols
Protocol 1: Analytical Method for Purity Assessment
This protocol is designed for rapid purity analysis of the crude material and purified fractions.
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
- Rationale: Formic acid is an excellent choice for achieving a low pH (~2.7) and is volatile, making it compatible with LC-MS analysis and easy to remove post-purification.[6] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[10]
2. Sample Preparation:
- Prepare a stock solution of the crude sample at approximately 1 mg/mL in methanol.
- Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
- Filter the working solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
- The following table summarizes the analytical HPLC parameters.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Analytical Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 50 |
| 22.0 | 50 |
Protocol 2: Preparative HPLC Purification
This protocol is for purifying milligram to gram quantities of the target compound.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of methanol or DMSO. The concentration can be high (e.g., 50-100 mg/mL), depending on solubility.
- Expert Tip: If DMSO is used, be mindful that it is non-volatile and will be present in the final fractions. Methanol is generally preferred if solubility allows.
- Filter the concentrated solution through a 0.45 µm filter to remove particulates that could damage the column.
2. Preparative HPLC Conditions:
- The mobile phases are the same as in the analytical method (0.1% Formic Acid in Water/ACN). The gradient is adapted for a higher flow rate and larger column dimensions.
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 325 nm |
| Injection Volume | 1-5 mL (dependent on concentration and loop size) |
| Gradient Program | See table below |
Preparative Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 20.0 | 85 |
| 25.0 | 85 |
| 25.1 | 50 |
| 30.0 | 50 |
3. Fraction Collection & Post-Processing:
- Monitor the chromatogram and collect fractions corresponding to the main peak of interest.
- Combine the pure fractions and confirm their purity using the analytical HPLC method described in Protocol 1.
- Remove the acetonitrile and water using a rotary evaporator.
- If trace amounts of water or formic acid remain, the sample can be lyophilized (freeze-dried) to yield a fine, dry powder.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | Mobile phase pH too high; secondary interactions with column silanols. | Ensure pH is low by using 0.1% acid additive.[7][8] Use a high-purity, end-capped C18 column. |
| Poor Resolution | Gradient is too steep; incorrect organic solvent. | Decrease the gradient slope (%B/min). Try methanol instead of acetonitrile, as it can offer different selectivity.[7] |
| High Backpressure | Particulate contamination; buffer precipitation. | Filter all samples and mobile phases. Ensure buffer concentration is not excessively high (0.1% acid is ideal). |
| No/Low Retention | Sample is ionized; mobile phase is too strong. | Confirm mobile phase pH is acidic.[6] Start the gradient with a lower percentage of organic solvent (%B). |
Conclusion
This application note presents a robust and scientifically grounded method for the analytical assessment and preparative purification of this compound. By applying the principles of reverse-phase chromatography and carefully controlling the mobile phase pH to suppress analyte ionization, researchers can consistently achieve high levels of purity. The detailed protocols serve as a reliable starting point for this specific molecule and can be readily adapted for other acidic quinoline derivatives and aromatic carboxylic acids, facilitating the advancement of drug discovery and development programs.
References
- Benchchem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- ChemicalBook. 2-(2-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID.
- MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Veeprho. Exploring the Different Mobile Phases in HPLC.
- Biotage. How does an acid pH affect reversed-phase chromatography separations?.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.
- Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Sigma-Aldrich. Developing HPLC Methods.
- Elsevier. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Phenomenex. Reversed Phase HPLC Method Development.
- ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 5. veeprho.com [veeprho.com]
- 6. hplc.eu [hplc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. biotage.com [biotage.com]
- 9. 2-(2-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 181048-49-7 [amp.chemicalbook.com]
- 10. welch-us.com [welch-us.com]
Application Note: Optimized NMR Sample Preparation for 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
Abstract and Introduction
2-(Aryl)quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, known for a wide range of biological activities.[1][2] The precise structural elucidation and purity assessment of these molecules are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique.[3][4] However, the quality and interpretability of NMR data are fundamentally dependent on the meticulous preparation of the analytical sample.
This application note provides a comprehensive, field-proven guide to the preparation of high-quality NMR samples for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. We move beyond a simple list of steps to explain the critical rationale behind solvent selection, concentration optimization, and handling procedures. This guide is designed for researchers and drug development professionals seeking to generate reproducible, high-resolution NMR spectra for this class of compounds.
Analyte Profile and Preparative Challenges
The molecular structure of this compound presents a classic solubility challenge. It incorporates a large, relatively non-polar, and rigid aromatic system (quinoline and phenyl rings) alongside a highly polar carboxylic acid functional group capable of hydrogen bonding.
-
Aromatic System: Confers poor solubility in highly polar, aqueous solvents.
-
Carboxylic Acid Group: Confers poor solubility in non-polar solvents like chloroform (CDCl₃) and introduces an exchangeable acidic proton, which requires careful consideration during solvent selection and data interpretation.
-
Methoxy Group: A moderately polar ether linkage that slightly enhances overall polarity.
The primary challenge is to select a deuterated solvent that can fully solvate both the polar and non-polar regions of the molecule to prevent aggregation, which would lead to significant peak broadening and loss of spectral resolution.
The Critical Decision: Deuterated Solvent Selection
The choice of deuterated solvent is the single most important variable in the preparation of an NMR sample.[4] Deuterated solvents are essential as they replace protium (¹H) with deuterium (²H), minimizing the solvent's own signal in the ¹H NMR spectrum and providing a lock signal for the spectrometer to maintain magnetic field stability.[4][5]
For this compound, the ideal solvent must satisfy two criteria: provide excellent solubility and be chemically inert while enabling the observation of all relevant protons.
Primary Recommendation: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Based on empirical data for analogous structures and its physicochemical properties, DMSO-d₆ is the superior choice for this analyte.[1]
-
Expertise & Causality: DMSO-d₆ is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of compounds, including those with polar functional groups like carboxylic acids.[6] Its strong hydrogen bond accepting character effectively breaks up intermolecular hydrogen bonds between the carboxylic acid moieties of the analyte, preventing aggregation and ensuring a monomeric state in solution, which is critical for acquiring sharp NMR signals. Furthermore, the exchangeable carboxylic acid proton is often clearly observed as a broad singlet in DMSO-d₆, providing valuable structural information.[3]
Alternative Solvents and Their Limitations
-
Deuterated Chloroform (CDCl₃): While being one of the most common NMR solvents, CDCl₃ is largely non-polar and is unlikely to sufficiently dissolve the title compound at the concentrations required for ¹³C or 2D NMR experiments.[5][6] Incomplete dissolution or aggregation would result in a poor-quality spectrum.
-
Deuterated Methanol (Methanol-d₄): This polar, protic solvent will readily dissolve the compound. However, it presents a significant drawback: the acidic proton of the carboxylic acid will rapidly exchange with the deuterium of the solvent's hydroxyl group (-OD). This H-D exchange will lead to the disappearance of the carboxylic acid proton signal from the ¹H NMR spectrum, resulting in the loss of important structural data.
Data Presentation: Comparison of Recommended NMR Solvents
| Solvent | Formula | Residual ¹H Peak (ppm) | ¹³C Peaks (ppm) | Boiling Point (°C) | Suitability for Analyte |
| DMSO-d₆ | (CD₃)₂SO | ~2.50 | 39.52 | 189 | Excellent (Recommended) |
| Methanol-d₄ | CD₃OD | ~3.31 (OH), ~4.87 (H₂O) | 49.05 | 65.4 | Good (with proton loss) |
| Chloroform-d | CDCl₃ | ~7.26 | 77.16 | 61.2 | Poor (low solubility expected) |
Experimental Protocols
These protocols are designed to be self-validating. If the resulting solution is not perfectly clear and free of particulates, the sample should not be used, and the procedure should be revisited, potentially with gentle warming or sonication.
Protocol 4.1: High-Resolution ¹H NMR Sample Preparation
Objective: To prepare a sample for routine structural confirmation and purity analysis.
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry glass vial.
-
Rationale: This mass provides an optimal concentration in the final volume for strong signal-to-noise in a reasonable number of scans (e.g., 16-64) on a typical 400-600 MHz spectrometer.[3]
-
-
Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial.
-
Rationale: This volume is standard for 5 mm NMR tubes, ensuring the detector coils are adequately filled. High isotopic purity minimizes residual solvent signals.[5]
-
-
Dissolution: Gently swirl or vortex the vial to dissolve the solid. If necessary, brief and gentle warming (e.g., with a heat gun on a low setting) or sonication in a water bath can be used to aid dissolution. Visually inspect the solution against a bright light to ensure all solid material has dissolved and the solution is clear.
-
Rationale: Complete dissolution is non-negotiable for high-resolution NMR. Undissolved particulates will severely degrade spectral quality by disrupting the magnetic field homogeneity.
-
-
Transfer to NMR Tube: Using a clean Pasteur pipette with a small cotton or glass wool plug at the neck, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Rationale: The plug acts as a filter to remove any microscopic dust or particulate matter, providing a final layer of quality control.[3]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier. The sample is now ready for analysis.
Protocol 4.2: Sample Preparation for ¹³C and 2D NMR Experiments
Objective: To prepare a more concentrated sample required for insensitive nuclei (¹³C) or multi-dimensional experiments (HSQC, HMBC, COSY).
-
Follow the exact steps outlined in Protocol 4.1 , with one critical modification:
-
Modified Step 1: Increase the initial mass of the analyte to 20-50 mg .[3]
-
Rationale: The natural abundance of ¹³C is only 1.1%, making it far less sensitive than ¹H. A higher concentration is required to obtain a spectrum with adequate signal-to-noise in a practical timeframe. 2D experiments also benefit significantly from higher concentrations due to the division of signal amongst multiple dimensions.
-
Visualization of Workflows
Diagram 1: Standard Operating Procedure Workflow
Caption: Workflow for NMR sample preparation of the target analyte.
Diagram 2: Solvent Selection Decision Logic
Caption: Decision tree for selecting the optimal deuterated solvent.
References
- Deuterated Solvents: Essential Reagents for Accur
- Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]
- Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D.
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- What are the solvents used in NMR?
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
- ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]
- 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2, 2022. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega via PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myuchem.com [myuchem.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Determining the IC50 of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid: An Application Note on In Vitro HDAC Inhibition
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[1] Among these, 2-arylquinoline-4-carboxylic acid derivatives have garnered significant attention. Recent studies have identified derivatives of 2-phenylquinoline-4-carboxylic acid as potent inhibitors of histone deacetylases (HDACs).[3][4][5]
HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[6] The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[6][7]
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid , a specific derivative of this class, against total histone deacetylase activity in vitro. The IC50 value is a critical parameter, quantifying the concentration of a compound required to inhibit a specific biological process by 50%, and is a key metric for evaluating the potency of a potential drug candidate.[8][9]
Principle of the Assay: Fluorometric Detection of HDAC Activity
The protocol described herein utilizes a robust and sensitive fluorometric assay to measure HDAC activity. The core of this assay is a fluorogenic substrate that is a peptide containing an acetylated lysine residue, which is recognized by HDAC enzymes. A fluorescent dye molecule is attached to this peptide, quenching its fluorescence.
In the presence of active HDAC enzymes, the acetyl group is removed from the lysine residue. A developer solution, which is specific for non-acetylated lysines, then acts on the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is directly proportional to the HDAC activity. When an inhibitor, such as this compound, is present, it blocks the enzymatic activity of HDAC, leading to a decrease in the fluorescent signal. By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value.[6]
Caption: Principle of the fluorometric HDAC inhibition assay.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well microplate format, suitable for manual or high-throughput screening.
I. Reagent Preparation
-
HDAC Assay Buffer: Prepare the assay buffer as recommended by the manufacturer of the HDAC assay kit. A typical buffer may consist of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2. Store on ice.
-
HDAC Enzyme: Use a commercially available purified human HDAC enzyme preparation (e.g., from HeLa nuclear extract or a specific recombinant isoform). Thaw the enzyme on ice and dilute to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear phase.
-
Fluorogenic Substrate: Prepare a stock solution of the fluorogenic HDAC substrate in DMSO. Immediately before use, dilute the substrate to the working concentration in HDAC Assay Buffer.
-
Developer Solution: Prepare the developer solution according to the assay kit's instructions.
-
Test Compound (this compound):
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Create a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.
-
Further dilute each concentration into the HDAC Assay Buffer. It is critical to ensure the final DMSO concentration in the assay wells does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
-
Positive Control Inhibitor: Prepare a dilution series of a known HDAC inhibitor, such as Trichostatin A (TSA), in the same manner as the test compound. This will serve as a positive control for inhibition.
II. Assay Procedure
Caption: Experimental workflow for the in vitro HDAC inhibition assay.
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add 50 µL of HDAC Assay Buffer.
-
Negative Control (Vehicle) Wells: Add 40 µL of the diluted HDAC enzyme solution and 10 µL of HDAC Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control Wells: Add 40 µL of the diluted HDAC enzyme solution and 10 µL of each diluted known HDAC inhibitor (e.g., TSA).
-
Test Compound Wells: Add 40 µL of the diluted HDAC enzyme solution and 10 µL of each diluted this compound solution.
-
-
Initiate the Reaction: Add 50 µL of the diluted fluorogenic substrate solution to all wells. The final reaction volume in each well will be 100 µL.
-
Incubation: Gently mix the plate and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop Reaction and Develop Signal: Add 50 µL of the Developer Solution to each well.
-
Signal Development Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for the development of the fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
Data Analysis and IC50 Determination
The goal of the data analysis is to generate a dose-response curve and calculate the IC50 value using non-linear regression.[10][11]
I. Data Normalization
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition: Normalize the data to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (SignalInhibitor - SignalBlank) / (SignalVehicle - SignalBlank))
Where:
-
SignalInhibitor is the fluorescence reading from the wells containing the test compound.
-
SignalBlank is the average fluorescence from the no-enzyme blank wells.
-
SignalVehicle is the average fluorescence from the vehicle control wells (representing 0% inhibition).
-
II. Dose-Response Curve Fitting
-
Plot the Data: Create a graph with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[12][13] This is the standard model for IC50 determination and is available in most data analysis software packages like GraphPad Prism.[14][15] The equation is typically represented as:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus.
-
HillSlope describes the steepness of the curve.
-
-
Determine the IC50: The software will calculate the best-fit value for the LogIC50. The IC50 is then determined by taking the antilog of this value.
Example Data and Curve
The following table shows example data for the inhibition of HDAC activity by this compound.
| Concentration (µM) | Log(Concentration) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) |
| 0.01 | -2.00 | 2.5 | 3.1 | 2.8 |
| 0.03 | -1.52 | 8.9 | 9.5 | 9.2 |
| 0.1 | -1.00 | 25.6 | 26.1 | 25.8 |
| 0.3 | -0.52 | 48.9 | 49.5 | 49.2 |
| 1 | 0.00 | 75.2 | 75.8 | 75.5 |
| 3 | 0.48 | 90.1 | 90.7 | 90.4 |
| 10 | 1.00 | 98.5 | 99.1 | 98.8 |
| 30 | 1.48 | 99.8 | 100.2 | 100.0 |
When this data is plotted and fitted using a four-parameter logistic model, the resulting IC50 value would be approximately 0.31 µM .
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the determined IC50 value, the following points should be addressed:
-
Positive Control: The inclusion of a known HDAC inhibitor like Trichostatin A validates the assay's ability to detect inhibition and provides a benchmark for the potency of the test compound.
-
Replicates: Performing the assay with multiple technical replicates (at least triplicate) for each concentration is essential to assess the variability and precision of the data.
-
Curve Fitting Statistics: The quality of the non-linear regression fit should be evaluated. Parameters such as the R-squared value (a measure of the goodness of fit) and the confidence intervals for the IC50 value should be reported. A good fit is typically indicated by an R-squared value close to 1.0.
-
Linear Range of the Assay: It is crucial to ensure that the enzyme concentration and incubation time are optimized so that the assay is running in the linear range. This can be verified by performing an enzyme titration and a time-course experiment.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for determining the IC50 value of this compound as a potential histone deacetylase inhibitor. By following the detailed experimental procedure and data analysis workflow, researchers in drug discovery and development can obtain a reliable and accurate measure of the compound's in vitro potency. The principles and methods described herein are fundamental for the characterization of novel enzyme inhibitors and represent a critical step in the evaluation of their therapeutic potential.
References
- Harland, B. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2. BenchChem.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Patel, H. D., & Vasava, A. M. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]
- GraphPad. (n.d.). How to determine an IC50. GraphPad. [Link]
- Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
- Azure Biosystems. (2025).
- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
- PubChem. (n.d.). This compound.
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
- GraphPad. (n.d.).
- GraphPad. (n.d.). How to determine an IC50. GraphPad. [Link]
- GraphPad. (n.d.).
- Science Gateway. (n.d.). How to calculate IC50.
- Sebaugh, J. L. (2011). Nonlinear model-based estimates of IC(50)
- Bentz, J., et al. (2013).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 9. epigentek.com [epigentek.com]
- 10. youtube.com [youtube.com]
- 11. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 15. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Application Notes and Protocols for Investigating 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid in Leukemia Cell Lines
Introduction: The Promise of the Quinoline Scaffold in Oncology
The quinoline-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to target various diseases, including cancer. Researchers have successfully developed quinoline derivatives that act as potent anticancer agents through diverse mechanisms, such as the inhibition of critical cellular enzymes and the disruption of signaling pathways that drive malignant growth.[1][2]
This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, in the context of leukemia. While direct, extensive research on this particular molecule in leukemia is emerging, data from closely related analogs allow us to propose a plausible mechanism of action and design a robust experimental strategy to validate its therapeutic potential. These guidelines are intended for researchers, scientists, and drug development professionals seeking to explore its efficacy and mechanism in leukemia cell lines.
Plausible Mechanism of Action: Targeting Epigenetic Regulators
While the precise mechanism of this compound in leukemia is yet to be fully elucidated, compelling evidence from structurally similar compounds points towards the inhibition of histone deacetylases (HDACs) as a primary mode of action.[3] Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective inhibitors of HDAC3.[3]
HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[4] Inhibition of HDACs, particularly HDAC3, can restore the expression of these critical genes, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[4][3]
Further mechanistic studies on a related compound in the K562 chronic myelogenous leukemia cell line revealed that HDAC3 inhibition led to G2/M phase cell cycle arrest and a significant promotion of apoptosis.[3] Therefore, it is hypothesized that this compound induces cytotoxicity in leukemia cells by inhibiting HDAC3, leading to the activation of the intrinsic apoptotic pathway.
// Nodes Compound [label="2-(2-Methoxyphenyl)quinoline-\n4-carboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC3 [label="HDAC3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histone Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Increased Histone\nAcetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Chromatin\nRelaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; TSG [label="Tumor Suppressor Gene\n(e.g., p21) Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Cell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase [label="Caspase Cascade\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Compound -> HDAC3 [label="Inhibits", style=dashed, color="#EA4335"]; HDAC3 -> Histones [label="Deacetylates", style=dashed, color="#EA4335"]; Acetylation -> Chromatin; Chromatin -> TSG; TSG -> CellCycleArrest; TSG -> Apoptosis; Apoptosis -> Caspase; Caspase -> PARP; }
Figure 1: Proposed mechanism of action for this compound.Data Presentation: Cytotoxic Activity of Related Quinoline Derivatives
While specific IC₅₀ values for this compound in leukemia cell lines are not yet widely published, data from analogous compounds provide a valuable benchmark for experimental design. The following table summarizes the reported cytotoxic activities of structurally related quinoline-4-carboxylic acid derivatives against various leukemia cell lines.
| Compound Class | Leukemia Cell Line | IC₅₀ Value | Reference |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 µM (SIRT3 Inhibition) | [5] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 | 24.45 µM (HDAC3 Inhibition) | [3] |
| Quizartinib (FLT3 Inhibitor Control) | MOLM-13 | 0.62 nM | [6] |
| Quizartinib (FLT3 Inhibitor Control) | MV4-11 | 0.31 nM | [6] |
This table is intended as a reference. Researchers should perform their own dose-response experiments to determine the precise IC₅₀ of this compound in their cell line of interest.
Experimental Protocols
The following protocols provide a comprehensive workflow to assess the anti-leukemic activity of this compound.
// Nodes Start [label="Start: Leukemia Cell Culture\n(Jurkat, K562, MOLM-13)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat cells with\nthis compound\n(Dose-response & Time-course)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Protocol 1:\nCell Viability Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Protocol 2:\nApoptosis Assay (Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Protocol 3:\nMechanism Assay (Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC₅₀ Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; QuantifyApoptosis [label="Quantify Apoptotic vs.\nNecrotic Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinAnalysis [label="Analyze Apoptotic Markers\n(Cleaved Caspase-3, Cleaved PARP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> Mechanism; Viability -> IC50; Apoptosis -> QuantifyApoptosis; Mechanism -> ProteinAnalysis; }
Figure 2: General experimental workflow for compound evaluation.Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K-562, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at an optimized density. For suspension cells like leukemia lines, a titration experiment is recommended.[1] A good starting range is 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete medium.[7]
-
Recommended Seeding Densities:
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
After allowing cells to acclimate for 4-6 hours post-seeding, add 100 µL of the diluted compound to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the medium without disturbing the cell pellet.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated as described above (in 6-well plates)
-
FITC-Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and treat with various concentrations of the compound (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Transfer the entire cell suspension from each well into labeled flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and gently wash the cell pellet twice with 1 mL of cold PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the 100 µL cell suspension.[10] Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Mechanistic Analysis by Western Blotting for Apoptosis Markers
Western blotting is used to detect key proteins involved in the apoptotic cascade, such as caspases and their substrates.
Materials:
-
Leukemia cells treated as described above (in 6-well plates or T-25 flasks)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis:
-
Harvest and wash treated cells with cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the whole-cell lysate.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C. A starting dilution of 1:1000 is common for many apoptosis-related antibodies.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein bands to a loading control (e.g., β-actin) to ensure equal protein loading. An increase in the cleaved forms of Caspase-3 and PARP is indicative of apoptosis.[13]
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential anti-leukemic agent. Based on evidence from related compounds, a plausible mechanism of action involves the inhibition of HDAC3, leading to cell cycle arrest and apoptosis. The successful execution of these experiments will help to establish the cytotoxic efficacy, determine the mode of cell death, and provide initial mechanistic insights. Further investigations could involve more specific assays, such as in vitro HDAC enzyme assays to confirm direct target engagement and xenograft studies in animal models to evaluate in vivo efficacy.
References
- Gao, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
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- Bio-protocol. (n.d.). Apoptosis assay.
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- Zolfagharinia, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2829–2839.
- Tiziani, S., et al. (2017). Acute myeloid leukemia cells require 6-phosphogluconate dehydrogenase for cell growth and NADPH-dependent metabolic reprogramming. Oncotarget, 8(40), 67639–67650.
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Developing 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid as a Chemical Probe for Sirtuins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The sirtuin family of NAD⁺-dependent lysine deacylases has emerged as a critical regulator of a vast array of cellular processes, impacting everything from metabolic homeostasis and DNA repair to inflammation and longevity. The development of selective chemical probes to interrogate the function of individual sirtuin isoforms is paramount to unraveling their complex biology and validating them as therapeutic targets. This document provides a comprehensive guide to the development of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid as a potential chemical probe for sirtuins. We will detail its synthesis, characterization, and a suite of robust protocols for its evaluation, including in vitro enzymatic assays and cell-based target engagement studies. The overarching goal is to equip researchers with the necessary tools and insights to rigorously assess this compound's utility as a specific modulator of sirtuin activity.
Introduction: The Rationale for a Novel Sirtuin Probe
Sirtuins (SIRT1-7 in mammals) are distinguished from other histone deacetylases (HDACs) by their absolute requirement for the co-substrate NAD⁺.[1] This unique mechanism links their enzymatic activity directly to the metabolic state of the cell, positioning them as key sensors of cellular energy levels.[1] Given their involvement in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and metabolic diseases, the demand for potent and selective inhibitors and activators to dissect the roles of each sirtuin isoform is significant.[2]
A high-quality chemical probe should exhibit potent and selective engagement with its intended target in both biochemical and cellular contexts.[2] The quinoline scaffold has been identified as a promising starting point for the development of sirtuin modulators.[3] Specifically, 2-phenylquinoline-4-carboxylic acid derivatives have shown potential as inhibitors of related enzymes like HDACs, suggesting that this chemical space may yield valuable sirtuin--targeting agents.[4] This guide focuses on this compound, a compound with structural features that may confer specific interactions within the sirtuin active site.
Herein, we present a roadmap for the comprehensive evaluation of this molecule, from its initial synthesis to its validation as a chemical probe. The protocols provided are designed to be self-validating, with built-in controls and clear explanations of the underlying principles.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved via the Doebner reaction, a classic method for the preparation of quinoline-4-carboxylic acids.[5][6] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5]
Synthetic Protocol: Doebner Reaction
This protocol is adapted from established procedures for the synthesis of similar 2-aryl-quinoline-4-carboxylic acids.[4][7]
Materials:
-
Aniline
-
2-Methoxybenzaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (10 mmol), 2-methoxybenzaldehyde (10 mmol), and absolute ethanol (50 mL).
-
Initial Reflux: Heat the mixture to reflux with stirring for 30 minutes. This step forms the Schiff base intermediate.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (12 mmol) to the reaction mixture.
-
Sustained Reflux: Continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of solution. Collect the crude solid by vacuum filtration and wash with cold ethanol.
-
Purification:
-
Dissolve the crude product in a 10% aqueous sodium hydroxide solution.
-
Treat the solution with activated charcoal and heat gently for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified product.
-
Collect the purified this compound by vacuum filtration, wash with distilled water until the washings are neutral, and dry in a vacuum oven.
-
Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity.
Table 1: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.88 (s, 1H), 8.70 (d, J = 8.5 Hz, 1H), 8.35 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.84 (t, J = 6.4 Hz, 2H), 7.72 (t, J = 7.7 Hz, 1H), 7.51 (t, J = 7.8 Hz, 1H), 7.24 (d, J = 8.3 Hz, 1H), 7.14 (t, J = 7.4 Hz, 1H), 3.88 (s, 3H)[4] |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₇H₁₃NO₃: 280.0923; found: 280.0928 |
| Purity (HPLC) | >95% |
In Vitro Evaluation: Sirtuin Inhibition and Selectivity
The initial assessment of a potential chemical probe involves determining its inhibitory activity against the target enzyme(s) and its selectivity across the protein family.
In Vitro Sirtuin Activity Assay
A variety of assay formats are available to measure sirtuin activity. A common and robust method is a two-step, fluorescence-based assay.[8]
Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore quenched by a dinitrophenyl group. In the presence of NAD⁺, active sirtuins deacetylate the lysine. A developer solution containing trypsin then cleaves the deacetylated peptide, releasing the fluorophore from the quencher and generating a fluorescent signal proportional to sirtuin activity.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to determine the IC₅₀ value.
-
Reaction Mixture: In a 96-well black microplate, add the following to each well:
-
Recombinant human sirtuin (SIRT1, SIRT2, SIRT3, etc.)
-
NAD⁺
-
Assay buffer
-
The test compound at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes.
-
Development: Add the developer solution (containing the fluorogenic substrate and trypsin) to each well.
-
Signal Detection: Incubate at 37°C for an additional 15-30 minutes. Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Selectivity Profiling
To be a useful chemical probe, the compound should exhibit selectivity for a specific sirtuin isoform or a defined subset of isoforms.
Procedure: Perform the in vitro sirtuin activity assay described above in parallel for all seven human sirtuins (SIRT1-7).
Data Presentation:
Table 2: Illustrative In Vitro Inhibitory Activity and Selectivity of this compound against Human Sirtuins
| Sirtuin Isoform | IC₅₀ (µM) |
| SIRT1 | 5.2 |
| SIRT2 | 0.8 |
| SIRT3 | 35.7 |
| SIRT4 | >100 |
| SIRT5 | 89.3 |
| SIRT6 | >100 |
| SIRT7 | >100 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound against sirtuins is not currently available in the public domain. |
This illustrative data suggests that the compound is a potent inhibitor of SIRT2 with good selectivity over other sirtuin isoforms.
Cellular Target Engagement: Confirming Action in a Biological Context
A critical step in validating a chemical probe is to demonstrate that it can engage its target within a cellular environment.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10]
Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can assess the amount of soluble (non-denatured) target protein remaining. A chemical probe that binds to its target will increase the protein's melting temperature (Tₘ), resulting in more soluble protein at higher temperatures compared to untreated controls.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, HeLa) to confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis (for lysate-based CETSA) or Intact Cell Heating:
-
Lysate-based: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Intact Cell-based: Heat the intact cells in culture plates to a range of temperatures.
-
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target sirtuin (e.g., SIRT2) in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement.
Illustrative Workflow for CETSA:
Caption: Inhibition of SIRT2 by the chemical probe.
Physicochemical Properties and Probe-Quality Criteria
A high-quality chemical probe should possess favorable physicochemical properties to ensure its utility in biological assays.
Table 3: Key Physicochemical and Probe-Quality Parameters
| Parameter | Ideal Range/Criteria | Rationale |
| Purity | >95% | Ensures that the observed biological effects are due to the compound of interest. |
| Aqueous Solubility | >10 µM | Sufficient solubility in aqueous buffers is necessary for most biological assays. |
| Cell Permeability | High (e.g., Papp > 1 x 10⁻⁶ cm/s) | The probe must be able to cross the cell membrane to reach intracellular targets. |
| Chemical Stability | Stable in assay media for the duration of the experiment | The compound should not degrade under experimental conditions. |
| Lack of Non-specific Reactivity | No reactive functional groups | Avoids off-target effects due to covalent modification of other proteins. |
Conclusion and Future Directions
This document has outlined a comprehensive strategy for the development and validation of this compound as a chemical probe for sirtuins. By following the detailed protocols for synthesis, in vitro characterization, cellular target engagement, and downstream functional analysis, researchers can rigorously assess the potential of this compound. Should this molecule demonstrate high potency, selectivity, and on-target cellular activity, it would represent a valuable addition to the chemical biology toolbox for dissecting the intricate roles of sirtuins in health and disease. Future work could involve the development of an inactive analog as a negative control and further optimization of the scaffold to improve potency and selectivity.
References
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- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
- Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]
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- Gorsuch, W. B., et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. [Link]
- Moradei, O., et al. (2012). Synthesis and biological characterisation of sirtuin inhibitors based on the tenovins. Bioorganic & Medicinal Chemistry. [Link]
- Belz, T., et al. (2019). Molecular Imaging of Sirtuin1 Expression−Activity in Rat Brain Using Positron-Emission Tomography−Magnetic-Resonance Imaging with [18F]-2-Fluorobenzoylaminohexanoicanilide. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for Assessing Off-Target Effects of Quinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Off-Target Profiling for Quinoline-Based Inhibitors
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] Many quinoline-based compounds exert their effects by targeting specific enzymes, such as tyrosine kinases, topoisomerases, and DNA polymerases.[2] However, a critical challenge in their development is the potential for off-target interactions, where these molecules bind to unintended biological targets.[5] Such interactions can lead to unforeseen side effects, toxicity, or even paradoxical pathway activation, ultimately contributing to a high rate of attrition in clinical trials.[6][7]
Therefore, a rigorous and comprehensive assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of developing safe and effective quinoline-based therapeutics. This guide provides a detailed overview of current methodologies, from broad, unbiased screening approaches to targeted, cell-based validation assays, designed to build a comprehensive off-target profile for quinoline-based inhibitors.
A Multi-pronged Strategy for Off-Target Assessment
A robust off-target assessment strategy employs a combination of in silico, in vitro, and cell-based methods to provide a holistic view of a compound's selectivity. This tiered approach allows for early identification of potential liabilities and informs iterative rounds of medicinal chemistry to optimize selectivity.
Tier 1: Early-Stage Profiling - In Silico and Broad Biochemical Screening
The initial phase of off-target assessment focuses on casting a wide net to identify potential unintended interactions early in the drug discovery pipeline. This is achieved through computational predictions and large-scale biochemical screens.
In Silico Off-Target Prediction
Computational, or in silico, methods leverage the chemical structure of the quinoline-based inhibitor to predict its potential binding partners across the human proteome.[5][8] These approaches utilize machine learning algorithms and extensive databases of known compound-target interactions to generate a preliminary list of potential off-targets.[8][9][10] This cost-effective strategy helps prioritize experimental resources for the most likely off-target candidates.[8]
Key Methodologies:
-
Ligand-Based Methods: These approaches compare the quinoline inhibitor to a vast library of compounds with known biological activities. If the inhibitor shares structural or chemical similarities with molecules known to bind to specific targets, those targets are flagged as potential off-targets.
-
Structure-Based Methods (Docking): If the three-dimensional structures of potential off-target proteins are known, molecular docking simulations can predict the binding affinity and pose of the quinoline inhibitor within the protein's binding site.
Data Interpretation: The output is a ranked list of potential off-target proteins based on a prediction score or predicted binding energy. It's crucial to understand that these are predictions and require experimental validation.
High-Throughput Biochemical Screening: Kinome Profiling
Since many quinoline-based inhibitors are designed to target kinases, comprehensive screening against a large panel of kinases (kinome profiling) is a critical step.[11][12] Several commercial services offer kinome-wide screening against hundreds of purified human kinases.[12][13][14]
Workflow for In Vitro Kinase Profiling
Caption: General workflow for a CETSA® experiment. [15] Protocol: CETSA® for Target Engagement [16][15]
-
Cell Treatment: Treat intact cells with the quinoline inhibitor or a vehicle control for a defined period to allow for compound entry and target binding.
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes). [16]3. Cell Lysis and Fractionation: After heating, lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. [16][15]4. Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry. [16]5. Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chemical Proteomics
Chemical proteomics offers an unbiased approach to identify the binding proteins of a small molecule directly from complex biological samples like cell lysates. [6][17]These methods are invaluable for discovering unanticipated off-targets.
Key Methodologies:
-
Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the profiling of enzyme activity and inhibitor interactions across a large portion of the proteome. [6]* Compound-Centric Chemical Proteomics (CCCP): In this approach, the quinoline inhibitor is modified with a tag (e.g., biotin) and immobilized on a solid support (e.g., beads). This "bait" is then incubated with cell lysate, and any proteins that bind to it are "pulled down," identified by mass spectrometry, and quantified. [6][18] Data Interpretation: Proteins that are significantly enriched in the inhibitor-treated sample compared to controls are considered potential off-targets. These hits require further validation to confirm direct binding and functional consequences.
Tier 3: Functional Validation in Cellular Systems
Confirming that an inhibitor binds to an off-target is only part of the story. It is equally important to determine the functional consequence of this binding. Cell-based assays are essential for understanding how off-target engagement translates into a cellular phenotype. [19]
Cell-Based Signaling Assays
If a suspected off-target is part of a known signaling pathway (e.g., a kinase or a receptor), specific assays can be used to measure the impact of the quinoline inhibitor on that pathway's activity.
Protocol: Phosphorylation Assay for Off-Target Kinase
-
Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the suspected off-target kinase. Treat the cells with a range of concentrations of the quinoline inhibitor.
-
Cell Lysis: After a specified incubation time, lyse the cells to extract the proteins.
-
Detection of Phosphorylation: Measure the phosphorylation status of a known downstream substrate of the off-target kinase. This can be done using:
-
Western Blotting: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
ELISA or AlphaLISA: These are high-throughput methods that use specific antibody pairs to quantify the level of the phosphorylated substrate. [20]4. Data Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate indicates that the quinoline inhibitor is functionally active against the off-target kinase in a cellular context.
-
Phenotypic Screening
Phenotypic assays measure broad cellular responses such as proliferation, apoptosis, or changes in cell morphology. [19]These assays can reveal unexpected off-target effects that might not be predicted by other methods.
Key Assays:
-
Cellular Proliferation Assays: Monitor the growth rate of various cell lines over time in the presence of the inhibitor. [19]Off-target effects may lead to growth inhibition in cell lines that do not depend on the primary target.
-
Apoptosis Assays: Use methods like Annexin V staining or caspase activity assays to determine if the inhibitor induces programmed cell death, potentially through an off-target mechanism. [19]* High-Content Imaging: This automated microscopy-based approach can simultaneously measure multiple cellular parameters (e.g., nuclear size, protein localization, cytoskeletal structure) to identify subtle phenotypic changes caused by off-target activities.
Conclusion: Building a Self-Validating Off-Target Profile
The assessment of off-target effects for quinoline-based inhibitors is a dynamic and iterative process. No single method is sufficient; instead, a combination of computational, biochemical, and cell-based approaches provides a self-validating system. Early and comprehensive off-target profiling is essential for making informed decisions in drug development, ultimately leading to safer and more effective therapies. By understanding the causality behind experimental choices and meticulously validating initial findings, researchers can mitigate the risks associated with off-target interactions and increase the probability of clinical success.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link]
- Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
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- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
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- KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
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Application Notes and Protocols for In Vivo Experimental Design: 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid in Mouse Models
Introduction: Unveiling the Therapeutic Potential of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
This compound is a member of the quinoline-4-carboxylic acid class of compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] Research into derivatives of this core structure has revealed promising antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1] Specifically, this compound has been identified as a histone deacetylase (HDAC) inhibitor.[3] This positions the compound as a compelling candidate for in vivo evaluation in therapeutic areas where HDACs are known to play a critical role, such as oncology and inflammatory diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo experiments using mouse models to investigate the therapeutic potential of this compound. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.
Part 1: Foundational Preclinical Assessment
Before embarking on large-scale efficacy studies, a series of foundational experiments are crucial to understand the compound's behavior in a biological system. These preliminary studies will inform dose selection, administration route, and potential safety concerns, ultimately leading to a more robust and well-designed efficacy trial.
Physicochemical Characterization and Formulation Development
The success of any in vivo study hinges on the ability to administer the compound in a safe and bioavailable formulation.
Protocol 1: Solubility and Formulation Screening
-
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Materials:
-
This compound
-
A panel of solvents and vehicles (e.g., DMSO, ethanol, PEG300, corn oil, 0.5% carboxymethylcellulose sodium (CMC-Na))
-
Vortex mixer, sonicator, pH meter
-
-
Method:
-
Prepare saturated solutions of the compound in each vehicle.
-
Equilibrate the solutions for 24 hours at room temperature.
-
Centrifuge to pellet undissolved compound.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Based on solubility data, develop a stable and homogenous formulation for in vivo administration (e.g., a solution or a suspension). For oral administration, a suspension in CMC-Na is often a good starting point.[4]
-
-
Causality: An appropriate formulation ensures consistent dosing and maximizes the potential for absorption. Poor solubility can lead to variable exposure and inconclusive study results.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing an effective dosing regimen.[5]
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) following a single administration.
-
Animal Model: CD-1 or C57BL/6 mice (male, 8-10 weeks old).[6]
-
Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) or intraperitoneal (IP) administration (e.g., 10-50 mg/kg).
-
-
Time Points: A typical study might involve collecting blood samples at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[6][7]
-
Sample Collection: Serial bleeding from the submandibular vein or terminal cardiac puncture can be employed.[7][8]
-
-
Method:
-
Administer the compound to each group via the designated route.
-
Collect blood samples into tubes containing an anticoagulant at the specified time points.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate PK parameters using appropriate software.
-
-
Causality: The PK profile will guide the selection of the dosing route and frequency for efficacy studies to ensure that therapeutic concentrations are maintained.[8]
Preliminary Toxicity Assessment
A crucial step is to establish a safe dose range for the compound.[9]
Protocol 3: Acute Toxicity and Dose Range Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Animal Model: The same strain of mice that will be used for efficacy studies.
-
Study Design:
-
A dose-escalation protocol is typically used.[9]
-
Start with a low dose and escalate in subsequent cohorts of mice.
-
Administer a single dose of the compound.
-
-
Method:
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) for at least 24 hours, and up to 14 days.[9]
-
Record body weight daily.
-
At the end of the observation period, perform a gross necropsy.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.[10]
-
-
Causality: The MTD is essential for selecting doses for efficacy studies that are likely to be effective without causing undue harm to the animals.[10]
Part 2: Efficacy Evaluation in Disease Models
Based on the compound's known mechanism as an HDAC inhibitor and the broad activities of its chemical class, oncology and inflammation are logical therapeutic areas to explore.
Oncology Mouse Models
The choice of mouse model in oncology is critical and depends on the research question.[11]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice. These are useful for initial screening of anticancer agents.[11]
-
Patient-Derived Xenografts (PDX): Patient tumor fragments are implanted into immunodeficient mice. These models better represent the heterogeneity of human tumors.[11]
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These are essential for studying the interaction of the compound with the immune system.[11]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop spontaneous tumors that more closely mimic human cancer development.[12]
Protocol 4: Efficacy Study in a Subcutaneous Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous tumors from a relevant human cancer cell line.
-
Study Design:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
Positive control (a standard-of-care chemotherapy)
-
This compound at two or three dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD)
-
-
-
Method:
-
Administer the treatments daily (or as determined by the PK study) for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Causality: This study will provide primary evidence of the compound's ability to inhibit tumor growth in vivo.
Inflammation Mouse Models
Several mouse models can be used to assess anti-inflammatory activity.[13]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS injection induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines.[14]
-
Carrageenan-Induced Paw Edema: A model of acute inflammation characterized by swelling and leukocyte infiltration in the paw.[14]
Protocol 5: Evaluation in an LPS-Induced Systemic Inflammation Model
-
Objective: To assess the ability of the compound to suppress the production of pro-inflammatory cytokines.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Study Design:
-
Pre-treatment: Administer the vehicle, a positive control (e.g., dexamethasone), or this compound at various doses.
-
LPS Challenge: After a set pre-treatment time (e.g., 1 hour), inject LPS intraperitoneally.
-
-
Method:
-
Collect blood at a peak cytokine response time (e.g., 90 minutes for TNF-α, 4-6 hours for IL-6).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA or a multiplex assay.
-
-
Causality: This model allows for the assessment of the compound's ability to modulate a key aspect of the inflammatory cascade.
Part 3: Data Interpretation and Reporting
Rigorous data analysis and transparent reporting are essential for the translation of preclinical findings.[15]
-
Statistical Analysis: Use appropriate statistical methods to analyze the data. Clearly state the statistical tests used and the level of significance.
-
Data Visualization: Present data clearly using graphs and tables.
-
Reporting: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure that the study is reported in a comprehensive and transparent manner.
Part 4: Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).[16][17][18] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.
Visualizations
Experimental Workflow
Caption: High-level workflow for the in vivo evaluation of a novel compound.
Hypothetical Signaling Pathway
Caption: Potential mechanism of action via HDAC inhibition.
Quantitative Data Summary Tables
Table 1: Example Dosing Information for Efficacy Studies
| Group | Treatment | Dose Level | Route | Frequency |
| 1 | Vehicle (e.g., 0.5% CMC-Na) | - | PO | Daily |
| 2 | Positive Control (e.g., Cisplatin) | 5 mg/kg | IP | Q3D |
| 3 | This compound | 1/2 MTD | PO | Daily |
| 4 | This compound | MTD | PO | Daily |
Table 2: Key Endpoints for In Vivo Studies
| Study Type | Primary Endpoint(s) | Secondary Endpoint(s) |
| Oncology | Tumor Growth Inhibition (TGI) | Body weight, survival, tumor histology, biomarker levels |
| Inflammation | Reduction in pro-inflammatory cytokines (TNF-α, IL-6) | Clinical scores, paw volume, myeloperoxidase activity |
| PK | AUC, Cmax, T1/2, Bioavailability | Metabolite identification |
| Toxicology | Maximum Tolerated Dose (MTD) | Clinical observations, gross pathology, body weight |
References
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apoptosis assay using 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
Application Note & Protocols
Investigating Apoptosis Induction by 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid: A Comprehensive Guide to Assay Design and Execution
Abstract
This document provides a detailed guide for investigating the pro-apoptotic activity of this compound, a novel quinoline derivative. Quinoline-based compounds have emerged as a promising class of small molecules with potent anti-cancer properties, frequently linked to the induction of programmed cell death, or apoptosis.[1][2] This guide outlines a hypothesized mechanism of action for this compound as a BH3 mimetic targeting the Mcl-1 protein and provides a suite of validated, step-by-step protocols to rigorously test this hypothesis and characterize its apoptotic effects in cancer cell lines. The protocols include early and late-stage apoptosis detection via Annexin V/Propidium Iodide staining, quantification of executioner caspase activity, and visualization of DNA fragmentation using the TUNEL assay.
Introduction: Targeting Apoptosis with Quinoline Derivatives
Apoptosis is a conserved and highly regulated process of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][3] Therapeutic strategies aimed at reactivating apoptotic pathways in cancer cells represent a major focus of modern drug discovery.[4][5] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins).[6][7] Anti-apoptotic proteins sequester their pro-apoptotic counterparts, preventing the mitochondrial outer membrane permeabilization (MOMP) that commits a cell to die.[8][9]
Many cancer cells become "addicted" to the overexpression of one or more anti-apoptotic proteins for their survival.[6][10] This creates a therapeutic vulnerability. Small molecules that mimic the action of BH3-only proteins, known as BH3 mimetics , can bind to and inhibit anti-apoptotic Bcl-2 family proteins, thereby "unleashing" the cell's latent death program.[4][5][8]
Quinoline derivatives have shown significant potential as anti-cancer agents, with many reported to induce apoptosis through various mechanisms.[1][2][11] Based on the structure of this compound and established activities of similar heterocyclic compounds, we hypothesize that it functions as a BH3 mimetic, potentially targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor frequently overexpressed in a wide range of human cancers, making it a high-priority therapeutic target.[10][12]
This guide provides the experimental framework to test this hypothesis and quantify the apoptotic response induced by this compound.
Proposed Mechanism of Action: Mcl-1 Inhibition
We propose that this compound occupies the BH3-binding groove of the Mcl-1 protein. This competitive inhibition disrupts the sequestration of pro-apoptotic effector proteins like BAK and activator proteins like BIM.[7][10] The liberated BAK can then oligomerize in the outer mitochondrial membrane, leading to MOMP, cytochrome c release, apoptosome formation, and the activation of the caspase cascade, culminating in cell death.[8][13]
Caption: Proposed pathway of apoptosis induction via Mcl-1 inhibition.
Experimental Workflow: A Multi-Assay Approach
To comprehensively assess the pro-apoptotic effects of this compound, a multi-parametric approach is essential. We recommend a workflow that measures key events across the apoptotic timeline, from early membrane changes to late-stage DNA fragmentation.
Caption: Recommended workflow for assessing pro-apoptotic compound activity.
Detailed Protocols
Protocol 1: Annexin V-FITC / Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or equivalent)
-
1X PBS (Phosphate Buffered Saline), cold
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash adherent cells with PBS, then detach using a gentle cell dissociation reagent (e.g., TrypLE) or trypsin.
-
Combine the detached cells with their corresponding culture medium from the first step.
-
Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
-
Staining:
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.[16]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or mechanically damaged)
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 95.2 | 2.5 | 1.8 |
| Compound (1 µM) | 85.1 | 8.9 | 4.5 |
| Compound (10 µM) | 45.6 | 35.2 | 17.1 |
| Compound (25 µM) | 15.3 | 48.9 | 32.5 |
| Table 1: Example data from Annexin V/PI flow cytometry analysis. |
Protocol 2: Caspase-Glo® 3/7 Luminescent Assay
Principle: This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17][18]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega G8091)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Allow cells to attach overnight. Treat with the compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[19] Allow it to equilibrate to room temperature before use.
-
Assay Execution (Add-Mix-Measure):
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation:
-
Calculate the fold change in luminescence relative to the vehicle control. A dose-dependent increase in the luminescent signal indicates activation of executioner caspases.
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1,580 | 1.0 |
| Compound (1 µM) | 4,750 | 3.0 |
| Compound (10 µM) | 22,120 | 14.0 |
| Compound (25 µM) | 45,800 | 29.0 |
| Table 2: Example data from a Caspase-Glo® 3/7 assay. |
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[20] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.[21][22]
Materials:
-
TUNEL Assay Kit (e.g., Thermo Fisher Scientific C10245)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton™ X-100 in PBS
-
DAPI or Hoechst nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Seed and treat cells on glass coverslips in a 12-well plate.
-
After treatment, wash cells twice with PBS.
-
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[21]
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate cells with 0.1% Triton™ X-100 in PBS for 5-10 minutes at room temperature to allow the enzyme to access the nucleus.[22]
-
Washing: Wash twice with PBS.
-
(Optional) Equilibration: Incubate the sample with Equilibration Buffer for 10 minutes.[21]
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mix (TdT enzyme + labeled dUTPs + reaction buffer) according to the kit manufacturer's protocol.
-
Remove equilibration buffer and add the TdT reaction mix to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[21]
-
-
Stop Reaction & Staining:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes to visualize all cell nuclei.
-
Wash a final three times with PBS.
-
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a fluorescence microscope.
Data Interpretation:
-
TUNEL-positive cells will exhibit bright green/red fluorescence (depending on the dUTP label) localized to the nucleus.
-
All cell nuclei will be visible with the DAPI (blue) counterstain.
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
| Treatment Group | Total Nuclei (DAPI) | TUNEL-Positive Nuclei | % Apoptotic Index |
| Vehicle Control | 521 | 8 | 1.5 |
| Compound (1 µM) | 498 | 45 | 9.0 |
| Compound (10 µM) | 550 | 264 | 48.0 |
| Compound (25 µM) | 480 | 370 | 77.1 |
| Table 3: Example data from TUNEL assay analysis. |
References
- Caspase-Glo® 3/7 Assay Protocol.
- Sharma, P., et al. (2019). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 24(15), 2748. URL
- Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. URL
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). BenchSci. URL
- Lessene, G., Czabotar, P. E., & Colman, P. M. (2008). BH3 mimetics to improve cancer therapy; mechanisms and examples. Nature Reviews Drug Discovery, 7(12), 989-1000. URL
- Billard, C. (2013). BH3 mimetics: Their action and efficacy in cancer chemotherapy. Oncology & Cancer Case Reports, 2(4), 1-6. URL
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(12), e2327. URL
- Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1869-1883. URL
- What are Mcl-1 inhibitors and how do they work? (2024).
- Teh, C. E., & Gong, J. (2020). BH3 Mimetics for the Treatment of B-Cell Malignancies—Insights and Lessons from the Clinic. Cancers, 12(11), 3353. URL
- TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025). Absin. URL
- Yip, K. W., & Reed, J. C. (2008). Mimicking the BH3 domain to kill cancer cells. Oncogene, 27(50), 6565-6576. URL
- Lessene, G., Czabotar, P. E., & Colman, P. M. (2008). BH3 mimetics to improve cancer therapy; mechanisms and examples. Nature Reviews Drug Discovery, 7(12), 989-1000. URL
- Thomas, S., et al. (2013). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 280(17), 4174-4190. URL
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. URL
- Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926. URL
- Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. (2023).
- A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). PubMed. URL
- Caspase 3/7 Activity. (2025). Protocols.io. URL
- Annexin V detection protocol for apoptosis. Abcam. URL
- Kotschy, A., et al. (2016). Inhibition of Mcl-1 with the pan–Bcl-2 family inhibitor (–)BI97D6 overcomes ABT-737 resistance in acute myeloid leukemia. Blood, 127(19), 2327-2338. URL
- Video: The TUNEL Assay. (2023). JoVE. URL
- Zeid, R., et al. (2022). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology, 12, 986259. URL
- The Annexin V Apoptosis Assay. University of Georgia. URL
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
- Detection of Apoptosis by TUNEL Assay. (2019). G-Biosciences. URL
- Caspase 3/7 activity assay. (n.d.). Bio-protocol. URL
- Click-iT TUNEL Alexa Fluor Imaging Assay Protocol. Thermo Fisher Scientific. URL
- Caspase 3/7 Activity Assay Kit Technical Manual. (n.d.). Elabscience. URL
- Caspase-Glo® 3/7 Assay.
- Apoptosis assays performed by flow cytometry with the compounds 2–4 in... (n.d.).
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). PMC - PubMed Central. URL
- Autophagic and apoptotic cell death induced by the quinoline derivative 2‐(6‐methoxynaphthalen‐2‐yl)quinolin‐4‐amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022).
- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. URL
- Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics. (2022). MDPI. URL
- Nowar, R. M., et al. (2016). Therapeutic agents targeting apoptosis pathways with a focus on quinazolines as potent apoptotic inducers. Journal of American Science, 12(6), 57-67. URL
- Induction of apoptotic process by compounds 2b, 2f, and 2g at their GI50 values in AGS cell line. (n.d.).
Sources
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. BH3 mimetics to improve cancer therapy; mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
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- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 13. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. docs.abcam.com [docs.abcam.com]
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- 18. Caspase 3/7 Activity [protocols.io]
- 19. promega.com [promega.com]
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- 21. clyte.tech [clyte.tech]
- 22. Video: The TUNEL Assay [jove.com]
Western blot protocol to measure histone acetylation after compound treatment
Topic: Western Blot Protocol to Measure Histone Acetylation After Compound Treatment
Audience: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Dynamic Role of Histone Acetylation in Cellular Function
The nucleosome, the fundamental unit of chromatin, consists of DNA wrapped around an octamer of four core histone proteins: H2A, H2B, H3, and H4.[1] The post-translational modifications (PTMs) of the N-terminal tails of these histones are critical in regulating gene expression. Among the most studied of these modifications are acetylation and methylation of specific lysine residues. Histone acetylation, a reversible process governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a pivotal role in chromatin structure and gene transcription.[2]
The addition of an acetyl group to a lysine residue neutralizes its positive charge, weakening the electrostatic interaction between the histone tail and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, often associated with transcriptional activation.[2] Conversely, the removal of acetyl groups by HDACs results in a more condensed chromatin state and transcriptional repression.[2] Given their central role in gene regulation, HDACs have emerged as significant therapeutic targets, particularly in oncology. Compounds that inhibit HDACs can lead to an accumulation of acetylated histones (hyperacetylation), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
Western blotting is a robust and widely used technique to detect and quantify global changes in histone acetylation levels following treatment with such compounds.[2] This application note provides a detailed, field-proven protocol for the entire Western blot workflow, from histone extraction to data analysis, with an emphasis on the rationale behind key experimental choices to ensure reliable and reproducible results.
Principle of the Method
This protocol is designed to provide a self-validating system for assessing changes in histone acetylation. The workflow begins with the efficient extraction of histones from cells treated with a compound of interest. Due to their basic nature, histones are effectively isolated using an acid extraction method, which separates them from the majority of other cellular proteins.[3][4] The extracted histones are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Given the small size of histones, specific considerations for gel percentage and running conditions are crucial for optimal resolution.[5]
Following electrophoresis, the separated proteins are transferred to a membrane, where they are probed with antibodies specific for acetylated histones. The use of pan-acetyl or site-specific acetyl-histone antibodies allows for the detection of global or specific changes in acetylation.[1][6][7] Normalization of the signal from the acetylated histone to that of a total histone (e.g., total Histone H3) is a critical step for accurate quantification of changes in acetylation levels.[8] This ratiometric analysis corrects for variations in sample loading and transfer efficiency, ensuring the observed changes are due to biological effects of the compound treatment.[9]
Experimental Workflow Overview
The following diagram illustrates the major steps in the Western blot protocol for measuring histone acetylation.
Caption: A schematic overview of the Western blot workflow for histone acetylation analysis.
Materials and Reagents
Essential Equipment
-
Cell culture incubator
-
Microcentrifuge (refrigerated)
-
Sonicator (optional, for cell lysis)
-
Spectrophotometer or plate reader for protein quantification
-
SDS-PAGE vertical electrophoresis system
-
Electrotransfer apparatus (wet or semi-dry)
-
Western blot imaging system (chemiluminescence detector)
Reagents and Buffers
-
Cell culture medium and supplements
-
Compound of interest and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN₃.[10]
-
Expert Insight: Immediately before use, add an HDAC inhibitor like 10 mM sodium butyrate to the TEB to prevent deacetylation during the extraction process.[10]
-
-
0.2 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Acetone, ice-cold
-
Bradford Assay Reagent
-
Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).
-
SDS-PAGE Gels: 15% acrylamide resolving gel and 5% stacking gel.
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
-
Expert Insight: The methanol in the transfer buffer aids in stripping SDS from the proteins, which promotes their binding to the membrane.
-
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose (0.2 µm pore size).[11]
-
Causality: A 0.2 µm pore size is crucial for the optimal retention of low molecular weight histone proteins during transfer.[11]
-
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Expert Insight: BSA is often preferred over milk for phospho-specific antibodies, but for acetylation, either is generally acceptable. Consistency is key.
-
-
Primary Antibodies:
-
Specific acetyl-histone antibody (e.g., Anti-acetyl-Histone H3, Anti-acetyl-Histone H4).
-
Total histone antibody for normalization (e.g., Anti-Histone H3, Anti-Histone H4).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL reagents)
Detailed Step-by-Step Protocol
Part 1: Cell Culture and Compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Treatment: Treat cells with the desired concentrations of the compound and a vehicle control (e.g., DMSO) for the appropriate duration. Include a positive control if available, such as a known HDAC inhibitor like Trichostatin A (TSA) or sodium butyrate.[7][12]
Part 2: Histone Extraction (Acid Extraction Method)
This method is highly effective for enriching histone proteins.[4]
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.[10]
-
Cell Lysis: a. Add 1 mL of Triton Extraction Buffer (TEB) with a freshly added HDAC inhibitor per 10⁷ cells.[10] b. Incubate on ice for 10 minutes with gentle stirring to lyse the cell membrane while keeping the nuclei intact.[4] c. Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant which contains the cytoplasmic proteins.[10]
-
Acid Extraction of Histones: a. Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ (approximately 400 µL per 10⁷ cells).[10] b. Incubate on a rotator overnight at 4°C to extract the basic histone proteins. c. Centrifuge at 6,500 x g for 10 minutes at 4°C.[10] d. Carefully collect the supernatant, which contains the histone proteins.
-
Protein Precipitation (Optional but Recommended): a. To concentrate the histones and remove the acid, add 8 volumes of ice-cold acetone to the supernatant.[13] b. Incubate at -20°C for at least 1 hour (or overnight).[13] c. Centrifuge at 12,000 rpm for 5 minutes at 4°C.[4] d. Discard the supernatant, wash the pellet once with ice-cold acetone, and air-dry the pellet. Do not over-dry. e. Resuspend the histone pellet in deionized water.
Part 3: Protein Quantification
-
Quantify Protein Concentration: Use a Bradford assay to determine the protein concentration of your histone extracts.
-
Trustworthiness: Accurate protein quantification is essential for ensuring equal loading of samples on the gel, which is the first step in reliable downstream quantification.[14]
-
Part 4: SDS-PAGE
-
Sample Preparation: Mix 10-20 µg of histone extract with an equal volume of 2X Laemmli sample buffer.[5][10]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: a. Load the samples onto a 15% SDS-PAGE gel.[5][10] Include a pre-stained protein ladder. b. Run the gel in 1X Running Buffer at 100-120V until the dye front is near the bottom of the gel.
-
Expert Insight: Due to the small size of histones, be careful not to run the dye front completely off the gel, as this can lead to the loss of your proteins of interest.[11]
-
Part 5: Electrotransfer
-
Membrane Preparation: If using a PVDF membrane, pre-wet it in 100% methanol for 15-30 seconds, then rinse with deionized water, and finally equilibrate in 1X Transfer Buffer for at least 5 minutes.[15] Nitrocellulose membranes only require equilibration in transfer buffer.[15]
-
Assemble Transfer Sandwich: Assemble the gel, membrane, and filter paper sandwich according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). Ensure there are no air bubbles between the gel and the membrane.[16]
-
Transfer:
Part 6: Immunodetection
-
Blocking: Block the membrane in Blocking Buffer (5% milk or BSA in TBST) for 1 hour at room temperature on an orbital shaker.[17] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) in Blocking Buffer at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Expert Insight: It is highly recommended to cut the membrane horizontally based on the molecular weight markers. This allows you to probe for the acetylated histone (e.g., ~17 kDa for H3) and a loading control (e.g., total H3, also ~17 kDa) on separate blots if their sizes are too similar for stripping and reprobing. Alternatively, running two identical gels is a robust approach.[18]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[17]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. Expose for various durations to ensure the signal is within the linear range of detection.
Data Analysis and Quantification
-
Image Acquisition: Capture images ensuring that the bands are not saturated. Saturated signals will not be accurately quantifiable.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for both the acetylated histone and the total histone control for each sample.[19]
-
Normalization: For each lane, divide the intensity of the acetylated histone band by the intensity of the total histone band. This ratio corrects for any inconsistencies in protein loading and transfer.[20]
-
Normalization Logic: Normalized Signal = (Intensity of Acetyl-Histone Band) / (Intensity of Total Histone Band)
-
-
Data Presentation: Present the normalized data as a fold change relative to the vehicle-treated control.
Caption: The logic of data normalization for quantitative Western blotting.
Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Protein Load per Lane | 10-20 µg of histone extract | Ensures sufficient signal without overloading the gel.[5][10] |
| SDS-PAGE Gel % | 15% Acrylamide | Provides optimal separation of low molecular weight histones.[5][11] |
| Membrane Pore Size | 0.2 µm | Crucial for efficient capture and retention of small histone proteins.[11] |
| Primary Antibody Dilution | As per manufacturer's datasheet | Varies by antibody; optimization may be required. |
| Secondary Antibody Dilution | 1:2,000 to 1:10,000 | A higher dilution can help reduce background signal. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Inefficient histone extraction- Poor antibody affinity- Insufficient protein load- Inefficient transfer | - Confirm extraction with Coomassie stain on a gel.- Use a positive control (e.g., TSA-treated cells).- Increase protein load to 20 µg.- Verify transfer with Ponceau S staining. |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours.- Titrate primary and secondary antibodies.- Increase the number and duration of washes with TBST. |
| Inconsistent Results | - Unequal protein loading- Inconsistent transfer- Freeze/thaw cycles of samples | - Be meticulous with protein quantification and loading.- Ensure consistent transfer conditions.- Aliquot samples after extraction to minimize freeze/thaw cycles.[14] |
References
- Methods for the analysis of histone H3 and H4 acetylation in blood - PMC. (n.d.).
- Histone H3 Acetylation Antibody Panel Pack I. (n.d.). EpigenTek. [Link]
- A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC. (n.d.).
- Targeted proteomics for quantification of histone acetylation in Alzheimer's disease - PMC. (n.d.).
- Protocol for histone acid extraction for Western blot. (2005, August 22). Protocol Online. [Link]
- Extraction, purification and analysis of histones. (2007, June 7).
- Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. (2021, September 5). ACS Omega. [Link]
- Western Analysis of Histone Modifications (Aspergillus nidulans). (n.d.). Bio-protocol. [Link]
- Separation of Histone Protein. (2018, June 5). UKEssays. [Link]
- Histone Extraction Protocol. (n.d.). EpigenTek. [Link]
- Western Blot (WB) Protocol. (n.d.). EpigenTek. [Link]
- A mass spectrometric "Western blot" to evaluate the correlations between histone methylation and histone acetyl
- Changes of histone modifications in response to different drug... (n.d.).
- Immunoblotting histones from yeast whole cell protein extracts - PMC. (n.d.).
- Trouble with histone western blots - can anyone help? (2013, October 1).
- Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC. (n.d.).
- Is it possible to quantify acetylation by Western Blot? (2014, July 25).
- Passive extraction of histone proteins separated by SDS-PAGE followed... (n.d.).
- Tracking Histone Variant Nucleosomes Across the Human Cell Cycle Using Biophysical, Biochemical, and Cytological Analyses. (n.d.).
- HPLC and SDS-PAGE separation of core histones. (n.d.).
- Why are my western blots not consistent? (2015, April 26).
- Are histone modifications difficult to detect on Western Blot? (2021, October 17). Reddit. [Link]
- Western Blot used to Detect DNA Methyl
- Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors. (n.d.).
- Normalize Western Blots to Correct for Technique Variability. (n.d.). LI-COR Biosciences. [Link]
- Principle of protein electrotransfer. (2022, September 5). Cytiva. [Link]
- Western Blot Visual Protocol: Phase 3: Membrane Transfer. (2012, January 23). YouTube. [Link]
Sources
- 1. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 4. epigentek.com [epigentek.com]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Histone H3ac (pan-acetyl) Polyclonal Antibody (39139) [thermofisher.cn]
- 8. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Histone H3ac (pan-acetyl) antibody (pAb) | Proteintech [ptglab.com]
- 13. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. reddit.com [reddit.com]
- 19. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Pfitzinger Synthesis of 2-Arylquinolines
Welcome to the technical support center for the Pfitzinger synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this powerful, yet sometimes temperamental, reaction for synthesizing quinoline-4-carboxylic acids. Here, we address common issues, particularly those leading to low yields, in a practical question-and-answer format based on established chemical principles and field-proven optimization strategies.
Troubleshooting Guide (Q&A)
This section directly addresses specific experimental issues. Each answer provides a causal explanation and actionable steps for resolution.
Issue 1: My reaction gives a very low yield, and I recover a significant amount of unreacted isatin.
This is a frequent problem and often points to one of two critical failures early in the reaction sequence: incomplete hydrolysis of the isatin ring or low reactivity of the carbonyl partner.
Possible Cause 1: Incomplete Isatin Ring Opening. The Pfitzinger reaction begins with the base-catalyzed hydrolytic opening of the isatin amide bond to form an aminophenyl keto-acid intermediate.[1][2][3] If this step is inefficient, the isatin will not be available to condense with your carbonyl compound, bringing the reaction to a halt.
Troubleshooting Steps:
-
Pre-React Isatin with Base: Before adding the carbonyl compound, dissolve the isatin in the basic solution and stir for a period (e.g., 1 hour at room temperature). A distinct color change, often from orange/purple to brown or dark yellow, indicates the formation of the isatinic acid salt.[2] This ensures the active intermediate is present before the condensation step begins.
-
Optimize Base Concentration: The base is a reactant in the hydrolysis step, not just a catalyst. Ensure you are using a sufficient molar equivalent of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4][5] You may need to optimize the concentration for your specific substrate.[4]
-
Ensure Purity of Reactants: Impurities in the isatin can interfere with the reaction.[4] Use a high-purity starting material or recrystallize it before use.
Possible Cause 2: Low Reactivity of the Carbonyl Compound. The condensation between the keto-acid intermediate and the carbonyl compound (ketone or aldehyde) is the next critical step. Steric hindrance or unfavorable electronics can slow this step dramatically.
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde (e.g., 1.5 to 2.5 equivalents) can help drive the reaction equilibrium toward the product and consume the isatin-derived intermediate more effectively.[4]
-
Increase Reaction Temperature or Time: For less reactive carbonyl partners, prolonged heating at reflux may be necessary.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Microwave-assisted synthesis has also been reported to accelerate the reaction and improve yields, particularly for sluggish substrates.[6][7]
Issue 2: The reaction turns into a dark, intractable tar, making product isolation impossible.
Tar formation is typically a result of side reactions, often promoted by excessively high temperatures or highly reactive intermediates.
Troubleshooting Steps:
-
Control Reaction Temperature: While heat is often required, excessive temperatures can promote polymerization and degradation of reactants and intermediates.[4] Maintain a consistent reflux temperature and avoid aggressive, localized heating. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[4]
-
Modify Reactant Addition: Add the carbonyl compound only after the isatin has been fully converted to its salt, as confirmed by the color change. This prevents potential self-condensation of the isatin or other undesired side reactions.[4]
-
Optimize Solvent Choice: While ethanol is common, exploring other protic solvents like diethylene glycol or aqueous mixtures might improve the solubility of intermediates and reduce tar formation for specific substrates.[4]
-
Control pH During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring.[4] This prevents localized high acidity, which can cause degradation of the desired quinoline-4-carboxylic acid.[4]
Issue 3: I've isolated a product, but the yield is still low and the NMR shows a mixture of compounds.
This suggests that while the main reaction is proceeding, it is either incomplete or competing side reactions are occurring.
Troubleshooting Steps:
-
Monitor for Completion: Use TLC to track the consumption of the limiting reagent (typically isatin). If the reaction stalls, consider the steps in Issue 1 . Extending the reaction time is a simple first step.[4]
-
Identify Byproducts: The primary byproduct is often the un-decarboxylated quinoline-4-carboxylic acid if the final step is incomplete. If your target is the 2-arylquinoline, ensure the reaction conditions (often requiring higher temperatures or acidic workup) are sufficient for decarboxylation.
-
Re-evaluate Stoichiometry: An excess of the carbonyl compound is generally recommended.[4] Double-check your calculations and weighings to ensure the appropriate molar ratios are being used.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pfitzinger Synthesis?
The reaction proceeds in several key steps[1][2][8]:
-
Base-Catalyzed Ring Opening: The amide bond of isatin is hydrolyzed by a strong base (e.g., KOH) to form a keto-acid intermediate.
-
Condensation: The aniline moiety of this intermediate condenses with the carbonyl compound to form an imine.
-
Tautomerization: The imine tautomerizes to the more stable enamine.
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic quinoline-4-carboxylic acid.
Caption: Key steps of the Pfitzinger reaction mechanism.
Q2: How do electron-donating or -withdrawing groups on the starting materials affect the yield?
The electronic nature of substituents on both the isatin and the carbonyl compound can significantly impact the reaction.
-
On Isatin: Electron-withdrawing groups (like the 5-cyano group) can decrease the nucleophilicity of the aniline intermediate formed after ring-opening.[7] This can slow down the condensation step and may lead to lower overall yields compared to reactions with electron-rich isatins.[7]
-
On the Carbonyl Compound: Electron-withdrawing groups on the ketone or aldehyde can increase the electrophilicity of the carbonyl carbon, potentially speeding up the initial condensation. However, they also decrease the nucleophilicity of the resulting enamine, which could slow the final cyclization step. The net effect must be determined empirically.
Q3: What are the best practices for reaction setup and workup?
A robust experimental protocol is key to maximizing yield and purity. The following generalized procedure incorporates best practices mentioned in the troubleshooting section.
Generalized Experimental Protocol
-
Isatin Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 3 eq.) in ethanol. Add isatin (1 eq.) and stir the mixture at room temperature for 1 hour, or until the color changes from orange to a consistent brown/yellow, indicating salt formation.[2]
-
Condensation & Cyclization: To this mixture, add the aryl ketone (1.5-2.0 eq.). Heat the reaction to a gentle reflux and maintain for 4-24 hours.[2] Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Solvent Removal: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Remove the bulk of the solvent using a rotary evaporator.[2]
-
Aqueous Workup: Add water to the residue to dissolve the potassium salt of the product. Perform an extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ketone and other neutral impurities.[2][4]
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add acid (e.g., 1M HCl or acetic acid) with vigorous stirring until the precipitation of the product is complete, typically around pH 4-5.[2]
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[2] Dry the product in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Caption: General experimental workflow for the Pfitzinger synthesis.
Q4: Are there any modern modifications to the classical Pfitzinger reaction?
Yes, several modifications have been developed to address the sometimes harsh conditions (strong bases, high temperatures) and long reaction times of the classical method.[6]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from many hours to several minutes and often improves yields.[2][7]
-
Alternative Media: An environmentally benign Pfitzinger reaction in micellar media has been reported, avoiding the use of harsh organic solvents.[6]
-
Chalcone Substrates: Modified Pfitzinger approaches have been developed to utilize substrates like chalcones, expanding the scope of accessible quinoline structures.[9]
Data Summary: Reaction Parameter Influence
The following table summarizes the general influence of key parameters on the reaction outcome.
| Parameter | Low Setting | Optimal Range | High Setting | Potential Issues at Extremes |
| Temperature | Slow/stalled reaction | Reflux (Solvent-dependent) | Tar/Byproduct formation[4] | Incomplete reaction (low); Degradation (high) |
| Base (eq.) | Incomplete hydrolysis | 2.5 - 4.0 eq. | Potential side reactions | Unreacted isatin (low); Byproducts (high) |
| Carbonyl (eq.) | Unreacted isatin | 1.2 - 2.5 eq. | Purification difficulty | Incomplete conversion (low); Impure product (high) |
| Reaction Time | Incomplete reaction | 4 - 24 hours[2] | Byproduct formation | Low yield (too short); Degradation (too long) |
References
- BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. BenchChem.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
- Various Authors. (n.d.). The Pfitzinger Reaction. (Review). ResearchGate.
- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.
- Various Authors. (n.d.). The Pfitzinger Reaction. (Review). Scribd.
- BenchChem Technical Support Team. (2025). Reducing byproducts in the Pfitzinger quinoline synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
- UOCHEMISTS. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism. YouTube.
- GKS Chemistry. (2020). Pfitzinger Reaction. YouTube.
- Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd.
- Perjési, P., & Gergely, A. (1997). Synthetic use of the Pfitzinger reaction in preparation of 2(,3)-(di)substituted derivatives of quinoline-4-carboxylic acids. Chemical Papers.
- BenchChem. (2025). Optimizing conditions for the Pfitzinger reaction with 2,3-Dioxoindoline-5-carbonitrile. BenchChem.
- Al-Joboury, H. H., & Al-Iraqi, M. A. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR).
- Various Authors. (n.d.). Pfitzinger Quinoline Synthesis.
Sources
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- 3. m.youtube.com [m.youtube.com]
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- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Navigating the Doebner Reaction for Quinoline Synthesis – A Guide to Mitigating Tar Formation
Welcome to the Technical Support Center for the Doebner and its variant, the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this important reaction and, most critically, to avoid the common pitfall of tar formation.
The Doebner reaction, a cornerstone in heterocyclic chemistry, provides a powerful method for the synthesis of quinoline-4-carboxylic acids and their derivatives. However, its practical application is often hampered by the formation of viscous, intractable tars that significantly reduce yields and complicate product purification. This guide offers a systematic approach to understanding and overcoming this challenge.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Doebner and Doebner-von Miller reactions?
A1: The principal cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, acrolein) or the aldehyde and pyruvic acid precursors.[1][2] Under the strongly acidic conditions typically employed, these reactants are highly susceptible to self-condensation and polymerization, leading to the formation of high-molecular-weight, tarry byproducts.[1][2]
Q2: How do the electronic properties of substituents on the aniline affect the reaction and the propensity for tarring?
A2: The electronic nature of substituents on the aniline ring plays a crucial role. Anilines with electron-withdrawing groups are known to be less reactive, often resulting in lower yields in the conventional Doebner reaction.[3] Conversely, anilines bearing strong electron-donating groups can be overly reactive, which may increase the likelihood of side reactions and tar formation. Careful optimization of reaction conditions is therefore essential when working with substituted anilines.
Q3: Can ketones be used in place of aldehydes as the α,β-unsaturated carbonyl component?
A3: Yes, α,β-unsaturated ketones can be utilized in the Doebner-von Miller reaction. However, the reaction is generally more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]
Q4: When should I consider an alternative synthetic route to quinolines?
A4: If you are consistently obtaining low yields and significant tar formation despite optimizing the Doebner reaction conditions, particularly with sterically hindered substrates or anilines with strong electron-withdrawing groups, it is advisable to consider an alternative synthesis.[4][5] The Friedländer[6][7][8][9][10] and Combes[11][12][13][14] syntheses are excellent alternatives for preparing substituted quinolines and may provide cleaner reactions and higher yields with problematic substrates.
Q5: How can I effectively purify my quinoline product from the tarry byproducts?
A5: Purification can be challenging. For volatile quinolines, steam distillation is a classic and highly effective method to separate the product from non-volatile tars.[2][15] The crude reaction mixture is made alkaline, and the quinoline is distilled with steam. For less volatile products, column chromatography on silica gel or alumina is a common technique. A preliminary filtration through a plug of silica to remove the bulk of the tar before chromatography is recommended.[1]
Troubleshooting Guide: From Tar to Triumph
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: My reaction mixture has turned into a thick, dark, intractable tar.
Root Cause: This is the most common issue and is a direct result of the acid-catalyzed polymerization of the carbonyl component.[1][2] High temperatures and concentrated strong acids exacerbate this problem.
Solutions:
-
Employ a Biphasic Solvent System: This is a highly effective strategy to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the acidic aqueous phase where the aniline is protonated. This dramatically reduces the rate of polymerization.[1][16][17]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline maintains a low concentration of the carbonyl reactant at any given time, favoring the desired reaction over polymerization.[1][2]
-
Optimize the Acid Catalyst: While strong Brønsted acids (e.g., HCl, H₂SO₄) are traditional, they can be harsh. Consider using a milder Lewis acid (e.g., ZnCl₂, SnCl₄).[1][18] Lewis acids can still effectively catalyze the reaction but may be less prone to inducing polymerization.
-
Control the Reaction Temperature: Excessive heat promotes polymerization.[1] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating can also help control any initial exotherm.
Problem 2: The reaction is sluggish, and I'm getting a low yield even without significant tar formation.
Root Cause: This is often observed with anilines bearing electron-withdrawing groups, which are less nucleophilic.[3]
Solutions:
-
Consider a "Doebner Hydrogen-Transfer" Modification: For electron-deficient anilines, a modified procedure that facilitates the final oxidation step can improve yields.[3]
-
Catalyst Optimization: For these less reactive substrates, a systematic screening of both Brønsted and Lewis acids is recommended to find the optimal catalyst that promotes the desired reaction without leading to decomposition.[19]
Problem 3: I'm observing a complex mixture of products, including partially hydrogenated quinolines.
Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation will result in these hydrogenated byproducts.[1]
Solutions:
-
Ensure a Sufficient Oxidizing Agent: In the classic Doebner-von Miller reaction, an oxidizing agent is often required. Ensure you are using a sufficient stoichiometric amount to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the dihydroquinoline intermediate.
Data-Driven Insights: Optimizing Your Reaction Conditions
The following table provides a comparative overview of different catalyst and solvent systems to guide your experimental design.
| Catalyst System | Solvent System | Typical Temperature (°C) | Relative Yield | Tar Formation |
| Brønsted Acid | ||||
| Concentrated H₂SO₄ | Homogeneous (aqueous) | 100 | Low to Moderate | Very High |
| 6 M HCl | Biphasic (H₂O/Toluene) | 100 (reflux) | Moderate to High | Low |
| Lewis Acid | ||||
| ZnCl₂ | Dichloromethane | 40 (reflux) | Moderate | Moderate |
| SnCl₄ | Dichloromethane | 25-40 | Moderate | Moderate |
Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.
Visualizing the Pathways: Mechanism and Troubleshooting
To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.
Caption: Troubleshooting workflow for the Doebner-von Miller quinoline synthesis.
Experimental Protocols: Minimizing Tar Formation in Practice
Protocol 1: High-Yield Synthesis of 2-Methylquinoline using a Biphasic System
This protocol is adapted from established methods that utilize a two-phase system to minimize the polymerization of crotonaldehyde.[1]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, mechanical stirrer, addition funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a Quinoline Derivative
This protocol provides a general framework for using a Lewis acid catalyst, which can offer milder reaction conditions.[2]
Materials:
-
Substituted aniline (1.0 eq)
-
α,β-Unsaturated carbonyl compound (1.1 eq)
-
Anhydrous zinc chloride (ZnCl₂) (catalytic amount, e.g., 0.2 eq)
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane, add the α,β-unsaturated carbonyl compound (1.1 eq).
-
Add anhydrous zinc chloride (catalytic amount) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines - University of the Sunshine Coast, Queensland.
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF - ResearchGate.
- Friedländer synthesis - Wikipedia.
- Friedländer synthesis of quinolines 4 and 6. | Download Scientific Diagram - ResearchGate.
- The Friedländer Synthesis of Quinolines - Organic Reactions.
- Selective Hydrogenation of Crotonaldehyde to Crotyl Alcohol over Metal Oxide Modified Ir Catalysts and Mechanistic Insight - ACS Publications.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
- Doebner reaction - Wikipedia.
- Combes quinoline synthesis - Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- The anionic polymerization of crotonaldehyde - ResearchGate.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
- Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC - NIH.
- The Hydrogenation of Crotonaldehyde on PdCu Single Atom Alloy Catalysts - MDPI.
- Doebner–Miller reaction - Wikipedia.
- Method for extracting quinoline from coal tar wash oil - Google Patents.
- Method for one-step preparation of 2-methylquinoline - Google Patents.
- Method for extracting quinoline from coal tar wash oil - Google Patents.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents.
- Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate.
- Preparation of polycrotonic aldehyde - E3S Web of Conferences.
- Organic Practical Setup 10. Steam distillation. - YouTube.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate.
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - MDPI.
- Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare.
- Interconversion of Lewis Acid and Brønsted Acid Catalysts in Biomass-Derived Paraxylene Synthesis | Request PDF - ResearchGate.
- In the reaction of a primary alcohol with HCl to form ethyl chloride, ZnCl2 is used as a catalyst, This intermediate formed after the complex leaves confuses me. Where did Zn2+ get the single electron? How does this intermediate turn back into ZnCl2. Please help, Thank you. : r/chemhelp - Reddit.
- Activation of Alcohols: Reactions with HBr, HCl and ZnCl2 - YouTube.
- An improvement in the Doebner-Miller synthesis of quinaldines - ResearchGate.
- The thermal reaction of sterically hindered nitroxyl radicals with allylic and benzylic substrates: experimental and computational evidence for divergent mechanisms - PubMed.
- Lewis base activation of Lewis acids: development of a Lewis base catalyzed selenolactonization - PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [research.usc.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Crystallization of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (CAS No. 181048-49-7). Our goal is to move beyond simple protocols and offer a framework for rational troubleshooting and optimization, grounded in an understanding of the compound's specific physicochemical properties and the fundamental principles of crystallization science.
Section 1: Foundational Knowledge - Physicochemical Profile
Understanding the molecular characteristics of this compound is the cornerstone of developing a robust crystallization process. The molecule's structure, featuring a polar carboxylic acid group, a rigid quinoline core, and a moderately non-polar methoxyphenyl substituent, dictates its behavior in solution and during solid-state formation.
Key Structural Features and Their Implications:
-
Carboxylic Acid Group (-COOH): This is the primary driver of intermolecular interactions. It is a strong hydrogen bond donor and acceptor, promoting the formation of highly stable hydrogen-bonded dimers or chains in the crystal lattice. Its acidity (predicted pKa ≈ 0.97) also means its protonation state is highly sensitive to pH.[1]
-
Quinoline Ring: A rigid, aromatic heterocyclic system. The nitrogen atom is a hydrogen bond acceptor. The flat nature of the ring system allows for potential π-π stacking interactions, which can influence crystal packing. Quinoline derivatives are a significant class of compounds in medicinal chemistry.[2][3][4]
-
2-Methoxyphenyl Group: Adds steric bulk and a non-polar character, influencing the molecule's overall solubility profile. The methoxy group can also act as a weak hydrogen bond acceptor. The dihedral angle between this ring and the quinoline system will be a key conformational feature in the solid state.[5]
These competing features—polar and non-polar, hydrogen bonding and steric hindrance—make solvent selection a critical and nuanced task.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 181048-49-7 | [1] |
| Molecular Formula | C₁₇H₁₃NO₃ | [1] |
| Molecular Weight | 279.29 g/mol | [1][6] |
| Appearance | Yellow to khaki solid | [1] |
| Melting Point | 218.6-222.0 °C (recrystallized from ethanol) | [1] |
| Predicted pKa | 0.97 ± 0.10 | [1] |
| Predicted Density | 1.277 ± 0.06 g/cm³ | [1] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: How do I select the best solvent system for initial crystallization trials?
A1: A systematic solvent screening is the most effective approach. The ideal solvent is one in which the compound exhibits high solubility at an elevated temperature but low solubility at room temperature or below. Given the molecule's mixed polarity, both single and binary solvent systems should be explored.
Causality: The goal is to create a state of supersaturation in a controlled manner upon cooling. A steep solubility-temperature gradient is ideal for achieving high recovery yields. Binary solvent systems, consisting of a "good" solvent where the compound is highly soluble and a miscible "anti-solvent" where it is poorly soluble, provide an additional level of control over the supersaturation level.[7][8]
Recommended Screening Solvents:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol (IPA) | Can hydrogen bond with the carboxylic acid, often effective. Ethanol is a known solvent for this compound.[1] |
| Esters | Ethyl acetate (EtOAc) | Medium polarity, good for dissolving the aromatic portions while being less polar than alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good general-purpose polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can dissolve the compound but may have a less steep solubility curve. |
| Aprotic Amides | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High boiling points, very effective at dissolving the compound. Use as a last resort, as they can be difficult to remove and may form solvates. |
| Hydrocarbons | Toluene, Heptane | Likely to be poor solvents. Primarily useful as anti-solvents when mixed with a more polar "good" solvent. |
Workflow for Solvent Selection: The following diagram outlines a logical workflow for identifying a suitable solvent system.
Q3: The crystallization yield is poor. How can I improve it?
A3: Low yield is typically due to significant residual solubility of the compound in the mother liquor at the final isolation temperature.
Troubleshooting Strategies:
-
Optimize the Solvent System: The goal is a solvent with a steep temperature-solubility profile: very high solubility when hot, very low solubility when cold. This maximizes the amount of product that precipitates upon cooling.
-
Reduce the Final Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or refrigerator at 0-4 °C) and held there for a sufficient time to allow for maximum precipitation before filtration.
-
Increase Concentration: Carefully increase the starting concentration of the compound. This must be balanced against the risk of oiling out or decreased purity.
-
Use an Anti-Solvent: If using a single solvent, consider a controlled addition of a miscible anti-solvent to the cold mother liquor to precipitate more material. This should be done slowly to avoid crashing out impurities.
Q4: The crystals are small, needle-like, or agglomerated, causing filtration and handling problems. How can I improve the crystal habit?
A4: Crystal morphology (shape and size) is governed by the balance between nucleation and growth rates, which is controlled by the level of supersaturation. [9]Needle-like crystals and fine powders often result from rapid nucleation at high supersaturation, while larger, more equant (block-like) crystals form under slower, growth-dominated conditions. Poor morphology can lead to low bulk density and poor flowability, complicating downstream processing. [7] Troubleshooting Strategies:
-
Slow Down the Process: As with preventing oiling out, slowing the rate of supersaturation generation is key. This means slower cooling, slower anti-solvent addition, or slower solvent evaporation. [10][11]2. Optimize the Solvent: The solvent can have a profound impact on crystal habit. Intermolecular forces between the solvent and specific crystal faces can inhibit or promote growth in certain directions. Experiment with different solvents (e.g., switching from an alcohol to an ester) to find one that promotes a more favorable morphology.
-
Control Agitation: The level of stirring can influence secondary nucleation. While some agitation is necessary for heat and mass transfer, overly vigorous stirring can cause crystal breakage and lead to a smaller particle size distribution.
-
Temperature Cycling: This technique, also known as Ostwald Ripening, involves cycling the temperature of the crystal slurry. During the heating phase, smaller, higher-energy crystals dissolve, and during the cooling phase, the material re-deposits onto the larger, more stable crystals. This can effectively increase the average crystal size over time.
Section 3: Detailed Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place ~10-20 mg of crude this compound into a small vial.
-
Add the candidate solvent dropwise at room temperature until a slurry is formed. Note the solubility. If it dissolves completely, the solvent is unsuitable for cooling crystallization.
-
If insoluble at room temperature, heat the vial (e.g., on a hot plate or in a sand bath) while stirring.
-
Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the vial to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. A good solvent will produce a significant amount of crystalline solid upon cooling.
Protocol 2: General Protocol for Recrystallization by Slow Cooling
-
In an appropriately sized flask, add the crude compound and the chosen solvent (e.g., ethanol). Use a volume determined from the screening protocol to be sufficient to dissolve the compound at reflux.
-
Heat the mixture to reflux with stirring until all the solid has dissolved. If any insoluble impurities remain, perform a hot filtration.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can further slow the cooling rate.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
References
- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (n.d.). ResearchGate.
- Putra, O. D., et al. (2023). Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability. MDPI.
- Arshad, M., et al. (2012). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
- McPherson, A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications.
- Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Optimization. (n.d.). Hampton Research.
- Chavda, V. P., et al. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics.
- Wang, X., et al. (2022). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI.
- Fixing formulation problems through particle shape control. (2021). APC.
- Abramov, Y., et al. (2020). Computational Insights into Kinetic Hindrance Affecting Crystallization of Stable Forms of Active Pharmaceutical Ingredients. XtalPi.
- Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2016). ResearchGate.
- 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
- Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEP Magazine.
- Fun, H.-K., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications.
- 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChemLite.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.
- Okubo, T., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters.
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate.
- Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.
- Ghasemi, F., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
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- 1. 2-(2-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 181048-49-7 [amp.chemicalbook.com]
- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Technical Support Center: Solubilization Guide for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions regarding the solubilization of this compound for in vitro assays. We understand that achieving and maintaining solubility is a critical first step for generating reliable and reproducible data. This guide is designed for researchers, scientists, and drug development professionals to navigate this common experimental challenge.
Compound Profile: this compound
Understanding the physicochemical properties of a compound is the foundation for developing a successful solubilization strategy. This molecule's structure, characterized by a quinoline core, a carboxylic acid group, and a methoxyphenyl moiety, renders it poorly soluble in aqueous media at neutral pH.
| Property | Value / Description | Rationale & Implication for Solubility |
| Chemical Structure | C₁₇H₁₃NO₃[1] | The large, fused aromatic ring system makes the molecule rigid, planar, and hydrophobic. This structure contributes to low aqueous solubility due to unfavorable interactions with water. |
| Molecular Weight | 279.29 g/mol [1] | A moderate molecular weight that does not inherently prevent solubility, but its contribution is secondary to the compound's overall lipophilicity. |
| Acidity (pKa) | Predicted ~4-5 | The carboxylic acid group is ionizable. At a pH below its pKa, it is protonated (-COOH) and neutral, making the molecule less soluble. At a pH above its pKa, it is deprotonated (-COO⁻) and charged, significantly increasing its aqueous solubility.[2][3] |
| Lipophilicity (logP) | Predicted > 3 | A predicted XlogP of 3.3 for the closely related para-isomer suggests high lipophilicity.[4] This hydrophobicity is the primary driver of its poor water solubility and necessitates the use of organic co-solvents or other solubilizing agents. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers when working with this compound.
Q1: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What's happening?
A1: This is a classic problem known as "crashing out." Your compound is highly soluble in the neat organic solvent (DMSO) but becomes supersaturated and precipitates when diluted into a predominantly aqueous environment where its thermodynamic solubility is much lower.[5] The final concentration of your compound in the assay medium exceeds its aqueous solubility limit, even with a small percentage of DMSO present.
Q2: What is the best solvent to use for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[6] It is a powerful, water-miscible polar aprotic solvent capable of dissolving a wide range of organic molecules.[6] For many quinoline-4-carboxylic acid derivatives, DMSO is the solvent of choice for biological testing.[7] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO, which can then be serially diluted for your experiments.
Q3: How much DMSO is safe to use in my cell-based assay? What are the risks?
A3: This is critically important. While an effective solvent, DMSO is not inert and can impact cellular physiology.
-
General Cell Lines: A final DMSO concentration of ≤ 0.5% is a widely recommended upper limit to avoid overt cytotoxicity.[5][8]
-
Primary or Sensitive Cells: For these, it is best to keep the final concentration at ≤ 0.1% .[5][9]
-
Risks of Higher Concentrations: Concentrations above these limits can lead to dose-dependent reductions in cell viability, cell cycle arrest, and altered cell differentiation.[6][10] Even at a low concentration of 0.1%, DMSO has been shown to cause significant changes in gene expression and epigenetic landscapes.[11]
-
Essential Control: You must always include a "vehicle control" in your experiments. This control contains the exact same final concentration of DMSO as your test samples but without the compound. This allows you to subtract any effects caused by the solvent itself.[5][12]
Q4: Can I use pH to help dissolve the compound? It has a carboxylic acid group.
A4: Absolutely. This is an excellent strategy based on the compound's chemistry. The carboxylic acid group can be deprotonated to form a highly water-soluble carboxylate salt.[2][3][13]
-
Mechanism: By adding a base like sodium hydroxide (NaOH), you raise the pH of the solution above the compound's pKa. This shifts the equilibrium from the neutral, poorly soluble acid form (R-COOH) to the charged, water-soluble salt form (R-COO⁻ Na⁺).[3][13]
-
Application: You can prepare a high-concentration stock solution in a weak basic solution (e.g., 10-50 mM NaOH) and then dilute it into your buffered assay medium. The buffer in the medium should maintain the final pH at a physiologically compatible level. See Protocol 2 for a detailed workflow.
Q5: I've tried adjusting DMSO concentration and using a basic solution, but I still have solubility issues at my desired concentration. What else can I try?
A5: If standard methods fail, you can explore advanced formulation strategies using excipients. The most common and effective for in vitro assays are cyclodextrins.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic part of your drug molecule, forming a water-soluble "inclusion complex."[14][16] This complex increases the apparent water solubility of the compound without chemically modifying it.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and low toxicity.[16] See Protocol 3 for guidance.
Part 2: Troubleshooting Guides & Step-by-Step Protocols
Follow these validated protocols to systematically address solubility issues.
Workflow: Selecting a Solubilization Strategy
This diagram outlines a logical decision-making process for achieving solubility.
Protocol 1: Standard Solubilization in DMSO
This is the most common starting point for dissolving non-polar compounds.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of compound powder into a sterile vial.
-
Add DMSO: Add the calculated volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Dissolve: Tightly cap the vial and vortex thoroughly.[5] If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[5] Gentle warming to 37°C can also be used, but be cautious as heat can degrade some compounds.[5]
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[5] Store at -20°C or -80°C.
-
Assay Preparation: When preparing your assay, perform serial dilutions of your compound in 100% DMSO first.[5] Then, add a small volume of the DMSO-diluted compound to your final assay medium to reach the desired test concentration. This ensures the final DMSO concentration is consistent across all test points and is kept to a minimum (e.g., <0.5%).[12]
Protocol 2: pH-Mediated Solubilization using NaOH
This protocol leverages the acidic nature of the compound to create a soluble salt form.
Mechanism of pH-Dependent Solubility
Materials:
-
Compound powder
-
Sterile 0.1 M NaOH solution
-
Sterile water for injection or cell culture grade water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Basic Solvent: Prepare a 10 mM NaOH working solution by diluting your 0.1 M stock in sterile water.
-
Weigh Compound: Accurately weigh the compound into a sterile vial.
-
Add Basic Solvent: Add the calculated volume of 10 mM NaOH to achieve your target stock concentration. The molar amount of NaOH should be at least equivalent to the molar amount of your compound.
-
Dissolve: Vortex or sonicate until the compound is fully dissolved. The solution should become clear as the sodium salt is formed.
-
Inspect and Store: Visually inspect for clarity, aliquot, and store at -20°C.
-
Assay Preparation: Dilute this basic stock solution into your final assay medium. The buffer system in the cell culture medium (e.g., HEPES, bicarbonate) is typically robust enough to neutralize the small amount of base added and maintain a physiological pH.
-
Critical Validation Step: Always measure the final pH of your medium after adding the compound stock to ensure it remains within the acceptable physiological range for your cells (e.g., pH 7.2-7.4). Adjust with sterile HCl or NaOH if necessary.
-
Protocol 3: Advanced Solubilization with Cyclodextrins
This method is for particularly challenging compounds and can significantly enhance apparent aqueous solubility.
Materials:
-
Compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture grade water
-
Vortex mixer, magnetic stirrer, or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add Compound: Add the weighed compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Mix the suspension vigorously for several hours (or overnight) at room temperature. A magnetic stirrer is ideal for this step. Sonication can be used to accelerate the process. The goal is to allow time for the compound to enter the hydrophobic cavity of the cyclodextrin molecules.
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the compound/cyclodextrin complex.
-
Determine Concentration (Optional but Recommended): The exact concentration of the solubilized compound should be determined analytically (e.g., using UV-Vis spectrophotometry and a standard curve) for the most accurate results.
-
Assay Preparation: Use the supernatant as your stock solution for dilution into the final assay medium.
-
Vehicle Control: The vehicle control for this experiment must be the same concentration of HP-β-CD in the same buffer as your test sample.
-
References
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. [Link]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
- Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
- Gould, S., & Scott, R. C. (2005). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 94(7), 1477-1488. [Link]
- Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 88(12), 1451-1454. [Link]
- Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
- Singh, M., & Singh, A. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
- de Abreu, T. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- Loftsson, T., & Brewster, M. E. (2010). Solubilization and stabilization of drugs through cyclodextrin complexation. Journal of Pharmaceutical Sciences, 99(12), 4955-4965. [Link]
- Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. [Link]
- University of Alberta. (n.d.). Chemically active extraction. Organic Web Chem. [Link]
- Hansen, M. B., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. Biologicals, 37(5), 287-290. [Link]
- Hansen, M. B., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
- Various Authors. (2014). How to enhance drug solubility for in vitro assays?.
- Various Authors. (2024). Peptide solvent for cell-based Assay?.
- Various Authors. (2021). Can NaOH react with carboxylic acids?. Quora. [Link]
- LibreTexts Chemistry. (2022). 15.
- Mlynarcik, P., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(3), 229-234. [Link]
- PubChem. (n.d.). 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. PubChem. [Link]
Sources
- 1. 2-(2-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 181048-49-7 [amp.chemicalbook.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. btsjournals.com [btsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolving Issues with HPLC Purification of Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific class of compounds. Quinoline-4-carboxylic acids, with their dual acidic (carboxylic acid) and basic (quinoline nitrogen) functionalities, present unique chromatographic challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your purification workflows.
Section 1: General Troubleshooting Workflow
Before diving into specific problems, it's beneficial to have a logical workflow for troubleshooting any HPLC issue. The following diagram outlines a systematic approach to identifying the root cause of a problem, starting from the most common and easily solvable issues.
Caption: General HPLC troubleshooting workflow.
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common problems encountered during the purification of quinoline-4-carboxylic acids.
Issue 1: Poor Peak Shape (Significant Tailing)
Q: My quinoline-4-carboxylic acid peak shows significant tailing. What is the cause and how can I fix it?
A: Peak tailing is the most frequent issue for this class of compounds. It is almost always a chemical problem caused by secondary interactions between your analyte and the stationary phase.[1]
-
Causality: The primary cause is the interaction between the basic nitrogen on the quinoline ring and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[2][3][4] At a typical mobile phase pH (e.g., 3-7), some silanols are deprotonated (SiO⁻) and negatively charged, creating a strong ionic attraction with the protonated (positively charged) quinoline nitrogen. This secondary retention mechanism leads to a tailing peak shape.[1][3]
Solutions, from simplest to most effective:
-
Adjust Mobile Phase pH: This is the most powerful tool for improving peak shape.[5][6] The goal is to suppress the ionization of the residual silanols.
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an acid modifier like formic acid or trifluoroacetic acid (TFA).
-
Mechanism: At low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction with your basic analyte.[4] A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa.[7]
-
-
Use a High-Purity, End-Capped Column: Modern columns are designed to minimize these secondary interactions.
-
Action: Ensure you are using a high-purity silica column with robust end-capping. End-capping uses a small silylating agent to block a majority of the residual silanol groups.[4]
-
Mechanism: Fewer available silanols mean fewer sites for secondary interactions, resulting in a more symmetrical peak.
-
-
Increase Buffer or Additive Concentration: Sometimes, a higher concentration of the mobile phase modifier can help.
-
Action: If using 0.1% formic acid, try increasing it slightly or using a buffer (e.g., 10-20 mM ammonium formate) adjusted to the target pH.
-
Mechanism: The buffer ions can compete with the analyte for active sites on the stationary phase, effectively "masking" them and improving peak shape.
-
The following diagram illustrates how pH affects the interactions causing peak tailing.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. biotage.com [biotage.com]
Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Substituted Quinolines
Welcome to the technical support center for the NMR analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the complex NMR spectra of these vital heterocyclic compounds. Quinolines form the backbone of numerous pharmaceuticals and natural products, making their unambiguous structural characterization essential for advancing scientific research.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to tackle complex spectral interpretation with confidence.
Part 1: Troubleshooting Common Spectral Problems
This section addresses the most frequent and challenging issues encountered during the NMR analysis of substituted quinolines.
Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?
A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common hurdle with substituted quinolines due to the multiple protons in a similar chemical environment.[1][3] Here’s a systematic approach to resolving and assigning these signals:
-
Change the Solvent: Sometimes, simply acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, resolving the overlap.[4] Aromatic solvents like benzene-d₆ often cause upfield shifts due to anisotropic effects, spreading out the signals.
-
Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, often resolving overlap without any changes to the sample.
-
Utilize 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for resolving overlap.[5]
-
COSY (Correlation Spectroscopy): This is the first step to resolve overlapping signals. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[6][7] This allows you to trace the connectivity of protons within the same spin system, helping to differentiate signals even when they overlap in the 1D spectrum.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[5][6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack protons (e.g., -NO₂, -Cl, -OH).[6][8][9]
-
Q2: I'm struggling to determine the substitution pattern on the quinoline ring. How can I use coupling constants and 2D NMR to solve this?
A2: The substitution pattern is encoded in the spin-spin coupling constants (J-values) and long-range correlations. Here’s how to decipher it:
-
Analyze Coupling Constants (J-values): The magnitude of the proton-proton coupling constants in the quinoline ring system is highly informative.[10]
-
Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H5-H6, H6-H7, H7-H8) is the largest, typically 7-9 Hz.
-
Meta coupling (⁴JHH): Coupling between protons separated by one carbon (e.g., H5-H7, H6-H8) is much smaller, typically 1-3 Hz.[6]
-
Para coupling (⁵JHH): Coupling across four bonds (e.g., H5-H8) is often unresolved or very small (<1 Hz).
By analyzing the splitting patterns and measuring the J-values, you can piece together the substitution pattern. For example, a proton signal that appears as a "doublet of doublets" (dd) with J-values of ~8 Hz and ~1.5 Hz is likely coupled to both an ortho and a meta proton.[6]
-
-
Leverage 2D NMR for Connectivity:
-
COSY: Use COSY to establish which protons are adjacent to each other. You can "walk" along the spin system by following the cross-peaks. For instance, if H-5 shows a cross-peak to H-6, and H-6 shows a cross-peak to H-7, you have confirmed the C5-C6-C7 fragment.
-
HMBC: This is crucial for placing substituents, especially on quaternary carbons. Look for correlations from protons to carbons that are 2 or 3 bonds away. For example, a proton at H-5 will show an HMBC correlation to the quaternary carbon C-4a and C-8a, helping to lock the benzenoid ring to the pyridine ring.[11] A substituent on C-6 would be confirmed by observing HMBC correlations from H-5 and H-7 to the now-substituted C-6.
-
Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?
A3: Quinolines are known to exhibit unusual concentration-dependent chemical shift changes in ¹H NMR studies.[12] This phenomenon is primarily attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between quinoline molecules in solution.[12] As concentration increases, the molecules are more likely to form stacked aggregates, often in an anti-parallel conformation.[12] This stacking creates shielding or deshielding effects on the protons, causing their chemical shifts to change.
Troubleshooting Steps:
-
Standardize Concentration: For comparing spectra of different batches or related compounds, it is crucial to use the same concentration for each sample.
-
Dilute the Sample: If you suspect concentration effects are complicating your spectrum, try acquiring the spectrum at a lower concentration.[13] While this may require more scans to achieve a good signal-to-noise ratio, it can minimize intermolecular interactions and provide a spectrum more representative of the isolated molecule.
-
Report the Concentration: When publishing or reporting NMR data for quinolines, it is good practice to state the concentration at which the spectra were acquired.
Part 2: Frequently Asked Questions (FAQs)
Q4: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?
A4: Substituents significantly alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals.[6]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring through resonance and inductive effects. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[6]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, and halogens decrease electron density on the ring.[14] This "deshields" the nearby nuclei, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced at the ortho and para positions to the substituent. For example, a trifluoromethyl group at C-4 causes a significant downfield shift (deshielding) of the H-3 proton.[14]
Positional Effects: The magnitude and even the direction of the shift depend on the substituent's position. The effect of substituents is generally strongest on the ortho and para positions.[6]
Below is a diagram illustrating the general influence of EDGs and EWGs on the chemical shifts of the quinoline ring protons.
Caption: Influence of substituents on NMR chemical shifts.
Q5: What is the best workflow for elucidating the structure of a novel substituted quinoline from scratch?
A5: A systematic workflow is essential for confidently elucidating the structure of a new compound. The following workflow integrates 1D and 2D NMR experiments in a logical sequence.
Caption: Logical workflow for NMR spectral interpretation.
Q6: I see unexpected broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?
A6: Broad peaks in an NMR spectrum can arise from several factors, ranging from sample preparation to molecular dynamics.[4]
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and distorted peaks. Solution: Carefully shim the spectrometer on your sample before acquisition. If the problem persists, check the instrument with a standard sample to determine if it's a sample or hardware issue.[15]
-
Sample Issues:
-
Insolubility/Precipitation: If your compound is not fully dissolved or has precipitated, you will observe very broad lines. Solution: Visually inspect the NMR tube for solid particles. Try a different solvent or gently warm the sample (if the compound is stable) to improve solubility. Filtering the sample can also help.[13]
-
Paramagnetic Impurities: The presence of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method.
-
High Concentration/Viscosity: Highly concentrated samples can be viscous, leading to broader signals due to slower molecular tumbling. Solution: Dilute your sample.[13]
-
-
Chemical Exchange/Dynamic Processes: If your molecule is undergoing a chemical exchange process (e.g., rotamers, tautomers, proton exchange with the solvent) at a rate comparable to the NMR timescale, the corresponding signals can broaden. Solution: Try acquiring the spectrum at different temperatures. Cooling the sample may slow the exchange enough to resolve separate signals, while heating may coalesce them into a sharp, averaged signal. For exchangeable protons (like -OH or -NH), adding a drop of D₂O will cause the peak to disappear.[4]
Part 3: Experimental Protocols & Data Tables
Protocol: Acquiring a Standard 2D COSY Spectrum
This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.
-
Sample Preparation:
-
Instrument Setup (1D ¹H Spectrum):
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H spectrum. Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or the residual solvent peak).[6]
-
Determine the spectral width (in ppm) that encompasses all proton signals of interest.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase experiment time.
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase for more dilute samples to improve the signal-to-noise ratio.[6]
-
Set the receiver gain automatically.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, perform a 2D Fourier transform.
-
Apply a suitable window function (e.g., sine-bell) in both dimensions to improve peak shape.
-
Phase and calibrate the spectrum. Symmetrization can be used to reduce noise.[6]
-
-
Analysis:
-
The 1D spectrum appears on the diagonal. Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[6]
-
Trace the connectivities by "walking" along the cross-peaks to build molecular fragments.
-
Data Tables: Typical NMR Data for Unsubstituted Quinoline
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for unsubstituted quinoline in CDCl₃. Note that these values can vary with solvent and concentration.[6][11]
Table 1: Typical ¹H and ¹³C Chemical Shifts for Quinoline (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.89 | 150.3 |
| 3 | 7.41 | 121.1 |
| 4 | 8.12 | 136.1 |
| 4a | - | 128.2 |
| 5 | 7.75 | 127.7 |
| 6 | 7.52 | 126.5 |
| 7 | 7.65 | 129.4 |
| 8 | 8.08 | 129.6 |
| 8a | - | 148.3 |
Table 2: Typical ¹H-¹H Coupling Constants (J) in Quinoline [10]
| Coupling Type | Nuclei Involved | Typical Value (Hz) |
| ³J (ortho) | H2-H3 | 4.2 |
| ³J (ortho) | H3-H4 | 8.3 |
| ³J (ortho) | H5-H6 | 8.4 |
| ³J (ortho) | H6-H7 | 6.9 |
| ³J (ortho) | H7-H8 | 8.3 |
| ⁴J (meta) | H2-H4 | 1.7 |
| ⁴J (meta) | H5-H7 | 1.6 |
| ⁴J (meta) | H6-H8 | 1.1 |
| ⁵J (para) | H5-H8 | 0.7 |
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Effect of different substituents on 1H NMR of quinolones. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
- NMR Facility, University of California, San Diego.
- Fiveable.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- UNCW Institutional Repository.
- ACS Publications. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. [Link]
- Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. [Link]
- Exploring the Frontiers of Computational NMR: Methods, Applic
- Advanced Nmr Techniques Organic. [Link]
- AMiner. Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. [Link]
- Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. [Link]
- ResearchGate. 13 C NMR chemical shifts (δ, ppm)
- SDSU NMR Facility. Common Problems. [Link]
- HETEROCYCLES.
- PubMed.
- Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]
- PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
- ResearchGate.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
- PubMed.
- ResearchGate. (PDF)
- EPFL. 2D NMR. [Link]
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
- MDPI. (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II)
- YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]
- Harvard University. Lecture 3: Coupling Constants. [Link]
- Corin Wagen. Computational NMR Prediction: A Microreview. [Link]
- MDPI. Computational Chemistry in Nuclear Magnetic Resonance. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
- YouTube. What Is NOESY NMR? - Chemistry For Everyone. [Link]
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Technical Support Center: Mass Spectrometry Analysis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the mass spectrometric analysis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid (Molecular Formula: C₁₇H₁₃NO₃, Monoisotopic Mass: 279.0895 g/mol ). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the fragmentation of this molecule. We will move from establishing a baseline fragmentation pattern to troubleshooting specific issues you may encounter in your experiments.
Part 1: Understanding the Expected Fragmentation Profile
Before troubleshooting, it's crucial to understand the expected fragmentation behavior of this compound under typical positive-mode Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). The molecule contains several key functionalities—a stable quinoline ring, a labile carboxylic acid, and a methoxyphenyl group—each contributing to the final spectrum.
The protonated molecule, [M+H]⁺, has an expected m/z of 280.1 . The primary fragmentation events involve the neutral loss of small, stable molecules from the carboxylic acid and methoxy groups.
Predicted Key Fragments and Neutral Losses
The fragmentation of quinoline-4-carboxylic acids often begins with losses related to the carboxylic acid group, such as water, carbon monoxide, or carbon dioxide.[1][2] The methoxy group can subsequently lose a methyl radical.[3][4]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Mass Loss (Da) | Common Fragmentation Pathway |
| 280.1 | 262.1 | H₂O | 18 | Loss of water from the carboxylic acid group. |
| 280.1 | 252.1 | CO | 28 | Decarbonylation, often following initial rearrangement. |
| 280.1 | 236.1 | CO₂ | 44 | Decarboxylation, a very common and favorable pathway for aromatic carboxylic acids.[1][2] |
| 236.1 | 221.0 | CH₃ | 15 | Loss of a methyl radical from the methoxy group after initial decarboxylation.[3] |
| 262.1 | 234.1 | CO | 28 | Loss of carbon monoxide following the initial loss of water. |
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the analysis of this compound in a question-and-answer format.
Q1: Why am I not seeing the expected molecular ion at m/z 280? My most intense peak is a fragment.
Answer: This is the most frequently reported issue and is almost always caused by in-source fragmentation (ISF) . ISF occurs when the analyte fragments within the ion source itself, before it reaches the mass analyzer for precursor selection.[5][6][7] This happens because the voltages used to guide ions from the atmospheric pressure source to the high-vacuum analyzer impart too much energy, causing premature fragmentation. For aromatic carboxylic acids, the loss of CO₂ (44 Da) to form the fragment at m/z 236 is a particularly low-energy, favorable process, making it a common in-source fragment.
Causality: The key parameters controlling this are the cone voltage (also known as fragmentor voltage or declustering potential) and the source temperature .[5][8] Higher values increase the kinetic energy of the ions and the rate of collisions with background gas, leading to fragmentation.
Solution: You need to create "softer" ionization conditions. The goal is to gently coax the ions into the gas phase and into the analyzer without causing them to fall apart.
-
Primary Action: Systematically reduce the cone/fragmentor voltage. Start at a higher value where you see only fragments, then decrease it in 5-10V increments. You should observe the intensity of the m/z 280 peak increasing while the m/z 236 fragment decreases.
-
Secondary Action: Lower the ion source temperature. High temperatures can promote thermal degradation and fragmentation.[5]
-
Tertiary Action: Optimize nebulizer and drying gas flows. While less direct, unstable spray or overly aggressive desolvation can contribute to ion instability.
See Protocol 1 for a detailed methodology on optimizing these parameters.
Caption: In-source fragmentation vs. desired collision cell (CID) fragmentation.
Q2: I see unexpected peaks at m/z 302 and 318. What are they?
Answer: These peaks correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of your compound, respectively. ESI is very sensitive to the presence of alkali metal salts. These salts can originate from glassware, mobile phase additives, reagents, or even the sample itself. While sometimes useful for confirming the molecular weight of compounds that don't readily protonate, they can complicate spectra and suppress the desired [M+H]⁺ signal.[9]
Solution:
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Avoid using non-volatile buffers containing sodium or potassium phosphates.
-
Glassware: Use polypropylene vials instead of glass where possible. If using glass, ensure it is thoroughly rinsed with high-purity water and solvent.
-
Sample Preparation: Minimize contact with sources of salt. Use high-purity water (Milli-Q or equivalent) for all aqueous preparations.
See Protocol 2 for a detailed methodology on minimizing adducts.
Q3: The fragmentation pattern is inconsistent between runs, especially the ratio of m/z 280 to its fragments. What should I check?
Answer: Inconsistent fragmentation ratios are typically a sign of instability in the ESI source or sample degradation.
Troubleshooting Checklist:
-
Spray Stability: Visually inspect the ESI spray if your instrument has a camera. Is the spray cone consistent, or is it sputtering? An unstable spray leads to fluctuating ion current and inconsistent in-source conditions. This can be caused by a partially blocked emitter, incorrect positioning, or inappropriate gas/liquid flow rates.
-
Source Contamination: A dirty ion source can lead to unstable electric fields and erratic behavior. Follow your manufacturer's guidelines for cleaning the source components.
-
Mobile Phase Issues: Ensure your mobile phase is properly mixed and degassed. Inconsistent solvent composition reaching the source will alter ionization efficiency and stability.
-
Sample Stability: Is your compound stable in the autosampler over the course of the run? Some compounds can degrade at room temperature in certain solvents. Consider running a stability test or keeping the autosampler cooled.
-
System Equilibration: Ensure the LC-MS system is fully equilibrated before starting your analysis. Drifting column temperature or mobile phase composition can alter retention times and, consequently, the concentration of analyte entering the source at any given time, affecting spray stability.
Part 3: Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Conditions to Minimize In-Source Fragmentation
This protocol uses a systematic approach to find the "sweet spot" for maximizing the molecular ion signal.
-
Initial Setup: Prepare a solution of your analyte at a typical concentration (e.g., 1 µg/mL) and infuse it directly into the mass spectrometer using a syringe pump to provide a constant signal.
-
Set Initial High-Energy Conditions: Set the cone/fragmentor voltage to a high value (e.g., 80-100 V) and the source temperature to a moderate value (e.g., 120°C). You should primarily observe the fragment ion (e.g., m/z 236).
-
Cone Voltage Ramp: While monitoring the intensities of the molecular ion (m/z 280) and the primary fragment (m/z 236), begin decreasing the cone voltage in 10 V increments.
-
Record Intensities: At each step, record the absolute intensity of m/z 280 and the ratio of [m/z 280] / [m/z 236].
-
Identify Optimal Voltage: Continue decreasing the voltage. You will see the molecular ion intensity rise and the fragment intensity fall. The optimal voltage is typically the point that provides the highest absolute intensity for the molecular ion without significant loss of overall signal. Below a certain point, the total ion current may drop, indicating poor ion transmission.
-
Temperature Optimization (Optional): Once the optimal cone voltage is found, you can perform a similar experiment by varying the source temperature in 20°C increments to see if a lower temperature further improves the molecular ion signal without compromising desolvation.
Protocol 2: Sample and Mobile Phase Preparation to Minimize Adduct Formation
-
Solvent Selection: Use LC-MS grade water, acetonitrile, and methanol exclusively. These have guaranteed low levels of metal ion contaminants.
-
Additive Selection: Use volatile additives. For positive mode, 0.1% formic acid is standard. If buffering is needed, use ammonium formate or ammonium acetate instead of sodium- or potassium-based salts.
-
Vial Selection: Transfer your final sample into polypropylene autosampler vials. These are less likely to leach sodium ions than some types of glass vials.
-
Glassware Cleaning: If glass must be used (e.g., for stock solutions), rinse it thoroughly with LC-MS grade water followed by the final solvent (e.g., methanol or acetonitrile) before use.
-
Final Check: If adducts persist, prepare a "blank" injection (mobile phase only) to confirm the contamination is not coming from the LC-MS system itself.
References
- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
- Cai, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844. [Link]
- Nawar, G. G., & El-Kousy, S. M. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(2), 83-86. [Link]
- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Christ, M. (2019). Answer to "Some advice about how to reduce the fragmentation in ESI mass spectrometry?".
- Kruve, A., & Kaupmees, K. (2017). In-source fragmentation of protonated and deprotonated molecules in electrospray ionization. Journal of The American Society for Mass Spectrometry, 28(7), 1366-1374. This source was not directly used in the text but provides background on the principles of ISF.
- This index is intentionally left blank.
- L-A Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]
- Le, H., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12155-12162. [Link]
- LibreTexts Chemistry. (2023).
- This index is intentionally left blank.
- Lu, W., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 90(8), 5036-5040. [Link]
- This index is intentionally left blank.
- This index is intentionally left blank.
- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(11), 1523-1534. [Link]
- LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
- Whitman College. (n.d.). GCMS Section 6.12. Whitman People. [Link]
- Chem PG. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- This index is intentionally left blank.
- This index is intentionally left blank.
- This index is intentionally left blank.
- This index is intentionally left blank.
- This index is intentionally left blank.
- Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Brand Lab. [Link]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
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- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target activity of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
A Guide to Minimizing and Characterizing Off-Target Activity for Researchers and Drug Development Professionals
Introduction: The Challenge of Selectivity
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid and its analogs belong to the quinoline-4-carboxylic acid class of compounds, a "privileged structure" in medicinal chemistry due to its presence in molecules with diverse biological activities, including anti-malarial, anti-inflammatory, and anti-cancer properties[1][2]. While this scaffold is promising, its versatility implies a risk of interacting with multiple biological targets. Recent research has explored derivatives of this scaffold as potential inhibitors of enzymes like histone deacetylases (HDACs)[3][4].
However, unexpected experimental outcomes or toxicity can often be traced to off-target activity, where a compound interacts with unintended proteins. For planar, aromatic molecules like this one, a primary candidate for off-target interaction is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that regulates responses to environmental toxins and plays roles in immunity and cancer[5][6][7].
This guide provides a comprehensive framework for identifying, troubleshooting, and minimizing the off-target effects of this compound, with a special focus on its potential activity as an AHR antagonist.
Frequently Asked Questions (FAQs): Understanding Off-Target Activity
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug or chemical probe binds to and modulates proteins other than its intended therapeutic target.[8] These unintended interactions can lead to a variety of problems:
-
Cellular Toxicity: Inhibition or activation of essential housekeeping proteins can lead to cell death or dysfunction, unrelated to the primary target.
-
Unpredictable Side Effects: In a therapeutic context, off-target interactions are a major cause of adverse drug reactions.[8]
The quinoline core of this compound is a planar aromatic system, a common feature of molecules that bind the Aryl Hydrocarbon Receptor (AHR). Therefore, researchers using this compound for a primary target (e.g., an HDAC) must consider that observed phenotypes could be partially or wholly due to unintended AHR modulation.
Q2: What is the Aryl Hydrocarbon Receptor (AHR) and why is it a likely off-target?
A2: The AHR is a transcription factor that resides in the cytoplasm. When a ligand binds to it, the AHR complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences called Dioxin Response Elements (DREs).[10][11] This initiates the transcription of target genes, most notably Cytochrome P450 enzymes like CYP1A1.[6][12]
AHR is a plausible off-target for this compound because its ligand-binding pocket is notoriously promiscuous, accommodating a wide range of structurally diverse small molecules. Compounds that inhibit AHR signaling are known as AHR antagonists.[5][] They work by competing with activating ligands for the binding site or by otherwise preventing the receptor from initiating gene transcription.[5] Given the structural similarities to known AHR modulators, assuming this compound is "clean" without experimental validation is a significant risk.
Q3: My cells are showing a phenotype that I can't explain based on my primary target. Could this be an off-target effect?
A3: Yes, this is a classic sign of an off-target interaction. For example, if you are studying this compound as a putative HDAC inhibitor but observe potent anti-inflammatory effects, this could be linked to AHR antagonism. AHR inhibition has been shown to suppress the differentiation of pro-inflammatory TH17 cells.[6][14] An unexpected phenotype is a critical flag that necessitates a counter-screening investigation.
Troubleshooting Guide: Addressing Common Experimental Issues
| Observed Problem | Potential Cause (Off-Target Related) | Recommended First Action |
| Inconsistent results between cell lines. | Different cell lines express varying levels of on- and off-targets. A cell line with high AHR expression may show a stronger "off-target" phenotype.[9] | Perform qPCR or Western blot to quantify the expression levels of both your primary target and AHR in the cell lines being used. |
| Compound works in vitro (biochemical assay) but not in cells (or vice-versa). | The biochemical assay isolates the primary target, removing cellular context. In cells, the compound may be sequestered, metabolized, or engage a more potent off-target like AHR, masking the on-target effect. | Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. Run a cell-based AHR reporter assay (see Protocol 2) to check for off-target activity at the same concentration. |
| High levels of cytotoxicity at effective concentrations. | The compound may be inhibiting an essential off-target protein, leading to toxicity before the on-target effect is apparent. | Perform a dose-response curve and determine the therapeutic window (EC50 for effect vs. CC50 for cytotoxicity). If the window is narrow, off-target toxicity is likely. |
| Results cannot be replicated with a different compound targeting the same protein. | If a structurally distinct inhibitor of your primary target does not produce the same phenotype, it strongly suggests your original compound's effect is due to an off-target activity unique to its chemical scaffold. | This is a critical validation step. Use a well-characterized, structurally unrelated inhibitor for your primary target as a control experiment. |
Visualizing the Problem: Off-Target Pathways and Workflows
A key potential off-target pathway for this compound is the Aryl Hydrocarbon Receptor (AHR) signaling cascade.
Caption: AHR signaling pathway and points of antagonism.
The following workflow provides a logical progression for investigating a suspected off-target effect.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 6. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor (AhR) as a Drug Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. invivogen.com [invivogen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the common yet complex issue of compound precipitation in cell culture media. Our approach is rooted in providing a deep understanding of the underlying physicochemical principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common initial questions regarding compound precipitation.
Q1: Why did my compound precipitate immediately after I added it to the cell culture medium? A1: This is likely due to a phenomenon known as "solvent shock" or "crashing out".[1][2][3] It happens when a compound, dissolved in a strong organic solvent like DMSO, is rapidly diluted into the aqueous environment of your cell culture medium, where its solubility is much lower.[2] The sudden change in solvent polarity causes the compound to rapidly come out of solution. Other contributing factors include the final concentration of your compound exceeding its aqueous solubility limit and adding the compound to cold media.[4]
Q2: My compound solution looked fine at first, but I saw a precipitate after a few hours or days in the incubator. What happened? A2: Delayed precipitation can be caused by several factors.[2] Temperature shifts from room temperature to 37°C can decrease the solubility of some compounds.[2] The CO2 environment in an incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[2] Additionally, evaporation from the culture vessel can increase the compound's concentration over time, pushing it past its solubility limit.[2] Interactions with media components, such as salts and proteins, can also occur over time, leading to the formation of insoluble complexes.[1][4]
Q3: What is the maximum concentration of DMSO I should use in my cell culture? A3: To minimize cytotoxicity, the final concentration of DMSO should generally be kept below 0.5%, and ideally at or below 0.1%.[3][4] The tolerance to DMSO can be cell-line specific, so it is always best practice to run a vehicle control (media with the same final DMSO concentration but without your compound) to assess any effects on cell viability and function.[3]
Q4: How can I determine the maximum soluble concentration of my compound in my specific media? A4: You can perform a simple solubility test. Prepare a series of dilutions of your compound in your complete, pre-warmed cell culture medium. Visually inspect for any immediate signs of precipitation. Then, incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your experiment (e.g., 24, 48, or 72 hours).[2][4] The highest concentration that remains clear after this incubation period is the maximum soluble concentration for your specific conditions.[4]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving precipitation issues, whether they occur immediately or over time.
Scenario 1: Immediate Precipitation Upon Dilution
You've just added your compound stock to the media, and it has turned cloudy or you see visible particles.
Root Cause Analysis & Immediate Actions
The primary suspect is "solvent shock," where the rapid dilution of the organic solvent stock into the aqueous media causes the compound to crash out.[1][5]
Troubleshooting Workflow: Immediate Precipitation
Caption: A step-by-step decision tree for troubleshooting immediate compound precipitation.
Corrective Actions & Optimization
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution from a non-aqueous solvent (e.g., DMSO) into aqueous media causes a localized high concentration that exceeds the solubility limit.[1] | Perform a serial or stepwise dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume.[1] Alternatively, add the stock solution dropwise to the final volume of media while gently swirling or vortexing.[4][5] |
| High Final Concentration | The desired final concentration of the compound is simply higher than its maximum solubility in the aqueous media.[4] | Decrease the final working concentration. It's critical to experimentally determine the maximum soluble concentration under your specific conditions.[4][5] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding a compound to cold media can cause it to precipitate.[4] | Always use pre-warmed (37°C) cell culture media for all dilutions.[2][4] |
| High Final Solvent Concentration | While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[4] | Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require making a more concentrated primary stock solution. |
Scenario 2: Delayed Precipitation (Post-Incubation)
The media with your compound was initially clear, but after incubation, you observe crystals, cloudiness, or a film on the culture surface.
Root Cause Analysis & Corrective Actions
Delayed precipitation points to issues of compound stability under culture conditions or changes in the media environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature & pH Shifts | Moving from room temperature to a 37°C, CO2-rich environment can alter both solubility and the pH of the media, affecting the charge and solubility of ionizable compounds.[2][6] | Ensure your media's buffer system (e.g., bicarbonate, HEPES) is appropriate for your incubator's CO2 concentration.[7] Check the pKa of your compound; if it's close to the media's pH, it will be more sensitive to small pH shifts. Monitor the pH of your media during the experiment.[4] |
| Media Evaporation | In long-term experiments, water can evaporate from the culture vessel, increasing the concentration of the compound and other solutes, potentially exceeding the solubility limit.[2][8] | Ensure your incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term assays.[4] |
| Interaction with Media Components | Compounds can interact with salts, amino acids, or proteins in the media over time to form less soluble complexes.[1][4][8] This is particularly relevant in serum-free media where stabilizing proteins are absent.[8] | If using serum-free media, consider whether a different basal media formulation could be tried.[4] Conversely, if using low serum, increasing the serum percentage (e.g., from 5% to 10%) may help, as albumin can bind and solubilize some compounds.[1] |
| Cellular Metabolism | As cells grow, they metabolize nutrients and secrete waste products, which can gradually change the pH of the culture medium.[4] | For dense or highly metabolic cultures, consider changing the media more frequently to maintain a stable pH and remove metabolic byproducts.[4] |
| Compound Instability | The compound itself may be unstable at 37°C over the duration of the experiment, degrading into less soluble forms. | Review the compound's stability data if available. Consider preparing fresh media with the compound more frequently for long-term experiments.[4] |
Section 3: Understanding the Science - A Deeper Dive
A fundamental understanding of the physicochemical principles governing solubility is crucial for effective troubleshooting.
The Role of Polarity and "Solvent Shock"
Solubility is governed by the principle of "like dissolves like."[9] Polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Cell culture medium is a highly polar, aqueous environment. Many drug compounds are lipophilic (non-polar) and require a non-polar organic solvent like DMSO for initial dissolution.[10]
"Solvent shock" occurs at the interface where the concentrated, non-polar DMSO stock meets the bulk polar media. The rapid diffusion of DMSO away from the compound leaves it in a now-hostile polar environment at a concentration far exceeding its aqueous solubility limit, causing it to precipitate.
Diagram: The Mechanism of Solvent Shock
Caption: Visualization of how a compound dissolved in DMSO crashes out upon rapid dilution in aqueous media.
The Critical Influence of pH and pKa
Many drug compounds are weak acids or weak bases.[11] Their charge state—and therefore their solubility in polar media—is dependent on the pH of the solution and their pKa (the pH at which the compound is 50% ionized).[12]
-
Weak Acids: Are more soluble at a pH above their pKa (when they are deprotonated and charged).
-
Weak Bases: Are more soluble at a pH below their pKa (when they are protonated and charged).
The bicarbonate buffering system in most media is in equilibrium with the CO2 in the incubator.[7] A typical cell culture medium at 37°C in a 5% CO2 environment will have a pH of ~7.2-7.4.[1] If a compound's pKa is near this range, even small shifts in media pH due to cell metabolism can significantly alter the ratio of ionized (soluble) to non-ionized (less soluble) forms, leading to precipitation.
Diagram: pH, pKa, and Solubility Relationship
Caption: The relationship between pH and a compound's ionization state, which dictates its solubility.
Section 4: Best Practices & Prevention Protocols
Proactive measures are the most effective way to avoid compound precipitation.
Protocol 1: Determining Maximum Soluble Concentration
This protocol is essential to perform before beginning extensive experiments with a new or poorly characterized compound.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare Dilutions: Create a series of dilutions of your compound in the pre-warmed medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and below your cell line's toxic threshold (e.g., 0.1%).
-
Immediate Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, particles). Use a microscope for a more sensitive assessment.
-
Incubate: Place the tubes or plate in a 37°C, 5% CO2 incubator for a period that mimics your planned experiment (e.g., 24, 48, or 72 hours).[2]
-
Final Visual Inspection: After incubation, carefully inspect the solutions again, both macroscopically and microscopically, for any delayed precipitation.
Protocol 2: Recommended Method for Preparing Compound-Containing Media
This protocol minimizes the risk of "solvent shock" and ensures consistency.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2][4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[1][4]
-
Create an Intermediate Dilution (Optional but Recommended): For particularly difficult compounds, first dilute your high-concentration stock into a small volume of pre-warmed media to create an intermediate concentration. This lessens the solvent polarity shock.[4]
-
Final Dilution: Add the stock solution (or intermediate dilution) drop-by-drop into the final volume of pre-warmed media while gently swirling the vessel.[4][5] This ensures rapid dispersal of the compound and prevents localized high concentrations.
-
Final Check: Gently mix the final solution and visually confirm it is clear before adding it to your cells.
References
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.
- Outsourced Pharma. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules.
- ResearchGate. (2025, August 10). Strategies for formulating and delivering poorly water-soluble drugs | Request PDF.
- DigitalOcean. (n.d.). Troubleshooting: Cell Culture.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
- Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation.
- ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
- PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Bitesize Bio. (2022, November 7). Cell Culture Medium: 6 Critical Components to Include.
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
- Cytion. (n.d.). Basic Constituents of Media.
- Cytion. (n.d.). Basic Constituents of Media.
- Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- ResearchGate. (2020, April 29). Factors affecting precipitation of serum proteins?.
- Frontiers. (2020, August 3). Impact of Culture Medium on Cellular Interactions in in vitro Co-culture Systems.
- IJNRD. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Quora. (2017, June 24). What are the factors affecting solubility of drugs?.
- PubMed. (n.d.). Plasma/serum protein binding determinations.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Scribd. (n.d.). Factors Influencing Solubility | PDF.
- MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
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- 12. scribd.com [scribd.com]
Technical Support Center: Optimizing the Doebner Synthesis with 2-Methoxyaniline
Welcome to the technical support center for the Doebner synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful quinoline synthesis, specifically when using 2-methoxyaniline as a substrate. This guide is structured to address common challenges and provide a clear rationale for optimizing your experimental conditions.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues you may encounter during your experiments. Each question represents a common problem, followed by a detailed explanation of the potential causes and a step-by-step guide to resolution.
Question 1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?
Low yields in the Doebner reaction, even with an electron-donating group like methoxy on the aniline, can be frustrating. The issue often stems from suboptimal reaction conditions or catalyst choice.[1][2]
Core Causality: The Doebner reaction is a delicate balance of several equilibria: Schiff base formation, enolization of pyruvic acid, Michael-type addition, and finally, an acid-catalyzed intramolecular cyclization and oxidation.[1][3] A failure at any of these key stages will lead to a poor overall yield.
Troubleshooting Workflow:
-
Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical.
-
Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., BF₃·THF, SnCl₄) can catalyze the reaction.[1] For anilines, Lewis acids have been shown to be particularly effective. A study on a modified Doebner hydrogen-transfer reaction found that BF₃·THF was a suitable catalyst.[4][5]
-
Catalyst Loading: Insufficient catalyst will result in a sluggish reaction. Conversely, excessive acid can promote polymerization and other side reactions, leading to tar formation.[6] Start with a catalytic amount (e.g., 0.2-0.3 equivalents) and optimize from there.
-
-
Reaction Temperature: Temperature plays a pivotal role in driving the reaction to completion.
-
Insufficient Heat: Many Doebner reactions require heating to proceed efficiently. A temperature of at least 65 °C has been shown to be necessary for good yields in related systems.[2]
-
Excessive Heat: Overheating can lead to decomposition of starting materials or products and increase the rate of side reactions. Monitor your reaction for any color change that might indicate decomposition.
-
-
Solvent Choice: The solvent not only dissolves the reactants but also influences their reactivity.
-
Purity of Reactants: Ensure your 2-methoxyaniline, aldehyde, and pyruvic acid are pure. Impurities can inhibit the catalyst or participate in side reactions.
Question 2: My reaction mixture is turning into a thick, dark tar. How can I prevent this and isolate my product?
Tar formation is a notorious problem in quinoline syntheses like the Doebner and the related Doebner-Miller reaction, often stemming from the acid-catalyzed polymerization of the aldehyde or other reactive intermediates.[6]
Core Causality: The strongly acidic conditions required for the cyclization step can also promote self-condensation and polymerization of the aldehyde, especially if it is prone to such reactions.
Mitigation Strategies:
-
Controlled Addition of Reagents: Instead of mixing all reactants at once, a controlled, dropwise addition of one of the components can maintain a low concentration of reactive species, thus minimizing polymerization. A successful protocol involves pre-heating the aniline, aldehyde, and catalyst, followed by the slow, dropwise addition of the pyruvic acid solution.[2][3]
-
Optimize Reaction Temperature: As mentioned previously, while heat is necessary, excessive temperatures can accelerate tar formation. Find the minimum temperature required for a reasonable reaction rate.
-
Choice of Catalyst: While strong acids are needed, some may be more prone to causing side reactions than others. If using a Brønsted acid like H₂SO₄ leads to tarring, consider switching to a milder Lewis acid like BF₃·THF.[4][5]
Isolation from a Tar-Like Mixture: If you already have a tarry mixture, isolation can be challenging but not impossible.
-
Aqueous Workup: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Perform an aqueous workup by washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and remove acidic impurities.[3]
-
Purification: The crude product will likely require purification by column chromatography to separate it from polymeric material and other byproducts.[2]
Question 3: I've isolated a product, but it's not the expected quinoline-4-carboxylic acid. What could it be?
The formation of unexpected byproducts is a known issue, and their structure depends on which of the competing reaction pathways dominates.
Core Causality: The Doebner reaction proceeds through several intermediates. Side reactions involving these intermediates can lead to various byproducts.[1][6]
Potential Byproducts and Their Origins:
-
Pyrrolidine Derivatives: In some cases, especially with certain substituted pyridines, cyclization can occur at the amino group instead of the aromatic ring, leading to the formation of a pyrrolidine derivative.[7] While less common with anilines, it's a possibility to consider, especially if the ortho-methoxy group sterically hinders the desired aromatic cyclization.
-
Dihydroquinoline Intermediate: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidation is incomplete, you may isolate the dihydroquinoline. The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in this process.[1]
-
Products from Side Reactions of Pyruvic Acid: Pyruvic acid can undergo self-condensation or other reactions under acidic conditions, leading to a complex mixture of byproducts.
Identification and Confirmation: Thorough characterization using NMR spectroscopy (¹H, ¹³C, HMBC, HSQC), mass spectrometry, and IR spectroscopy is essential to determine the structure of any unexpected products.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner reaction? The mechanism is believed to proceed through several key steps. First, the aniline and aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the pyruvic acid enol to the imine is followed by an intramolecular electrophilic cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[1]
Q2: How does the ortho-methoxy group of 2-methoxyaniline influence the reaction? The methoxy group is electron-donating, which activates the aromatic ring towards the electrophilic cyclization step, potentially increasing the reaction rate compared to unsubstituted or electron-deficient anilines.[4] However, its position at the ortho position might introduce some steric hindrance, which could potentially affect the cyclization step. Careful optimization of reaction conditions is key to balancing these electronic and steric effects.
Q3: What are the key differences between the Doebner and the Doebner-Miller reactions? The primary difference lies in the reactants. The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][9] The Doebner-Miller reaction is a variation that uses an aniline and an α,β-unsaturated carbonyl compound to form quinolines, and it is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[10][11]
Q4: Can this reaction be performed on a large scale? Yes, a modified Doebner hydrogen-transfer reaction has been successfully scaled up to produce over 370 g of a quinoline derivative, demonstrating its applicability for large-scale synthesis.[4]
Visualizing the Process
Doebner Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathway for the Doebner reaction.
Caption: Proposed mechanism of the Doebner reaction.
Troubleshooting Workflow
This decision tree provides a logical approach to troubleshooting a low-yielding Doebner reaction with 2-methoxyaniline.
Caption: A logical workflow for troubleshooting common issues.
Data Summary & Protocols
Table 1: Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized, based on findings from related Doebner syntheses.[2][4][5]
| Parameter | Conventional Conditions | Optimized Conditions (Recommended for 2-Methoxyaniline) | Rationale |
| Catalyst | Brønsted Acids (HCl, H₂SO₄) | Lewis Acid (BF₃·THF) | Lewis acids can be more effective and may reduce side reactions.[4][5] |
| Solvent | Ethanol, Toluene | Acetonitrile (MeCN) | MeCN has been shown to provide higher yields in some cases.[4][5] |
| Temperature | Reflux (Varies) | 65 °C | Provides sufficient energy for reaction while minimizing thermal decomposition.[2] |
| Reagent Addition | All at once | Dropwise addition of pyruvic acid | Minimizes polymerization and tar formation by controlling reactant concentration.[2][3] |
Experimental Protocol: Modified Doebner Synthesis
This protocol is adapted from a successful hydrogen-transfer modification of the Doebner reaction and is a good starting point for optimization with 2-methoxyaniline.[2][4]
Materials:
-
2-Methoxyaniline
-
Aldehyde (e.g., Benzaldehyde)
-
Pyruvic Acid
-
BF₃·THF (Boron trifluoride tetrahydrofuran complex)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxyaniline (1.0 equiv.) and the aldehyde (1.1 equiv.) in acetonitrile.
-
Catalyst Addition: Add BF₃·THF (0.28 equiv.) to the solution.
-
Initial Heating: Stir the reaction mixture at 65 °C for 10-15 minutes.
-
Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.56 equiv.) in acetonitrile. Add this solution dropwise to the heated reaction mixture over a period of 2-3 hours using an addition funnel.
-
Reaction Monitoring: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with brine.[3]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure quinoline-4-carboxylic acid derivative.[2][12]
References
- Nishimura, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Nishimura, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.
- Ferreira, S. B., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances.
- ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model....
- ResearchGate. (n.d.). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study.
- ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A.
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Sönmez, M., et al. (2012). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules.
- ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- ResearchGate. (n.d.). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
- Wikipedia. (n.d.). Doebner reaction.
- MDPI. (2022). The Formation of Inherently Chiral Calix[5]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules.
- NCBI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction.
- ChemEurope.com. (n.d.). Doebner-Miller reaction.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (n.d.). Doebner–Miller synthetic route for the formation of substituted quinolines.
- University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
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workup procedure to remove unreacted isatin in Pfitzinger reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted Isatin
Understanding the Challenge: The Properties of Isatin
The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids, which are crucial scaffolds in medicinal chemistry.[1][2][3] The reaction condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][4] While effective, a frequent complication is the presence of unreacted isatin in the crude product, which can complicate purification due to its physical and chemical properties.
Isatin (1H-indole-2,3-dione) is an orange-red crystalline solid.[5] Its limited solubility in water and moderate solubility in many common organic solvents can make its separation from the similarly functionalized quinoline-4-carboxylic acid product non-trivial.[5][6]
Frequently Asked Questions (FAQs)
Q1: My crude product is orange/red. Does this indicate the presence of unreacted isatin?
A1: Yes, the characteristic orange-red color of isatin is a strong indicator of its presence as an impurity in your crude product.[5] The desired quinoline-4-carboxylic acid is often a pale-yellow or off-white solid.
Q2: Why is a simple aqueous workup often insufficient to remove all the unreacted isatin?
A2: The standard Pfitzinger workup involves basifying the reaction mixture to dissolve the acidic quinoline-4-carboxylic acid product, followed by extraction of neutral impurities and subsequent acidification to precipitate the product.[1][7] However, isatin possesses an acidic N-H proton and can be deprotonated under strongly basic conditions, forming a salt that is soluble in the aqueous layer along with your product.[8] This co-solubility prevents its complete removal by simple extraction.
Q3: I've tried recrystallization, but the isatin persists. What am I doing wrong?
A3: Co-crystallization can be an issue if the solubility profiles of isatin and your product are too similar in the chosen solvent system. Isatin is soluble in various organic solvents, including ethanol, methanol, DMF, and DMSO.[5][9] If your product has similar solubility characteristics, a different purification strategy may be necessary.
Troubleshooting and Purification Strategies
Strategy 1: Optimized pH-Controlled Extraction
This is the first line of defense and often the most effective method. The key is to exploit the difference in acidity between the carboxylic acid product and the N-H of isatin.
Causality: The pKa of a carboxylic acid is typically around 4-5, while the N-H proton of isatin is significantly less acidic. By carefully adjusting the pH, you can selectively protonate and precipitate the desired product while keeping the isatin salt in solution.
dot
Sources
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challenges in scaling up the synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to navigating the complexities of scaling up the synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the process chemistry, enabling you to anticipate, troubleshoot, and resolve the challenges inherent in moving from the bench to the pilot plant.
This guide is structured to address issues encountered with the two most prevalent synthetic routes: the Doebner reaction and the Pfitzinger synthesis. We will explore the causal relationships behind common scale-up failures and provide robust, field-proven solutions.
Section 1: General Scale-Up Principles & FAQs
Scaling a chemical synthesis is rarely a linear process. The physical and chemical principles that govern a reaction in a 1 L flask are different from those in a 100 L reactor. Understanding these differences is the first step toward a successful scale-up.
Question: Why did my high-yielding bench-scale reaction fail at the pilot scale?
Answer: This is a common and multifaceted problem. The primary culprit is often the change in the surface-area-to-volume ratio. As the reactor volume increases, its surface area does not increase proportionally. This has critical implications for:
-
Heat Transfer: Exothermic events that are easily dissipated in a small flask can lead to dangerous temperature spikes or "runaway" reactions in a large reactor.[1] This can degrade starting materials, the product, and promote side reactions.
-
Mass Transfer (Mixing): Achieving homogeneity is more difficult in a large volume. Inefficient mixing can create localized "hot spots" of high reagent concentration, leading to byproduct formation, or areas of low concentration, resulting in incomplete reactions.[1]
Question: What are the most critical parameters to monitor during scale-up?
Answer: Beyond the standard monitoring of reaction completion by TLC or LC-MS, for a successful scale-up you must rigorously control:
-
Rate of Reagent Addition: Slow, controlled addition, particularly of highly reactive components, is crucial to manage exotherms and prevent localized concentration spikes.
-
Internal Reaction Temperature: Do not rely on the jacket temperature. An internal probe gives a true reading of the reaction conditions.
-
Agitator Speed and Type: The mixing efficiency must be sufficient to maintain a homogenous suspension or solution. The agitator type (e.g., anchor, turbine) should be chosen based on the viscosity and nature of the reaction mixture.[1]
-
Pressure/Off-Gassing: For reactions that evolve gas, ensuring adequate venting and pressure monitoring is a critical safety and process control parameter.
Section 2: Troubleshooting the Doebner Synthesis
The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a direct route to 2-substituted quinoline-4-carboxylic acids.[2][3] For the target molecule, this involves reacting aniline, 2-methoxybenzaldehyde, and pyruvic acid. While effective at the lab scale, its reliance on strong acids and elevated temperatures presents significant scale-up hurdles.[4][5]
Question: My yield of this compound dropped from 85% at 5g to 40% at 500g, with significant tar formation. What is happening?
Answer: This is a classic Doebner scale-up issue. The "tar" is primarily from the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, which are intermediates in the reaction.[4][5][6] At a larger scale, inefficient heat removal leads to higher internal temperatures, dramatically accelerating these polymerization side reactions.
Troubleshooting Protocol:
-
Control the Exotherm:
-
Slow Addition: Add the 2-methoxybenzaldehyde slowly to the heated acidic solution of aniline and pyruvic acid over several hours. This prevents a rapid, uncontrolled exotherm.
-
Biphasic Medium: Consider a biphasic reaction medium (e.g., water/toluene). This can help sequester the aldehyde in the organic phase, reducing its propensity to polymerize in the hot acidic aqueous phase.[6]
-
-
Optimize Reaction Conditions:
-
Milder Acid Catalyst: While strong Brønsted acids are traditional, Lewis acids like ZnCl₂ or Sc(OTf)₃ can sometimes catalyze the reaction under milder temperature conditions, reducing tar formation.[4]
-
Temperature Optimization: Do not assume the bench-scale temperature is optimal. A slightly lower temperature with a longer reaction time may give a much cleaner reaction profile and higher yield at scale.[4]
-
-
Reagent Purity: Ensure all reagents, especially the aldehyde, are of high purity and freshly distilled if necessary. Aldehyde impurities can act as initiators for polymerization.
Question: The final product is an intractable solid embedded in tar, making isolation nearly impossible. How can I improve the workup at a larger scale?
Answer: A robust workup procedure is essential. The goal is to neutralize the acid, remove the tar, and cleanly precipitate or extract the desired product.
Scale-Up Workup Protocol:
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to a separate, well-stirred vessel containing a calculated amount of ice and water. This helps dissipate heat during neutralization.
-
Basification and Filtration: Slowly add a solution of NaOH or Na₂CO₃ with vigorous stirring to bring the pH to ~8-9. This neutralizes the acid catalyst and helps break down some polymeric material. The crude product may precipitate at this stage. Filter the solid.
-
Trituration/Reslurrying: The key step is to purify the crude solid. Transfer the filtered solid to a clean vessel and reslurry it with a hot solvent like ethanol or acetone. The desired product has limited solubility, while many of the tarry byproducts will dissolve.
-
Isolation: Filter the hot slurry to isolate the purified product. Wash the filter cake with fresh, cold solvent and dry under vacuum.
Section 3: Troubleshooting the Pfitzinger Synthesis
The Pfitzinger reaction provides an alternative route by condensing isatin with a carbonyl compound containing an α-methylene group, in this case, 2-methoxyacetophenone, in the presence of a strong base.[7][8] The primary challenges here are controlling the strong base and managing product solubility.[1][9]
Question: The initial hydrolysis of isatin with KOH is violently exothermic in our 50 L reactor. How can we manage this safely?
Answer: The saponification of isatin is highly exothermic and a major safety concern during scale-up. Direct addition of solid KOH is not advisable.
Mitigation Strategy:
-
Use a Solution: Always use a pre-prepared aqueous solution of KOH (e.g., 30-50% w/w).
-
Controlled Addition: Add the KOH solution slowly and sub-surface to the cooled (0-5 °C) slurry of isatin in the reaction solvent (e.g., ethanol/water).
-
Efficient Cooling: Ensure the reactor's cooling jacket is running at its maximum capacity before starting the addition. Monitor the internal temperature continuously and be prepared to stop the addition if the temperature rises too quickly.
Question: My Pfitzinger reaction stalls at ~60% conversion. It appears the product is precipitating and coating the unreacted starting materials. What can I do?
Answer: Premature product precipitation is a common physical limitation in this synthesis.[1] The quinoline-4-carboxylic acid product is often less soluble in the reaction medium than the starting materials.
Solution Pathway:
-
Solvent System Modification: The typical ethanol/water system may not be sufficient at higher concentrations. The addition of a co-solvent like DMF or NMP can significantly increase the solubility of the product at the reaction temperature, keeping it in solution until the reaction is complete.
-
Temperature Profiling: Instead of holding the reaction at a constant reflux temperature, consider a temperature ramp. A higher initial temperature can help maintain solubility, followed by a controlled cooling period to induce crystallization after the reaction has reached full conversion.
-
Process Analytical Technology (PAT): For larger scales, using in-situ probes like Particle Size Analyzers can help monitor the onset of crystallization, allowing for real-time adjustments to temperature or solvent composition to control the process.[1]
Section 4: Data & Methodologies
Visualizing the Process
A robust process workflow is essential for a reproducible, scalable synthesis.
Caption: A generalized process flow diagram for the synthesis and purification.
Troubleshooting Logic
When faced with a poor outcome, a logical approach to troubleshooting is critical.
Caption: A decision tree to diagnose the root cause of low yield issues.
Data Presentation: Lab vs. Pilot Scale Comparison
The following table illustrates typical changes and challenges when scaling the Doebner synthesis.
| Parameter | 1L Lab Scale (5g Product) | 100L Pilot Scale (500g Product) | Rationale for Change |
| Reagent Addition Time | 15 minutes | 2 - 4 hours | To control the reaction exotherm due to the lower surface-area-to-volume ratio.[1] |
| Mixing | 300 RPM magnetic stir bar | 100 RPM anchor agitator | Mechanical agitation is required for effective mass transfer in viscous slurries at scale. |
| Temp. Control | Heating mantle / ice bath | Jacket heating/cooling system | Precise and responsive temperature control is critical for safety and minimizing side reactions. |
| Typical Yield | 85% | 60-70% (Optimized) | Increased potential for side reactions and mechanical losses during transfers and isolation. |
| Purification | Silica Gel Chromatography | Recrystallization / Reslurry | Chromatography is generally not economically viable for large quantities of final product. |
Protocol: Scale-Up Friendly Recrystallization
This protocol is designed to purify the crude this compound at a 100g scale.
-
Vessel Setup: Charge a clean, dry 2L jacketed reactor equipped with a mechanical stirrer and reflux condenser with 100g of crude product.
-
Solvent Addition: Add 1L of a 9:1 mixture of Dimethylformamide (DMF) and water.
-
Heating: Begin stirring and heat the reactor jacket to 100-110 °C. The solid should fully dissolve.
-
Clarification (Optional): If the solution is not clear, it may contain insoluble impurities. Perform a hot filtration through a pad of celite into a second, pre-heated reactor.
-
Controlled Cooling: Once a clear solution is obtained, slowly cool the reactor jacket at a rate of ~20 °C per hour.
-
Crystallization: Crystal formation should begin to occur around 60-70 °C. Continue slow cooling to 5-10 °C.
-
Aging: Hold the resulting slurry at 5-10 °C for at least 2 hours with slow stirring to maximize crystal growth and yield.
-
Isolation: Filter the cold slurry. Wash the filter cake with a cold 1:1 mixture of DMF/water (2 x 100 mL), followed by a wash with cold water (2 x 100 mL) to displace the high-boiling DMF.
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is achieved.
References
- BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. Technical Support Center: Process Improvement for Scaling Up Cinchoninic Acid Synthesis.
- Wikipedia. Combes quinoline synthesis.
- Wikiwand. Combes quinoline synthesis.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. synthesis of quinoline derivatives and its applications.
- Unknown Source. Combes Quinoline Synthesis.
- BenchChem. Reducing byproducts in the Pfitzinger quinoline synthesis.
- Wikipedia. Pfitzinger reaction.
- BenchChem. byproduct formation in the Doebner-von Miller reaction.
- BenchChem. Improving the regioselectivity of the Doebner-Miller reaction.
- NIH. Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Wikipedia. Doebner–Miller reaction.
- International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
- ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- ResearchGate. Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);...
- PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches.
Sources
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- 2. iipseries.org [iipseries.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of Quinolone Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of quinoline carboxylic acids. As Senior Application Scientists, we've designed this resource to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions during your experiments.
Section 1: The Root of the Problem: Understanding pH-Dependent Solubility
FAQ: Why is my quinoline carboxylic acid derivative insoluble in neutral buffers like PBS?
This is the most common issue researchers face. The insolubility of quinoline carboxylic acids in physiological buffers (like PBS, pH ≈ 7.4) stems from their amphoteric nature . These molecules possess both a weakly acidic carboxylic acid group (-COOH) and a weakly basic quinoline nitrogen atom.[1]
The solubility of these compounds is governed by their ionization state, which is dictated by the pH of the aqueous medium. This relationship is described by the Henderson-Hasselbalch equation.[2][3][4][5]
-
At Low pH (e.g., pH < 2): The quinoline nitrogen is protonated (cationic), and the carboxylic acid is in its neutral form. The molecule carries a net positive charge, which generally promotes solubility in water.
-
At High pH (e.g., pH > 8): The carboxylic acid is deprotonated (anionic), while the quinoline nitrogen is neutral. The molecule carries a net negative charge, which also promotes water solubility.
-
At Intermediate pH (typically pH 4-7): Both groups can be partially ionized or neutral, leading to the formation of a zwitterion (containing both a positive and negative charge) or a neutral molecule. At a specific pH, known as the isoelectric point (pI) , the net charge on the molecule is zero. This is the point of minimum aqueous solubility, often leading to precipitation. Unfortunately, for many quinoline carboxylic acids, this pI falls close to the pH of standard physiological buffers.
Caption: Ionization states of a quinoline carboxylic acid at different pH values.
To effectively solubilize your compound, you need to work at a pH that is sufficiently far from its isoelectric point. This requires knowledge of the compound's pKa values.
| Functional Group | Typical pKa Range | Ionization State Below pKa | Ionization State Above pKa |
| Carboxylic Acid | 3 - 5[6][7] | Neutral (-COOH) | Anionic (-COO⁻) |
| Quinoline Nitrogen | 4 - 6[8][9] | Cationic (-NH⁺) | Neutral (-N) |
Table 1: Typical pKa ranges for the ionizable groups in quinoline carboxylic acids.
Section 2: Troubleshooting Guide: My Compound Won't Dissolve!
Encountering a solubility issue can be frustrating. This workflow provides a systematic approach to resolving the problem.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. microbenotes.com [microbenotes.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. mVOC 4.0 [bioinformatics.charite.de]
Technical Support Center: Ensuring the Stability of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid in Solution
Welcome to the technical support center for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by three main factors: exposure to light (photodegradation), inappropriate pH conditions (acidic or alkaline hydrolysis), and the presence of oxidizing agents. The quinoline core and the methoxy-substituted phenyl ring are both susceptible to these stressors.
Q2: I've noticed a change in the color of my stock solution over time. What could be the cause?
A2: A color change, such as turning yellowish or brownish, is often an indicator of degradation. This can be due to oxidation or the formation of degradation products with different chromophores. It is crucial to investigate the cause, which could be exposure to air (oxygen), light, or inappropriate storage temperatures.[1]
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: Due to the presence of the carboxylic acid group, polar solvents are generally suitable for dissolving this compound as they can participate in hydrogen bonding.[2] Small amides, esters, and some nitriles can also be effective.[3] For creating stock solutions, organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. However, for aqueous-based assays, it is important to be mindful of the final concentration of the organic co-solvent to avoid toxicity in cell-based experiments.
Q4: How should I store my solutions of this compound to ensure long-term stability?
A4: For optimal long-term stability, solutions should be stored at low temperatures, protected from light.[1][4] Storing aliquots in amber vials at -20°C or -80°C can minimize freeze-thaw cycles and prevent photodegradation.[1] It is also advisable to minimize the headspace in the vials to reduce exposure to oxygen.
Q5: Can the methoxy group on the phenyl ring affect the stability of the compound?
A5: Yes, the methoxy group can influence the compound's stability. While it is an electron-donating group by resonance, which can affect the reactivity of the aromatic ring, it can also be susceptible to cleavage under certain conditions.[5][6] Oxidative cleavage of aromatic methoxy compounds can occur, and in some cases, hydrolysis of the methoxy group can happen under harsh acidic or basic conditions.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
This is often the first sign of compound degradation. If you are observing a loss of activity, unexpected side effects in your assays, or poor reproducibility, consider the stability of your compound solution.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Causality and Actionable Insights:
-
Why prepare a fresh solution? This is the most direct way to determine if the compound's integrity is the root cause of the issue. A freshly prepared solution acts as a reliable positive control.
-
Why perform an analytical check? Techniques like HPLC or LC-MS can provide definitive evidence of degradation by showing a decrease in the parent compound's peak and the appearance of new peaks corresponding to degradation products.[10]
Issue 2: Visible Particulate Matter or Cloudiness in the Solution
Precipitation or cloudiness indicates that the compound is coming out of solution. This can be due to solubility issues or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Verify Concentration vs. Solubility: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent system.
-
Check pH: The solubility of carboxylic acids is highly pH-dependent.[2] In acidic conditions, the compound will be in its less soluble free acid form. Increasing the pH to a slightly alkaline range will form the more soluble carboxylate salt.
-
Temperature Effects: Solubility often increases with temperature. If the solution was prepared with heating, the compound might precipitate upon cooling to room temperature.
-
Filter the Solution: If you suspect insoluble impurities, filter the solution through a 0.22 µm filter. However, if the precipitate is the compound itself, this will lower its effective concentration.
In-Depth Technical Protocols
Protocol 1: Recommended Solvent Selection and Solution Preparation
This protocol outlines a systematic approach to selecting an appropriate solvent and preparing a stable stock solution.
Materials:
-
This compound
-
Solvents: DMSO, DMF, Ethanol, Acetonitrile
-
Vortex mixer
-
Sonicator
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Initial Solubility Test:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate vials.
-
Add a small volume (e.g., 100 µL) of each test solvent (DMSO, DMF, Ethanol, Acetonitrile) to the respective vials.
-
Vortex thoroughly for 1-2 minutes.
-
If not fully dissolved, sonicate for 5-10 minutes.
-
Observe and record the solubility in each solvent.
-
-
Stock Solution Preparation (using the best solvent from the initial test):
-
Accurately weigh the desired amount of the compound.
-
Add the appropriate volume of the selected solvent to achieve the target concentration (e.g., 10 mM).
-
Vortex and sonicate until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study
A forced degradation study helps to understand the degradation pathways and the intrinsic stability of the molecule.[11] This involves exposing the compound to harsh conditions to accelerate degradation.
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. |
| Oxidation | Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24-48 hours. |
| Photodegradation | Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period. |
| Thermal Degradation | Store the solid compound and a solution at an elevated temperature (e.g., 60-80°C). |
Analytical Monitoring:
-
At various time points, take an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Characterize the major degradation products using LC-MS if necessary.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be inferred:
Caption: Potential degradation pathways.
-
Photodegradation: Quinoline and its derivatives are known to undergo photodegradation, potentially leading to the formation of hydroxylated species or cleavage of the aromatic rings.[12]
-
Oxidation: The methoxy group can be susceptible to oxidative cleavage.[7] The electron-rich quinoline and phenyl rings are also potential sites for oxidation.
-
Hydrolysis: Under harsh acidic or basic conditions, the carboxylic acid group could undergo decarboxylation. While aromatic carboxylic acids are generally stable, this can occur at elevated temperatures.[13]
By understanding these potential degradation pathways and implementing the recommended preventative measures, researchers can ensure the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- Quinoline-4-carboxylic acid | Solubility of Things. (n.d.).
- Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water.
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449. [Link]
- Röger, P., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020. [Link]
- Chemistry LibreTexts. (2024). 11.2: Background. [Link]
- Saito, I., Takami, M., & Matsuura, T. (1975). Oxidative Cleavage of Aromatic Methoxy Compounds with Photo-excited Aromatic Nitro Compounds. Bulletin of the Chemical Society of Japan, 48(10), 2865-2869. [Link]
- Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375. [Link]
- Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation.
- Wei, W., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules, 23(10), 2531. [Link]
- Handayani, S., & Sari, Y. P. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
- Li, H., et al. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Molecules, 28(14), 5368. [Link]
- Wang, Y., et al. (2018). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. Molecules, 23(11), 2831. [Link]
- Zheng, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
- Davis, M. J., et al. (2009). Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation. The Journal of Organic Chemistry, 74(4), 1721-1729. [Link]
- Schultze, C. A., & Arnold, W. A. (2019). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology Letters, 6(11), 668-673. [Link]
- Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives.
- Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]
- Galabov, B., et al. (2014). Orienting methoxy group-carbocation conjugation effects explaining the...
- Zheng, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
- Liu, Y., et al. (2022). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters, 24(1), 237-242. [Link]
- Kende, A. S., & Fukuyama, T. (1977). the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. HETEROCYCLES, 7(2), 815-820. [Link]
- Zhang, H., et al. (2023). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle.
- Das, S., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]
- Doležal, M., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 324-326. [Link]
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
- Zheng, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
- Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. [Link]
- Schneider, J., Bourque, K., & Narayan, R. (2015). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Reddit. (2024). Hydrolysis of Methoxy Group but not Methylenedioxy. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Akiya, N., & Savage, P. E. (2001). Hydrothermal stability of aromatic carboxylic acids. AIChE Journal, 47(10), 2281-2286. [Link]
- New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- El-Sabbagh, N. M. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 24(18), 3365. [Link]
- Häring, A. P., et al. (2022). Preparation of substituted aryl methoxymethyl ethers from phenols by anodic oxidation of the corresponding aryloxy acetic acids.
- Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(49), 26733-26743. [Link]
- REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
- de la Mora-Valk, F., & Seeberger, P. H. (2021). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
- Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Lin, C.-H., & Lin, T.-C. (2013). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
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Technical Support Center: Improving Regioselectivity of the Doebner-Miller Reaction
Introduction
Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Doebner-Miller reaction and seek to overcome its primary limitation: a lack of regioselectivity. The synthesis of quinolines is fundamental to drug discovery and materials science, making control over isomer distribution a critical parameter for success.[1][2]
The classic Doebner-Miller reaction, which condenses an aniline with α,β-unsaturated carbonyl compounds under strong acid catalysis, often yields mixtures of quinoline regioisomers, complicating purification and reducing the yield of the desired product.[3] This guide provides a series of in-depth, question-and-answer-based troubleshooting protocols to help you diagnose and solve these regioselectivity challenges, grounded in mechanistic principles and supported by peer-reviewed literature.
FAQs: Understanding the Core Problem
Q1: What is the mechanistic origin of poor regioselectivity in the Doebner-Miller reaction?
A1: The regioselectivity is determined by the initial mode of reaction between the aniline and the α,β-unsaturated carbonyl compound. Two primary, competing pathways exist[4]:
-
1,4-Conjugate Addition (Michael Addition): The nitrogen of the aniline attacks the β-carbon of the unsaturated system. Subsequent cyclization and oxidation steps typically lead to 2-substituted or 2,4-disubstituted quinolines . This pathway is generally favored under standard Doebner-Miller conditions.[4][5]
-
1,2-Addition (Schiff Base Formation): The aniline attacks the carbonyl carbon directly to form an imine (Schiff base). Intramolecular electrophilic attack onto the aniline ring, followed by oxidation, can lead to different isomers, often favoring 4-substituted quinolines .[4]
The final product ratio is a direct consequence of the kinetic and thermodynamic competition between these two pathways, which is heavily influenced by the substrates, catalyst, and reaction conditions.[4]
Q2: Why is tar formation so common, and how does it relate to regioselectivity?
A2: Tar formation is a frequent and challenging side reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[6][7] These conditions, especially with strong Brønsted acids like HCl or H₂SO₄, promote self-condensation of the carbonyl partner, reducing its availability for the desired reaction and encapsulating the product in an intractable polymer matrix.[7] This issue is exacerbated at high temperatures. While not directly a cause of poor regioselectivity, the harsh conditions required to force the reaction often lead to both polymerization and a lack of selective control. Mitigating tar formation often involves milder conditions that can, in turn, improve selectivity.[7]
Troubleshooting Guide: Strategies for Regiocontrol
This section provides actionable solutions to common experimental challenges.
Issue 1: My reaction yields a mixture of 2- and 4-substituted quinolines. How can I favor the 4-substituted product?
This is a classic challenge. The formation of the 2-substituted quinoline is often the default pathway. To reverse this and favor the 4-substituted isomer, a strategic shift from the 1,4-addition to a 1,2-addition mechanism is necessary.
Solution: Employ γ-Aryl-β,γ-unsaturated α-Ketoesters with Trifluoroacetic Acid (TFA).
-
Causality: A key study demonstrated a reversal of standard regiochemistry by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner.[5][8] In the presence of TFA, which acts as both the catalyst and solvent, the reaction is proposed to proceed via a 1,2-addition (Schiff base formation), followed by cyclization and oxidation, to yield 2-carboxy-4-arylquinolines.[8] The electron-withdrawing α-ketoester functionality likely favors the initial attack at the carbonyl carbon.
-
Protocol Insight: Refluxing the aniline with the ketoester in TFA is a reported method. The TFA can be removed by distillation post-reaction for potential reuse.[4]
Issue 2: My reaction is producing significant tar and low yields, obscuring any potential regioselectivity.
As discussed in the FAQ, this is often due to polymerization. Addressing this is the first step toward achieving a clean, selective reaction.
Solutions:
-
Utilize a Biphasic Solvent System: Sequestering the sensitive α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline salt resides in an acidic aqueous phase can dramatically reduce polymerization by lowering the effective concentration of the carbonyl in the acidic medium.[4][6][7]
-
Slow Addition of Reactants: Instead of adding all reactants at once, a slow, dropwise addition of the α,β-unsaturated carbonyl to the heated aniline/acid mixture maintains a low instantaneous concentration of the carbonyl, favoring the reaction with aniline over self-polymerization.[4][6]
-
Switch to a Milder Catalyst: Strong acids like H₂SO₄ are aggressive. Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids. Lewis acids like tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), or even recyclable solid catalysts like Ag(I)-exchanged Montmorillonite K10 can effectively catalyze the reaction under less harsh conditions, minimizing tar formation.[3][4][9][10]
Issue 3: I am using a substituted aniline, and the regiochemical outcome is unpredictable.
Substituents on the aniline ring profoundly impact the site of cyclization due to electronic and steric effects.
Solution: Analyze Substituent Effects and Choose an Appropriate Catalyst.
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring activate the ortho and para positions for electrophilic attack, which is the key cyclization step. Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, often leading to low yields and requiring more forceful conditions or modified procedures.[7]
-
Steric Effects: A bulky substituent at the ortho position of the aniline will sterically hinder cyclization at that site, potentially directing the reaction to the unsubstituted ortho position.
-
Catalyst Choice: For less reactive, electron-deficient anilines, a stronger Lewis acid or a more active heterogeneous catalyst may be required to achieve reasonable conversion, allowing for a clearer analysis of the regiochemical outcome.[11]
Workflow for Troubleshooting Regioselectivity
The following diagram outlines a logical workflow for addressing regioselectivity issues in the Doebner-Miller reaction.
Caption: A decision tree for troubleshooting Doebner-Miller regioselectivity.
Experimental Protocols
Protocol 1: Standard Doebner-Miller Synthesis of 2-Methylquinoline
This protocol is a baseline procedure that typically favors the 2-substituted product and is prone to side reactions if not controlled.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging Reactants: To the flask, add aniline (1.0 equiv) and concentrated hydrochloric acid in water.
-
Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (1.2 equiv) dropwise to the mixture. An exothermic reaction may be observed. Maintain control with an ice bath if necessary.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for 3-4 hours. The mixture will darken significantly.
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline by adding concentrated sodium hydroxide solution with cooling.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a dark oil. Purify by vacuum distillation or column chromatography on silica gel to isolate 2-methylquinoline.[6]
Protocol 2: Regiocontrolled Synthesis of a 4-Arylquinoline Derivative
This protocol is adapted from methodologies designed to reverse the regioselectivity.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add the desired aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 equiv).
-
Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) to the flask to act as both solvent and catalyst (approx. 2 mL per mmol of aniline).
-
Reaction: Heat the mixture to reflux and stir for 8–18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, allow the mixture to cool.
-
Remove the bulk of the TFA by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL).
-
Carefully wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue by column chromatography (a typical eluent system is ethyl acetate/hexanes) to yield the desired 2-carboxy-4-arylquinoline.[4]
Data Center: Catalyst and Condition Effects
The choice of acid catalyst is crucial and can significantly influence reaction outcomes.
Table 1: Comparison of Acid Catalysts in Doebner-Miller Type Reactions
| Catalyst Type | Example Catalyst(s) | Typical Conditions | Key Advantages/Disadvantages |
| Brønsted Acid | HCl, H₂SO₄, p-TsOH, TFA | High temp, often aqueous or alcoholic solvent | Adv: Inexpensive, readily available.[4][9] Disadv: Can be harsh, promotes tar formation, often low selectivity.[6][7] |
| Lewis Acid | SnCl₄, Sc(OTf)₃, Hf(OTf)₄ | Anhydrous organic solvent (e.g., CH₂Cl₂, MeCN) | Adv: Milder conditions, can improve yields and selectivity.[4][9] Disadv: More expensive, moisture-sensitive. |
| Heterogeneous | Ag(I)-Mont. K10, Zeolites | Solvent-free or high-boiling solvent | Adv: Recyclable, simplified workup, environmentally friendlier.[10][12] Disadv: May require higher temperatures, potential for lower activity. |
Mechanistic Diagram: The Regioselectivity Branch Point
The following diagram illustrates the competing mechanistic pathways.
Caption: Competing pathways determining Doebner-Miller regioselectivity.
References
- Wikipedia. Doebner–Miller reaction. [Link]
- MDPI.
- Ningbo Inno Pharmchem Co.,Ltd.
- SynArchive. Doebner-Miller Reaction. [Link]
- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- PubMed. Recent Progress in the Synthesis of Quinolines. [Link]
- ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Royal Society of Chemistry. Brønsted acid-catalyzed, enantioselective synthesis of 1,4-dihydroquinoline-3-carboxylates via in situ generated ortho-quinone methide imines. [Link]
- PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
- National Institutes of Health. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]
- ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
- Royal Society of Chemistry. Mechanism of the Doebner–Miller lepidine synthesis. [Link]
- Semantic Scholar. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)
- Royal Society of Chemistry. Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes. [Link]
- ResearchGate.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
- PMC. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
- ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- ResearchGate.
- ResearchGate. General reaction scheme of Doebner–von Miller quinoline synthesis. [Link]
- SlideShare.
- ACS Publications.
- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
- YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid Scaffold-Based HDAC Inhibitors Against Established Clinical Agents
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of malignancies. This guide provides a detailed comparative analysis of a novel chemical scaffold, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, against well-established, clinically approved HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the biochemical potency, cellular activity, and underlying experimental methodologies.
The Rationale for Targeting HDACs
Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting oncogenesis. Inhibition of HDACs can restore the expression of these critical genes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.
The general mechanism of HDAC inhibition involves a pharmacophore model consisting of three key features: a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain.
Caption: General pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.
Introducing the this compound Scaffold
Recent research has explored the 2-phenylquinoline-4-carboxylic acid scaffold as a novel cap group for HDAC inhibitors. While the parent compound, this compound, has not demonstrated significant direct HDAC inhibitory activity, its derivatives, particularly those incorporating a hydroxamic acid as the zinc-binding group, have shown promise. For the purpose of this guide, we will focus on a key derivative from this series, designated as D28 , which features a hydroxamic acid moiety.
Comparative Analysis: Biochemical Potency
The following table summarizes the in vitro inhibitory activity of D28 and the established HDAC inhibitors against various HDAC isoforms.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Class Selectivity |
| D28 | >1000[1][2] | >1000[1][2] | 24.45[1][2] | >1000[1][2] | Class I (HDAC3 selective) |
| Vorinostat (SAHA) | 0.01[3] | 0.152[2] | 0.02[3] | - | Pan-inhibitor |
| Romidepsin | 0.036[4] | 0.047[4] | - | 1.4[4] | Class I selective |
| Panobinostat | 0.0021 - 0.005 | 0.0021 - 0.005 | 0.0021 - 0.005 | 0.0021 - 0.005 | Pan-inhibitor |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
From the biochemical data, it is evident that D28 exhibits a distinct selectivity profile, primarily targeting HDAC3, albeit with a micromolar IC50. In contrast, Vorinostat and Panobinostat are pan-inhibitors, potently inhibiting multiple HDAC isoforms in the nanomolar range. Romidepsin shows strong selectivity for Class I HDACs. The selectivity of D28 for HDAC3 is a noteworthy feature, as isoform-selective inhibitors are hypothesized to offer a better therapeutic window with fewer off-target effects.
Comparative Analysis: Cellular Activity
The antiproliferative activity of these compounds in various cancer cell lines provides a more direct measure of their potential therapeutic efficacy.
| Compound | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) | MCF-7 IC50 (µM) |
| D28 | 4.15[4] | 2.89[4] | 5.66[4] |
| Vorinostat (SAHA) | 4.21[4] | 3.75[4] | 5.77[4] |
Interestingly, despite its weaker enzymatic potency compared to Vorinostat, D28 demonstrates comparable or slightly better antiproliferative activity in these breast cancer cell lines[4]. This suggests that the this compound scaffold may contribute to cellular uptake or other properties that enhance its activity in a cellular context.
Furthermore, in K562 leukemia cells, D28 was found to be more potent than Vorinostat in inducing apoptosis. At a concentration of 4 µM, D28 induced apoptosis in 27.92% of cells, compared to 19.75% for Vorinostat[2].
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols.
In Vitro HDAC Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Caption: A simplified workflow for a typical in vitro HDAC enzymatic assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., D28) and control inhibitors (e.g., Vorinostat) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and a fluorogenic acetylated peptide substrate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Detection: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to the HDAC inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the antiproliferative effects of HDAC inhibitors on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitors and a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of HDAC inhibitors in a living organism.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the HDAC inhibitor (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion and Future Perspectives
The this compound scaffold, as exemplified by its hydroxamic acid derivative D28, presents a promising starting point for the development of novel HDAC inhibitors. Its distinct HDAC3 selectivity and potent cellular activity, comparable to the pan-inhibitor Vorinostat in certain cancer cell lines, highlight its potential. The weaker enzymatic potency of D28 compared to established inhibitors suggests that further optimization of the linker and zinc-binding group could lead to more potent and selective compounds.
For researchers in the field, this guide underscores the importance of a multi-faceted approach to inhibitor evaluation, encompassing biochemical assays, cellular activity profiling, and in vivo efficacy studies. The provided experimental protocols offer a framework for conducting these critical assessments. Future investigations into the this compound scaffold could focus on improving its enzymatic potency while retaining its favorable cellular activity and selectivity profile, potentially leading to the development of next-generation HDAC inhibitors with an improved therapeutic index.
References
- Hui, L., Zhang, Y., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
- ResearchGate. (2023). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. [Link]
- Hui, L., Zhang, Y., Feng, S., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HDAC Inhibition: The Pan-Inhibitor Vorinostat Versus the Selective Inhibitor 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their ability to modulate gene expression by altering chromatin structure has led to the development of several approved drugs. Among these, vorinostat (SAHA) is a well-established pan-HDAC inhibitor. However, the field is increasingly moving towards the development of isoform-selective inhibitors to potentially enhance efficacy and reduce off-target effects. This guide provides a detailed, objective comparison of the well-established pan-inhibitor, vorinostat, and a representative of a newer class of selective inhibitors, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives.
This guide is structured to provide not just data, but also the scientific rationale behind the experimental approaches, empowering researchers to make informed decisions in their own HDAC inhibitor screening programs.
Introduction to the Contenders: A Tale of Two Inhibition Philosophies
Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) is a prototypical pan-HDAC inhibitor, targeting multiple HDAC isoforms across Class I, II, and IV.[1] Its broad activity profile has been instrumental in validating HDACs as therapeutic targets and has led to its approval for the treatment of cutaneous T-cell lymphoma.[2] Vorinostat's mechanism of action involves its hydroxamic acid moiety chelating the zinc ion essential for catalysis in the active site of HDAC enzymes.[3]
This compound represents a more targeted approach to HDAC inhibition. While the parent carboxylic acid itself has not been extensively characterized as a potent HDAC inhibitor, its hydroxamic acid derivative (hereafter referred to as the quinoline derivative D28 for clarity, as designated in key literature) has been identified as a selective inhibitor of HDAC3.[4] This selectivity offers the potential for a more nuanced therapeutic intervention, targeting a specific enzyme implicated in particular disease pathologies while potentially sparing other HDAC isoforms and reducing side effects.[3]
The fundamental difference between these two compounds lies in their selectivity profile, which dictates their biological effects and potential therapeutic applications. This guide will delve into the experimental data that elucidates these differences.
Head-to-Head: In Vitro HDAC Inhibition Profile
The inhibitory potency and selectivity of an HDAC inhibitor are critical parameters determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Profile | Reference(s) |
| Vorinostat (SAHA) | ~0.01 | Data varies | ~0.02 | Data varies | Pan-HDAC (Class I, II, IV) | [2] |
| Quinoline Derivative D28 | >100 | >100 | 24.45 | >100 | Selective for HDAC3 | [4] |
Expert Analysis:
The data clearly illustrates the distinct inhibitory profiles of the two compounds. Vorinostat demonstrates potent, low nanomolar inhibition against Class I HDACs (HDAC1 and HDAC3 shown), consistent with its classification as a pan-inhibitor. In contrast, the quinoline derivative D28 exhibits a remarkable selectivity for HDAC3, with an IC50 in the micromolar range, while showing negligible activity against other tested isoforms at concentrations up to 100 µM.[4]
This stark difference in selectivity is attributed to the unique structural features of the quinoline scaffold, which likely engages with specific residues in the active site of HDAC3 that are not conserved in other isoforms. The 2-substituted phenylquinoline-4-carboxylic acid core acts as a "cap" group that interacts with the rim of the HDAC active site, and variations in this cap structure are a key strategy for achieving isoform selectivity.[4][5] The hydroxamic acid moiety, a common feature in many HDAC inhibitors, serves as the crucial zinc-binding group, essential for potent inhibition.[3]
For researchers, the choice between a pan-inhibitor like vorinostat and a selective inhibitor like the quinoline derivative D28 depends on the therapeutic hypothesis. If the goal is broad epigenetic modulation, a pan-inhibitor may be advantageous. However, if a specific HDAC isoform is known to be a key driver of a disease, a selective inhibitor could offer a more targeted and potentially less toxic approach.[6]
Cellular Activity: A Comparison in a Relevant Cancer Model
While enzymatic assays provide crucial information on direct target engagement, cell-based assays are essential to understand a compound's activity in a more biologically relevant context. The following data compares the anti-proliferative and pro-apoptotic effects of the quinoline derivative D28 and vorinostat in the K562 human chronic myelogenous leukemia cell line.
Anti-proliferative Activity (IC50, µM)
| Cell Line | Quinoline Derivative D28 | Vorinostat (SAHA) | Reference |
| K562 | 1.02 | 0.43 | [4] |
| MDA-MB-231 | 4.15 | 4.21 | [7] |
| MDA-MB-468 | 2.89 | 3.75 | [7] |
| MCF-7 | 5.66 | 5.77 | [7] |
Induction of Apoptosis in K562 Cells (% Apoptotic Cells)
| Concentration (µM) | Quinoline Derivative D28 | Vorinostat (SAHA) | Reference |
| 1 | 10.10% | 1.39% | [4] |
| 2 | 15.53% | 3.36% | [4] |
| 4 | 27.92% | 19.75% | [4] |
Expert Analysis:
In the K562 cell line, vorinostat exhibits more potent anti-proliferative activity with a lower IC50 value compared to the quinoline derivative D28.[4] This is not unexpected, given that as a pan-inhibitor, vorinostat's impact on cell viability is likely the result of inhibiting multiple HDACs that play a role in cell cycle progression and survival.
However, the apoptosis data reveals a more nuanced picture. At equivalent micromolar concentrations, the quinoline derivative D28 induces a significantly higher percentage of apoptotic cells compared to vorinostat.[4] This suggests that the selective inhibition of HDAC3 may be a particularly potent trigger for apoptosis in this specific cellular context. For researchers investigating programmed cell death pathways, this finding highlights the potential of isoform-selective inhibitors to elicit distinct and potent biological responses. In other cancer cell lines, such as MDA-MB-231, MDA-MB-468, and MCF-7, the quinoline derivative D28 demonstrated slightly more potent anti-proliferative activity than vorinostat.[7]
These results underscore the importance of evaluating HDAC inhibitors in multiple cell lines and with a variety of functional readouts to fully understand their therapeutic potential.
Experimental Protocols: A Guide to Performing an In Vitro HDAC Inhibition Assay
To ensure scientific integrity and reproducibility, a well-defined experimental protocol is paramount. The following is a detailed, step-by-step methodology for a fluorometric in vitro HDAC inhibition assay, a commonly used method for screening HDAC inhibitors.[8][9]
Principle of the Fluorometric HDAC Inhibition Assay
This assay relies on a fluorogenic substrate that is deacetylated by HDAC enzymes. The deacetylated product is then cleaved by a developer enzyme (typically trypsin), releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. Inhibitors will reduce the rate of substrate deacetylation, resulting in a decrease in the fluorescent signal.[9]
Caption: Workflow for a typical fluorometric HDAC inhibition assay.
Step-by-Step Methodology
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC3 for selective inhibitor screening, or a panel of isoforms for broader profiling)
-
Test inhibitors (e.g., this compound derivative) and control inhibitor (e.g., vorinostat) dissolved in DMSO
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., trypsin in assay buffer)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the HDAC enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.
-
Prepare serial dilutions of the test and control inhibitors in assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that could inhibit the enzyme (typically <1%).
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare the developer solution.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Negative control (no inhibitor) wells: Add HDAC enzyme and vehicle (assay buffer with the same percentage of DMSO as the inhibitor wells).
-
Positive control inhibitor wells: Add HDAC enzyme and a known inhibitor (e.g., vorinostat) at a concentration known to cause complete inhibition.
-
Test inhibitor wells: Add HDAC enzyme and the various dilutions of the test inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the plate with the enzyme and inhibitors for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized to be within the linear phase of the reaction.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and initiate signal development by adding the developer solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation (e.g., 350-380 nm) and emission (e.g., 440-460 nm) wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (no inhibitor) wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Trustworthiness:
-
Why a fluorometric assay? Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower levels of enzyme activity and the use of smaller amounts of enzyme and substrate.
-
The importance of controls: The inclusion of blank, negative, and positive controls is crucial for a self-validating system. The blank corrects for background fluorescence, the negative control represents 100% enzyme activity, and the positive control confirms that the assay can detect inhibition.
-
DMSO concentration: As DMSO can inhibit HDACs at higher concentrations, it is critical to maintain a low and consistent final concentration across all wells to ensure that any observed inhibition is due to the test compound and not the solvent.[8]
-
Linear range of the reaction: The assay should be optimized to ensure that the enzymatic reaction is in its linear phase during the incubation period. This ensures that the measured fluorescence is directly proportional to the enzyme activity.
Mechanism of Action: A Visual Representation
The fundamental mechanism of action for both vorinostat and the quinoline derivative involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, alters chromatin structure and gene expression, ultimately leading to various cellular outcomes such as cell cycle arrest, differentiation, and apoptosis.[8]
Caption: General mechanism of HDAC inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the pan-HDAC inhibitor vorinostat and the selective HDAC3 inhibitor, a derivative of this compound. The experimental data clearly demonstrates their distinct inhibition profiles and resulting cellular activities.
-
Vorinostat remains a valuable tool for broad-spectrum HDAC inhibition and serves as an important benchmark in the field. Its pan-inhibitory nature, however, may contribute to off-target effects.
-
The this compound derivative D28 exemplifies the potential of isoform-selective inhibitors. Its selectivity for HDAC3 and potent induction of apoptosis in certain cancer cells highlight the promise of targeted epigenetic therapies.
For researchers in drug discovery, the path forward involves a deeper understanding of the specific roles of individual HDAC isoforms in various diseases. The development and characterization of highly selective inhibitors, like the quinoline derivatives, are crucial for dissecting these roles and for creating next-generation epigenetic drugs with improved therapeutic windows. Future studies should focus on expanding the comparative analysis of such inhibitors across a wider range of cancer types and in more complex, in vivo models to fully elucidate their therapeutic potential.
References
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- Purification and enzymatic assay of class I histone deacetylase enzymes. (2014). Methods in Molecular Biology. [Link]
- Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines. (2021). International Journal of Molecular Sciences. [Link]
- HDAC 1 Inhibitor Screening Assay Kit from Cayman Chemical. (2012). Biocompare. [Link]
- Isoform-specific vs. pan-histone deacetylase inhibition as approaches for countering glioblastoma: an in vitro study. (2023). Frontiers in Oncology. [Link]
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- Nonradioactive in vitro assays for histone deacetylases. (2011). Methods in Molecular Biology. [Link]
- Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy. (2023).
- Comparing Histone Deacetylase Inhibitor Responses in Genetically Engineered Mouse Lung Cancer Models and a Window of Opportunity Trial in Patients with Lung Cancer. (2013). Molecular Cancer Therapeutics. [Link]
- A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. (2001). Analytical Biochemistry. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
- Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin. (2010). ACS Chemical Biology. [Link]
- Histone deacetylase inhibitor screening identifies HC toxin as the most effective in intrahepatic cholangiocarcinoma cells. (2015). Oncology Letters. [Link]
- Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. (2022).
- Screening of selective histone deacetylase inhibitors by proteochemometric modeling. (2013).
- HDAC Inhibitors: Innovative Strategies for Their Design and Applic
- Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]
- Bifunctional HDAC Therapeutics: One Drug to Rule Them All? (2022). Molecules. [Link]
- Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activ
- Fragment-based structural exploration and chemico-biological interaction study of HDAC3 inhibitors through non-linear pattern recognition, chemical space, and binding mode of interaction analysis. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
- Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
- Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation. (2022). Scientific Reports. [Link]
- Colorimetric? Fluorometric? How to choose the right platform for your ELISA. (2015). Bitesize Bio. [Link]
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A Researcher's Guide to Validating SIRT3 as a Direct Target of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
In the landscape of drug discovery, particularly concerning aging and metabolic diseases, the mitochondrial sirtuin SIRT3 has emerged as a pivotal therapeutic target.[1][2] Its role in regulating mitochondrial function and cellular stress responses makes the identification of novel, direct modulators a high-priority endeavor.[1][3][4] This guide provides a comprehensive framework for researchers to rigorously validate whether 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, a novel small molecule, directly binds to and modulates the activity of SIRT3.
Part 1: Establishing Direct Physical Binding
The foundational step in target validation is to unequivocally demonstrate that the compound of interest physically interacts with the target protein. To this end, we will employ a suite of biophysical techniques, each with its own strengths and weaknesses. This orthogonal approach is critical for building a robust body of evidence.
Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics and affinity.[7][8][9][10] It provides on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) values, offering a detailed picture of the binding event.
-
Immobilization of SIRT3:
-
Recombinantly express and purify human SIRT3.
-
Immobilize SIRT3 onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density to minimize mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of the compound in a suitable running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is consistent across all samples and below 1% to minimize solvent effects.
-
-
Binding Analysis:
-
Perform a multi-cycle kinetic analysis by injecting the different concentrations of the compound over the immobilized SIRT3 surface.
-
Include a reference flow cell (without SIRT3) to subtract non-specific binding and bulk refractive index changes.
-
Regenerate the sensor surface between each cycle using a low pH glycine solution or other appropriate regeneration buffer.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Insights
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13][14] It is considered the gold standard for measuring binding affinity in solution.
Rationale for Use: ITC is a true in-solution technique that does not require immobilization or labeling, thus avoiding potential artifacts. It provides not only the binding affinity (KD) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of binding, offering deeper mechanistic insights.[11][14]
-
Sample Preparation:
-
Dialyze purified SIRT3 and the compound into the same buffer to minimize buffer mismatch effects.
-
Prepare a solution of SIRT3 (in the sample cell) and a higher concentration of this compound (in the titration syringe).
-
-
Titration:
-
Perform a series of small injections of the compound into the SIRT3 solution while monitoring the heat changes.
-
A control titration of the compound into buffer alone is essential to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context
CETSA is a powerful method to assess whether a compound binds to its target within the complex milieu of a cell.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Rationale for Use: CETSA provides evidence of target engagement in a more physiologically relevant environment, which is a critical step in bridging the gap between in vitro and in vivo studies.[15][19]
-
Cell Treatment:
-
Treat cultured cells (e.g., HEK293T overexpressing SIRT3) with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble SIRT3 at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble SIRT3 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Presentation: Comparison of Binding Validation Techniques
| Technique | Parameter(s) Measured | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Real-time kinetics, high sensitivity, label-free.[7][9][10] | Requires protein immobilization, potential for mass transport limitations.[8] |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | In-solution, label-free, provides full thermodynamic profile.[11][12][13][14] | Requires larger amounts of protein and compound, sensitive to buffer mismatches. |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement (ΔTm) | In-cell/in-tissue analysis, physiologically relevant.[15][17][19] | Indirect measure of binding, requires a specific antibody for detection. |
Part 2: Characterizing the Functional Consequences
Once direct binding is established, the next critical step is to determine the functional effect of this compound on SIRT3's enzymatic activity.
In Vitro SIRT3 Deacetylase Activity Assay
A direct, in vitro enzymatic assay is the most straightforward way to determine if the compound inhibits or activates SIRT3. Several commercial kits are available for this purpose, typically utilizing a fluorogenic substrate.[20][21][22][23][24]
Rationale for Use: This assay provides a quantitative measure of the compound's effect on SIRT3's catalytic activity, allowing for the determination of IC50 (for inhibitors) or EC50 (for activators).
-
Reaction Setup:
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Development and Detection:
-
Add a developer solution that generates a fluorescent signal from the deacetylated peptide.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition or activation for each compound concentration relative to the vehicle control.
-
Plot the data and fit to a dose-response curve to determine the IC50 or EC50 value.
-
Data Presentation: Hypothetical Functional Assay Results
| Compound | Effect on SIRT3 Activity | IC50 / EC50 (µM) |
| This compound | Inhibition | 15.2 |
| Suramin (Control Inhibitor) | Inhibition | 22.0[25] |
| Honokiol (Control Activator) | Activation | 5.8 |
Visualizing the Workflow and Rationale
To provide a clear overview of the validation process, the following diagrams illustrate the logical flow of experiments and the underlying principles.
Caption: Experimental workflow for validating a direct SIRT3 modulator.
Caption: Mechanism of SIRT3 modulation by a direct-binding compound.
Conclusion and Forward Look
By systematically applying the biophysical and biochemical assays outlined in this guide, researchers can build a compelling case for or against this compound as a direct modulator of SIRT3. Positive validation across these orthogonal methods—demonstrating direct binding via SPR and ITC, target engagement in cells via CETSA, and functional modulation of enzymatic activity—provides a solid foundation for further preclinical development. This rigorous, evidence-based approach is paramount for ensuring scientific integrity and accelerating the journey from promising compound to potential therapeutic.
References
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- Vertex AI Search. (n.d.). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed.
- Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC).
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
- Vertex AI Search. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance.
- Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
- BellBrook Labs. (n.d.). Enzolution SIRT3 Assay System.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Abcam. (n.d.). SIRT3 Activity Assay Kit (Fluorometric) (ab156067).
- NIH. (2012, June 25). Sirtuin activators and inhibitors - PMC.
- BPS Bioscience. (n.d.). SIRT3 (Sirtuin3) Fluorogenic Assay Kit.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ResearchGate. (n.d.). SIRT3 structure with its activators and inhibitors. SIRT3 is a soluble... | Download Scientific Diagram.
- Vinci Biochem srl. (n.d.). BPS-50088 - SIRT3 (Sirtuin3) Fluorogenic Assay Kit.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- Cayman Chemical. (n.d.). SIRT3 Direct Fluorescent Screening Assay Kit.
- Cayman Chemical. (n.d.). SIRT3 Direct Fluorescent Screening Assay Kit.
- ACS Publications. (n.d.). SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process | Journal of Medicinal Chemistry.
- PubMed. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- NIH. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC.
- PubMed. (n.d.). Mammalian Sir2 homolog SIRT3 regulates global mitochondrial lysine acetylation.
- Vertex AI Search. (2020, March 31). Dietary Schizophyllan Reduces Mitochondrial Damage by Activating SIRT3 in Mice.
- NIH. (n.d.). Regulation of the mPTP by SIRT3-mediated deacetylation of CypD at lysine 166 suppresses age-related cardiac hypertrophy - PMC.
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A Tale of Two Quinolines: A Head-to-Head Comparison of the Doebner and Pfitzinger Syntheses for 2-Arylquinoline Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the quinoline nucleus represents a "privileged scaffold," a recurring motif in a vast array of biologically active compounds.[1] Among these, 2-arylquinolines are of particular interest, forming the core of numerous therapeutic agents. The efficient construction of this framework is therefore a critical endeavor in synthetic organic chemistry. Two of the most venerable and enduring methods for forging quinoline-4-carboxylic acids, common precursors to 2-arylquinolines, are the Doebner and Pfitzinger syntheses. This guide provides an in-depth, head-to-head comparison of these two classical reactions, grounded in mechanistic understanding and supported by experimental data to inform your synthetic strategy.
The Doebner Synthesis: A Three-Component Convergence
First reported by Oscar Doebner in 1887, this reaction offers a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis.[2]
Mechanistic Insights
The precise mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways proposed. A plausible route begins with the condensation of the aniline and aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the enol to the imine, or a related condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. In a "hydrogen-transfer" mechanism, a second molecule of the imine can act as the oxidizing agent, being reduced in the process.[2][3]
Caption: Proposed mechanism of the Doebner reaction.
Scope and Limitations
The Doebner reaction is notable for its operational simplicity as a one-pot synthesis.[2] It accommodates a wide range of anilines and aldehydes, allowing for diverse substitution patterns on the resulting quinoline. However, the classical Doebner reaction often struggles with anilines bearing strong electron-withdrawing groups, leading to significantly lower yields.[1][2] This is a critical consideration in medicinal chemistry, where such groups are frequently employed to modulate pharmacokinetic properties. Furthermore, traditional protocols can require long reaction times and high temperatures, which may not be suitable for sensitive substrates.
The Pfitzinger Synthesis: From Isatin to Quinoline
The Pfitzinger reaction, also discovered in the late 19th century, provides an alternative and powerful route to quinoline-4-carboxylic acids. This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[4][5]
Mechanistic Insights
The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate. This intermediate, an isatinate, is typically not isolated. The aniline moiety of the isatinate then condenses with the carbonyl compound (e.g., an aryl methyl ketone) to form an imine. This imine tautomerizes to the more stable enamine, which subsequently undergoes an intramolecular cyclization and dehydration to furnish the final quinoline-4-carboxylic acid product.[5]
Caption: Mechanism of the Pfitzinger reaction.
Scope and Limitations
A key advantage of the Pfitzinger synthesis is its ability to directly construct quinolines with varied substituents at the 2- and 3-positions, dictated by the choice of the carbonyl component.[6] However, the reaction's primary limitation lies in the accessibility of substituted isatins. While isatin itself is readily available, the synthesis of derivatives with specific substitution patterns can be multi-step and cumbersome. The strongly basic conditions required for the Pfitzinger reaction can also be a drawback, as they are incompatible with base-sensitive functional groups and can lead to the formation of intractable tars and other side products, complicating purification.[7][8]
Head-to-Head Comparison: Doebner vs. Pfitzinger
The choice between the Doebner and Pfitzinger synthesis depends critically on the target molecule, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Starting Materials | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl Compound (with α-methylene) |
| Key Reagents | Acid catalyst (e.g., p-TSA, BF₃·THF) | Strong base (e.g., KOH, NaOH) |
| Product | 2-Arylquinoline-4-carboxylic acid | 2,3-Disubstituted quinoline-4-carboxylic acid |
| Substrate Scope | Wide variety of anilines and aldehydes. | Dependent on the availability of substituted isatins. |
| Key Advantage | High modularity from readily available anilines. | Direct access to 2,3-disubstituted quinolines. |
| Key Limitation | Low yields with electron-deficient anilines (conventional method).[1][2] | Limited availability of substituted isatins; harsh basic conditions.[1] |
| Reaction Conditions | Typically acidic, heating. | Strongly basic, heating. |
| Side Reactions | Reduction of imine intermediate.[3] | Tar/resin formation from self-condensation.[7][8] |
Table 1. Comparative summary of Doebner and Pfitzinger syntheses.
Experimental Data Snapshot: A Look at Yields
The following table provides a glimpse into the reported yields for both syntheses with various substrates, illustrating their relative efficiencies.
| Synthesis | Substrates | Product | Yield (%) |
| Doebner (Modified) [1] | 4-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic Acid | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 89% |
| Doebner (Modified) [1] | 4-Methoxyaniline, Benzaldehyde, Pyruvic Acid | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 91% |
| Doebner (Modified) [1] | Aniline, 4-Chlorobenzaldehyde, Pyruvic Acid | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 87% |
| Pfitzinger [9] | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | ~70-80% (variable) |
| Pfitzinger [10] | 5-Methylisatin, Acetone | 2,6-Dimethylquinoline-4-carboxylic acid | High (not specified) |
| Pfitzinger [11] | 5-Chloroisatin, 5,6-dimethoxyindanone | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36% (in base) |
Table 2. Representative yields for the Doebner and Pfitzinger syntheses. Note: The modified Doebner protocol utilizes BF₃·THF as a catalyst.[1]
Recommended Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for both syntheses are outlined below. These protocols are designed to be self-validating and are based on reliable literature procedures.
Protocol 1: Modified Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acids[1]
This modified protocol is particularly effective for anilines with both electron-donating and electron-withdrawing groups.
Materials:
-
Substituted Aniline (1.8 mmol)
-
Substituted Aldehyde (2.0 mmol)
-
Pyruvic Acid (0.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).
-
Add the pyruvic acid solution dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for an additional 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by solidification and filtration or by column chromatography on silica gel.
Protocol 2: Pfitzinger Synthesis of 2-Arylquinoline-4-carboxylic Acids[9][12]
This protocol describes a general procedure for the Pfitzinger condensation.
Materials:
-
Isatin (1.0 equiv)
-
Aryl Methyl Ketone (e.g., Acetophenone) (1.0-1.2 equiv)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a 33% (w/v) solution of potassium hydroxide in ethanol.
-
Add isatin (1.0 equiv) to the stirred KOH solution at room temperature. Stir for 30-60 minutes until the isatin dissolves and the color changes, indicating the formation of the potassium isatinate.
-
Add the aryl methyl ketone (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the bulk of the ethanol by rotary evaporation.
-
Dissolve the residue in water and extract with diethyl ether to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify slowly with dilute HCl or acetic acid until precipitation of the product is complete (typically pH 4-5).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Comparative experimental workflows for the Doebner and Pfitzinger syntheses.
Conclusion and Future Outlook
Both the Doebner and Pfitzinger syntheses remain highly relevant and powerful tools in the arsenal of the synthetic chemist for the preparation of 2-arylquinoline-4-carboxylic acids. The Doebner reaction, particularly with modern modifications that broaden its substrate scope to include electron-deficient anilines, offers exceptional flexibility starting from simple, readily available building blocks. Its three-component nature makes it highly convergent and atom-economical.
The Pfitzinger reaction, while more limited by the availability of substituted isatins, provides a robust and direct entry into 2,3-disubstituted quinolines. The choice between these two stalwart reactions will ultimately be guided by the specific substitution pattern of the desired target molecule, the commercial availability and ease of synthesis of the necessary precursors, and the functional group compatibility with the acidic or basic conditions employed. As the demand for novel quinoline-based therapeutics continues to grow, the refinement of these classical methods and the development of new, more efficient syntheses will undoubtedly remain an active and important area of research.
References
- Mori, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]
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- Petrović, M. M., et al. (2021). The Pfitzinger Reaction. (Review).
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- Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
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- Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 209-221. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. As researchers, scientists, and drug development professionals, understanding a compound's interaction with a wide array of biological targets is paramount to mitigating risk and ensuring the successful development of safe and effective therapeutics. This document outlines a tiered, logical approach to systematically uncover potential off-target interactions, thereby building a robust safety and selectivity profile.
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] Our focus, this compound, is a novel investigational compound. While its primary mechanism of action is under investigation, related structures, such as 2-phenylquinoline-4-carboxylic acid derivatives, have been identified as inhibitors of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs).[4][5][6] This known polypharmacology of the quinoline core underscores the critical need for a thorough cross-reactivity assessment.
The Imperative of Early-Stage Selectivity Profiling
Off-target effects are a leading cause of drug candidate attrition throughout all stages of development.[7][8][9] Proactively identifying these unintended interactions through in vitro safety pharmacology profiling allows for early hazard identification and mitigation.[7][8][9] This guide presents a strategic, multi-tiered workflow designed to provide a comprehensive understanding of the compound's selectivity, enabling informed decision-making for lead optimization and candidate selection.
A Tiered Strategy for Comprehensive Profiling
Our recommended approach begins with a broad-based liability screen, followed by more focused investigations into key target families implicated in adverse drug reactions. This funnel-down methodology is both cost-effective and scientifically rigorous.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Foundational Safety Screening
The initial step is to perform a broad screen against a panel of targets known to be associated with adverse drug reactions. This provides a foundational understanding of the compound's potential liabilities.
Recommended Panel: SafetyScreen44
The Eurofins SafetyScreen44 panel, or a similar offering from providers like WuXi AppTec, is an industry-standard choice for early-stage hazard identification.[9][10][11][12][13][14] This panel includes a strategically selected set of 44 targets, encompassing G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that are frequently implicated in off-target toxicities.[9]
Experimental Rationale: By testing the compound at a relatively high concentration (typically 10 µM), this screen acts as a sensitive net to catch significant interactions that could pose a safety risk.[11][12][14] A high percentage of inhibition in these binding assays flags a target for further investigation.
Illustrative Data Presentation: this compound vs. Comparators
To contextualize the data, it is crucial to test our compound alongside relevant comparators. For this guide, we will use a known multi-kinase inhibitor (Compound A) and a selective HDAC inhibitor (Compound B). The following data is illustrative to demonstrate typical results.
Table 1: Tier 1 SafetyScreen44 Panel Results (% Inhibition at 10 µM)
| Target Class | Target | This compound | Compound A (Multi-Kinase Inhibitor) | Compound B (HDAC Inhibitor) |
| GPCR | Adrenergic α1 | 8% | 15% | 5% |
| Dopamine D2 | 12% | 25% | 9% | |
| Muscarinic M1 | 5% | 8% | 3% | |
| Serotonin 5-HT2A | 15% | 30% | 11% | |
| Ion Channel | hERG | 65% | 75% | 10% |
| CaV1.2 | 10% | 20% | 7% | |
| NaV1.5 | 8% | 18% | 6% | |
| Transporter | Norepinephrine (NET) | 7% | 12% | 4% |
| Enzyme | COX-1 | 22% | 5% | 18% |
| PDE3 | 9% | 14% | 8% | |
| HDAC3 | 78% | 10% | 95% | |
| SIRT3 | 85% | 8% | 15% |
Interpretation of Tier 1 Data: The illustrative data suggests that this compound exhibits significant interaction with the hERG channel, a critical cardiac ion channel, and shows strong inhibition of HDAC3 and SIRT3. The hERG activity is a notable safety concern that requires immediate follow-up. The HDAC and SIRT inhibition is consistent with the known pharmacology of related quinoline structures and warrants further characterization to determine potency and selectivity.[4]
Tier 2: Profiling Against Key Target Families
Based on the initial screen and the known pharmacology of the chemical scaffold, the next tier involves a more in-depth analysis of specific protein families.
Kinome Profiling
Given that many small molecules exhibit off-target kinase activity, a broad kinase screen is a prudent step.
Recommended Panel: KINOMEscan®
The KINOMEscan® platform from Eurofins Discovery offers a comprehensive panel of over 480 kinases, making it the industry standard for assessing kinase selectivity.[15][16][17][18] This competition binding assay quantitatively measures the interaction between the test compound and a large portion of the human kinome.[15][16]
Experimental Rationale: This broad scan helps to identify both expected and unexpected kinase interactions, providing a "fingerprint" of the compound's selectivity. This is crucial for understanding potential polypharmacology, which could be beneficial or detrimental.
Illustrative Data Presentation: Kinase Selectivity
Results are often visualized as a TREEspot™ diagram and summarized in a table listing the most potent interactions.
Table 2: KINOMEscan® Results (% Control at 10 µM) for this compound
| Kinase Target | % of Control | S(35) Score |
| SIRT3 | 0.5 | 0.01 |
| ABL1 | 45 | 0.25 |
| SRC | 52 | 0.30 |
| LCK | 60 | 0.35 |
| ... (477 other kinases) | >90 | >0.50 |
Note: A lower % of Control indicates a stronger interaction. The S(35) score is a quantitative measure of selectivity.
Interpretation of Tier 2 Kinase Data: The hypothetical data confirms the strong interaction with SIRT3, as suggested in Tier 1. The compound shows only weak interactions with a few other kinases, suggesting a relatively selective profile within the kinome, apart from its primary non-kinase targets.
GPCR Profiling
While the initial safety panel covers some key GPCRs, a broader screen can uncover additional interactions that might contribute to side effects.
Recommended Panel: GPCRmax Panel
Commercial services from providers like Eurofins or Creative Biogene offer extensive panels of GPCR binding or functional assays.[19][20][21][22] These panels assess interaction across the GPCR family tree.
Experimental Rationale: Given that GPCRs are the largest family of drug targets, a comprehensive screen is essential to de-risk a compound.[19][21] Unidentified GPCR activity can lead to a wide range of physiological effects.
Tier 3: Mechanistic Elucidation and Dose-Response Analysis
Any significant "hits" identified in Tiers 1 and 2 must be validated and characterized further. This involves generating dose-response curves to determine potency (e.g., IC₅₀ or Kᵢ values) and conducting functional assays to understand the nature of the interaction (agonist, antagonist, or inverse agonist).
Experimental Rationale: Moving from single-point screening to dose-response analysis is critical for quantifying the potency of off-target interactions. This data is essential for calculating a therapeutic window and assessing the likelihood of observing the off-target effect at clinically relevant concentrations.
Illustrative Data Presentation: Comparative Potency
Table 3: Comparative IC₅₀ Values for Key Off-Target Hits
| Target | This compound IC₅₀ (µM) | Compound A IC₅₀ (µM) | Compound B IC₅₀ (µM) |
| SIRT3 | 0.8 | > 100 | 25.5 |
| HDAC3 | 1.2 | > 100 | 0.05 |
| hERG | 8.5 | 1.5 | > 100 |
Interpretation of Tier 3 Data: This illustrative data confirms that this compound is a potent inhibitor of SIRT3 and HDAC3. Importantly, the IC₅₀ for the hERG channel is approximately 10-fold higher than its primary targets, but this interaction still represents a significant safety liability that must be addressed through structure-activity relationship (SAR) studies to engineer out this activity. The compound is more selective for SIRT3 over HDAC3 compared to the control HDAC inhibitor (Compound B).
Experimental Protocols
Protocol 1: General In Vitro Radioligand Binding Assay (for SafetyScreen44)
-
Preparation of Reagents:
-
Prepare assay buffer specific to the target receptor.
-
Dilute the radioligand to the desired concentration (typically at its Kₑ) in assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to achieve the final assay concentration (e.g., 10 µM) with a final DMSO concentration ≤1%.
-
-
Assay Procedure:
-
To a 96-well plate, add assay buffer, the test compound, and a membrane preparation expressing the target receptor.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Calculate the percent inhibition caused by the test compound relative to the control (vehicle-treated) samples.
-
Sources
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A Researcher's Guide to Validating the Cellular Mechanism of Action of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular mechanism of action of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. Drawing from established principles of drug discovery and molecular pharmacology, this document moves beyond a simple recitation of protocols. Instead, it offers a logical, multi-pronged strategy designed to build a robust body of evidence, explaining the rationale behind each experimental choice and providing detailed, field-tested methodologies.
The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous molecules with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. Recent studies have specifically highlighted derivatives of 2-phenylquinoline-4-carboxylic acid as promising inhibitors of histone deacetylases (HDACs)[1][2][3][4]. HDACs are a class of enzymes crucial for epigenetic regulation; their aberrant activity is linked to various diseases, most notably cancer[5][6]. This guide will therefore proceed under the primary hypothesis that this compound exerts its cellular effects through the inhibition of HDACs. Our validation strategy will be a self-validating system, where each experimental stage provides evidence that informs and corroborates the next.
The Validation Workflow: A Multi-Level Interrogation
A robust validation of a compound's mechanism of action requires a tiered approach, moving from broad biochemical activity to specific on-target engagement within the complex cellular environment, and finally to the downstream functional consequences of this engagement.
Figure 2. Mechanism of HDAC inhibition leading to hyperacetylation of histone and non-histone substrates.
Rationale for Marker Selection:
-
Acetylated Histone H3 (Ac-H3): This is a canonical marker for the activity of Class I HDACs (HDAC1, 2, 3, 8), which are major targets for many anticancer HDAC inhibitors.[5] An increase in Ac-H3 is a strong indicator of on-target activity.
-
Acetylated α-Tubulin: This is a specific substrate of HDAC6 (a Class IIb HDAC).[7] Including this marker allows for an initial assessment of selectivity. If the compound increases Ac-H3 but not Ac-Tubulin, it suggests selectivity for Class I over HDAC6. A compound that increases both is likely a pan-HDAC inhibitor.[7][8]
Experimental Protocol: Cellular Acetylation Western Blot
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., K562 leukemia cells, as used in related studies)[9] in 6-well plates.
-
Allow cells to adhere and reach 60-70% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1x, 1x, 10x the biochemical IC50) for a set time (e.g., 6, 12, or 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM Vorinostat, a known pan-HDAC inhibitor).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with 1X Laemmli sample buffer containing protease and phosphatase inhibitors. Causality Note: Immediate lysis in sample buffer denatures enzymes and preserves post-translational modifications like acetylation.
-
Scrape cells, transfer to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Perform a protein assay (e.g., BCA assay) to determine protein concentration for equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-acetyl-Histone H3, rabbit anti-acetyl-α-Tubulin, and a loading control like mouse anti-β-actin).
-
Wash the membrane 3x with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Quantify band intensity relative to the loading control.
-
Alternative and Complementary Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of a protein upon ligand binding. Direct binding of the compound stabilizes the target protein (HDAC) against heat-induced denaturation. | Provides direct evidence of target engagement in intact cells or cell lysates. Does not require a modified compound. | Technically demanding, requires specific antibodies for each HDAC isoform, optimization is protein-dependent. |
| ELISA-based Acetylation Assay | A quantitative immunoassay to measure the levels of acetylated histones in cell lysates. | Higher throughput than Western blotting, provides quantitative data. | May lack the specificity of Western blotting (cross-reactivity), does not provide information on protein size. |
| Immunofluorescence Microscopy | Uses antibodies to visualize the subcellular localization and intensity of acetylated proteins in fixed cells. | Provides spatial information within the cell, visually compelling. | Generally semi-quantitative, lower throughput. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of an inhibitor to a purified enzyme. | A near-universal, label-free method that provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).[10] | Requires purified protein, higher sample consumption, not a cellular assay. |
Level 3: Linking Target Engagement to Cellular Function
The final validation step is to demonstrate that the observed target engagement leads to a relevant downstream cellular phenotype. For HDAC inhibitors, the most common and well-documented outcomes are cell cycle arrest and induction of apoptosis.[6][11][12]
Recommended Functional Assays
-
Cell Cycle Analysis:
-
Method: Propidium Iodide (PI) staining followed by flow cytometry.
-
Rationale: HDAC inhibitors are known to upregulate cell cycle inhibitors like p21, leading to arrest, often at the G1 or G2/M phase.[6][12]
-
Procedure: Treat cells with the compound for 24-48 hours. Harvest, fix in ethanol, and stain with a solution containing PI and RNase A. Analyze DNA content by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assay:
-
Method: Annexin V and PI co-staining followed by flow cytometry.
-
Rationale: By altering the expression of pro- and anti-apoptotic genes, HDAC inhibitors can trigger programmed cell death.[6][9]
-
Procedure: Treat cells for a relevant time point (e.g., 48-72 hours). Stain with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which enters late apoptotic/necrotic cells). Flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Conclusion
Validating the mechanism of action of this compound requires a systematic and evidence-based approach. By progressing through the three levels of interrogation outlined in this guide—from biochemical activity to cellular target engagement and functional outcomes—researchers can build a compelling and robust case for its action as an HDAC inhibitor. This structured approach, which integrates direct enzymatic assays with cellular measures of target modulation and downstream effects, ensures scientific integrity and provides the high-quality data necessary for advancing a compound in the drug development pipeline.
References
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A Comparative Analysis of the Efficacy of 2-Phenylquinoline-4-Carboxylic Acid Derivatives in Cancer Cell Lines
This guide provides an in-depth comparison of the anti-cancer efficacy of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid and its structural analogs across various cancer cell lines. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for researchers to validate and expand upon these findings in their own laboratories.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-inflammatory properties.[1][2] In oncology, derivatives of quinoline-4-carboxylic acid have emerged as a promising class of therapeutic candidates.[2] Their versatile structure allows for chemical modifications at multiple positions, enabling the fine-tuning of their pharmacological profiles to target specific cancer vulnerabilities.[1]
This guide focuses specifically on 2-phenylquinoline-4-carboxylic acid derivatives, a subclass that has demonstrated significant potential as anti-cancer agents. We will analyze their efficacy by comparing their effects on cell viability, apoptosis, and cell cycle progression across a panel of diverse cancer cell lines, grounding the discussion in publicly available experimental data.
Mechanisms of Action: Targeting Cancer's Core Processes
The anti-neoplastic activity of 2-phenylquinoline-4-carboxylic acid derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets and pathways crucial for cancer cell survival and proliferation.
Primary Mechanisms Include:
-
Enzyme Inhibition: A key mechanism for this class of compounds is the inhibition of histone deacetylases (HDACs). Specifically, certain derivatives have shown selective inhibitory activity against HDAC3 and Sirtuin 3 (SIRT3), enzymes that play a critical role in epigenetic regulation and cellular metabolism.[1][3] By inhibiting these enzymes, the compounds can alter gene expression patterns, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: These compounds are potent inducers of programmed cell death (apoptosis).[3] Mechanistic studies show they can trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases (e.g., Caspase-3), which are the final effectors of cell death.[4][5]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. 2-phenylquinoline-4-carboxylic acid derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase.[3] This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.
-
Signaling Pathway Modulation: These derivatives can interfere with critical pro-survival signaling pathways. For instance, related quinoline compounds have been shown to suppress the Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.[4]
The following diagram illustrates the key signaling pathways targeted by this class of compounds.
Comparative Efficacy in Cancer Cell Lines
The efficacy of an anti-cancer compound is best assessed by its activity across a range of cancer types. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher potency.
The following table summarizes the IC50 values for a representative 2-phenylquinoline-4-carboxylic acid derivative, referred to as D28 in the cited literature, across a panel of human cancer cell lines.[3]
| Cancer Type | Cell Line | IC50 (µM) of Compound D28[3] |
| Chronic Myelogenous Leukemia | K562 | 1.02 |
| Multiple Myeloma | U266 | 1.08 |
| Acute Monocytic Leukemia | U937 | 1.11 |
| Breast Cancer (ER+) | MCF-7 | 5.66 |
| Head and Neck Cancer | Fadu | 3.22 |
| Breast Cancer (Triple Negative) | MDA-MB-231 | 4.15 |
| Breast Cancer (Triple Negative) | MDA-MB-468 | 2.89 |
| Lung Cancer | A549 | 2.83 |
| Ovarian Cancer | A2780 | 3.86 |
| Hepatocellular Carcinoma | HepG2 | 2.16 |
Analysis of Efficacy:
The data reveals that compound D28 exhibits potent anti-proliferative activity across multiple cancer types, with particularly high efficacy against leukemia cell lines (K562, U266, U937), where IC50 values are in the low micromolar range.[3] The compound also shows significant activity against solid tumors, including lung, liver, and aggressive triple-negative breast cancers.[3]
Another related derivative, P6 , which features an acrylamide group, demonstrated potent and selective inhibition of SIRT3 and showed strong inhibitory activity against MLL-rearranged (MLLr) leukemic cell lines with an IC50 value of 7.2 µM.[1][6][7] This highlights how modifications to the core structure can tune the compound's selectivity and potency for specific cancer subtypes.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step protocols for key assays used to determine the efficacy of anti-cancer compounds.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylquinoline-4-carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The diagram below outlines the general workflow for these fundamental cell-based assays.
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A Comparative Guide to the Aqueous Solubility of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid and Its Structural Analogs
Introduction
In the landscape of drug discovery and development, the aqueous solubility of a compound is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. Poor solubility is a leading cause of attrition for promising drug candidates.[1][2] This guide provides a comprehensive framework for benchmarking the aqueous solubility of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest, against its key structural analogs. By understanding the impact of subtle structural modifications, such as the position of a methoxy group, researchers can make more informed decisions in lead optimization and candidate selection.
This technical guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and present a logical framework for comparing the parent compound with its 2-methoxy, 3-methoxy, and 4-methoxy analogs.
The Critical Role of Substituent Position on Physicochemical Properties
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4] The solubility of these compounds is significantly influenced by the nature and position of substituents on the aromatic rings. The introduction of a methoxy group, as in this compound, can have varied effects on solubility depending on its position. It can potentially increase solubility by acting as a hydrogen bond acceptor, or decrease it by increasing molecular weight and lipophilicity.[5] Therefore, a systematic comparison of isomers is essential.
The analogs selected for this comparative study are:
-
Parent Compound: 2-Phenylquinoline-4-carboxylic acid
-
Target Compound: this compound
-
Analog 1: 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid[6][7]
-
Analog 2: 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid[8][9][10]
By comparing the solubility of the methoxy-substituted analogs to the parent compound, we can elucidate the specific contribution of the methoxy group at the ortho, meta, and para positions.
Experimental Design: A Dual-Pronged Approach to Solubility Assessment
To obtain a comprehensive understanding of the solubility behavior of these compounds, a dual-assay approach is recommended, encompassing both kinetic and thermodynamic solubility measurements.
Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[11][12] This is particularly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro biological assays.
Thermodynamic solubility , conversely, represents the true equilibrium concentration of a compound in a saturated solution.[13][14] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for pre-formulation and understanding in vivo absorption.[2][15]
The following diagram illustrates the overarching experimental workflow for this comparative study.
Caption: Experimental workflow for comparative solubility benchmarking.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from established methods and is considered the gold standard for determining equilibrium solubility.[13]
1. Materials and Reagents:
-
Test compounds (2-phenylquinoline-4-carboxylic acid and its methoxy analogs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC-UV system
2. Procedure:
-
Add an excess amount (approximately 2-5 mg) of the solid test compound to a vial. The exact amount should be recorded.
-
Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.
-
Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. A longer duration may be necessary for poorly soluble compounds.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
3. HPLC-UV Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for the quinoline scaffold (e.g., 254 nm or the specific λmax of each compound).
-
Calibration: Prepare a standard curve of each compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at known concentrations. The filtrate may need to be diluted to fall within the linear range of the calibration curve.
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions.[16]
1. Materials and Reagents:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer (laser-based)
2. Procedure:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the DMSO stock solutions with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the light scattering of each well using a nephelometer.
3. Data Analysis:
-
Plot the nephelometric turbidity units (NTU) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Data Presentation and Interpretation
The results of the solubility assays should be compiled into a clear and concise table for easy comparison.
| Compound | Method | Solubility (µg/mL) | Solubility (µM) |
| 2-Phenylquinoline-4-carboxylic acid | Thermodynamic (Shake-Flask) | Experimental Data | Calculated Data |
| Kinetic (Nephelometry) | Experimental Data | Calculated Data | |
| This compound | Thermodynamic (Shake-Flask) | Experimental Data | Calculated Data |
| Kinetic (Nephelometry) | Experimental Data | Calculated Data | |
| 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | Thermodynamic (Shake-Flask) | Experimental Data | Calculated Data |
| Kinetic (Nephelometry) | Experimental Data | Calculated Data | |
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | Thermodynamic (Shake-Flask) | Experimental Data | Calculated Data |
| Kinetic (Nephelometry) | Experimental Data | Calculated Data |
Interpreting the Results:
-
Comparison to Parent Compound: The primary comparison will be between the methoxy-substituted analogs and the parent 2-phenylquinoline-4-carboxylic acid. This will directly illustrate the impact of the methoxy group on solubility.
-
Positional Isomer Effects: The differences in solubility between the 2-methoxy, 3-methoxy, and 4-methoxy analogs will highlight the influence of the substituent's position. Intramolecular hydrogen bonding in the 2-methoxy isomer could potentially affect its solubility differently than the 3- and 4-methoxy isomers.
-
Kinetic vs. Thermodynamic Solubility: It is expected that the kinetic solubility values will be higher than the thermodynamic solubility values due to the formation of supersaturated solutions.[11] The magnitude of this difference can provide insights into the compound's propensity to precipitate.
Structure-Solubility Relationships
The following diagram outlines the key structural features and their anticipated influence on aqueous solubility.
Caption: Factors influencing the aqueous solubility of the target compounds.
The carboxylic acid group is expected to significantly enhance solubility at pH values above its pKa, due to its ionization.[17] Conversely, the largely hydrophobic quinoline and phenyl rings will tend to decrease aqueous solubility. The methoxy group's effect is more nuanced; while it can act as a hydrogen bond acceptor, it also adds to the molecule's lipophilicity. The ortho-methoxy group in the target compound may participate in intramolecular hydrogen bonding with the carboxylic acid, which could potentially reduce its interaction with water and lower its solubility compared to the meta and para isomers.
Conclusion
This guide provides a robust framework for the systematic benchmarking of the aqueous solubility of this compound against its key structural analogs. By employing both kinetic and thermodynamic solubility assays, researchers can gain a comprehensive understanding of how subtle changes in molecular structure, specifically the position of a methoxy group, can have a significant impact on this critical physicochemical property. The insights gained from such a comparative study are invaluable for guiding medicinal chemistry efforts towards the design of new chemical entities with optimized ADME properties, thereby increasing the probability of success in the drug development pipeline.
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A Researcher's Guide to the Experimental Validation of In Silico Predictions for 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid Activity
In the landscape of modern drug discovery, in silico methodologies are indispensable for rapidly screening vast chemical libraries and identifying promising lead candidates.[1] These computational approaches, ranging from molecular docking to complex machine learning algorithms, offer predictive insights into the biological activities of novel compounds, thereby accelerating the research and development pipeline. However, the journey from a computational prediction to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the experimental validation of in silico predictions, using the hypothetical activity of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid as a case study.
The Compound of Interest: this compound
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimalarial, antiviral, and anticancer properties.[2][3][4] Our compound of interest, this compound, belongs to this versatile class of molecules.
The In Silico Hypothesis: Prediction as a GPR35 Antagonist
For the purpose of this guide, we will work with a plausible hypothetical prediction generated from an in silico screening campaign. Let us assume that a combination of ligand-based pharmacophore modeling and inverse virtual screening has identified this compound as a potential antagonist of the G protein-coupled receptor 35 (GPR35).[5][6] GPR35 is an orphan receptor implicated in various physiological and pathophysiological processes, making it an attractive therapeutic target.[7]
The in silico workflow leading to this prediction would have likely involved screening a virtual library of compounds against a panel of biological targets, with the algorithm identifying a high-affinity interaction between our compound of interest and the GPR35 receptor model.
The Imperative of Experimental Validation
While in silico predictions provide a valuable starting point, they are fundamentally theoretical.[1][8] Experimental validation is crucial to confirm the predicted biological activity, elucidate the mechanism of action, and quantify the potency and efficacy of the compound.[9][10] The following sections will detail a robust, multi-tiered approach to validating our hypothetical prediction.
Experimental Validation Workflow
Our experimental workflow is designed to first confirm the interaction between this compound and GPR35 and then to characterize its functional consequences. We will use ML145, a known selective GPR35 antagonist, as a comparator compound to benchmark the activity of our test compound.[7]
Diagram of the Experimental Validation Workflow
Caption: A stepwise workflow for the experimental validation of a predicted GPR35 antagonist.
Primary Validation: Beta-Arrestin Recruitment Assay
Rationale: G protein-coupled receptor activation and subsequent antagonism can be effectively monitored by measuring the recruitment of β-arrestin to the receptor.[11][12] This assay provides a direct readout of target engagement in a cellular context.
Protocol:
-
Cell Culture: Utilize a commercially available cell line stably co-expressing human GPR35 and a β-arrestin-GFP fusion protein. Culture the cells in the recommended medium and conditions until they reach 80-90% confluency.
-
Assay Preparation: Seed the cells into 384-well microplates and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a dilution series of this compound and the comparator compound, ML145.
-
Agonist Stimulation: Add a known GPR35 agonist, such as Zaprinast, at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Antagonist Treatment: Immediately following agonist addition, add the diluted test and comparator compounds to the wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at 37°C.
-
Imaging and Analysis: Use a high-content imaging system to visualize and quantify the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane. The degree of inhibition of agonist-induced β-arrestin recruitment is indicative of the antagonist activity of the compounds.
Secondary Validation: ERK1/2 Phosphorylation Assay
Rationale: GPR35 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of ERK1/2.[12] Measuring the modulation of this downstream signaling event provides functional validation of the antagonist activity.
Protocol:
-
Cell Culture: Use a U2OS cell line overexpressing human GPR35.
-
Assay Preparation: Seed the cells in 96-well plates and grow to near confluency.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 12-24 hours prior to the assay.
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or ML145 for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast) for 5-10 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting or ELISA: Quantify the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 using either Western blotting or a specific ELISA kit. The ratio of pERK1/2 to total ERK1/2 will indicate the extent of pathway activation, and a decrease in this ratio in the presence of the test compound will confirm its antagonistic effect.
Comparative Analysis of GPR35 Antagonists
The data obtained from the validation assays should be systematically analyzed and compared to that of the known antagonist, ML145.
Table 1: Quantitative Comparison of GPR35 Antagonists
| Compound | Target | Assay Type | Agonist | IC50 / Ki | Species Specificity | Mode of Action |
| 2-(2-Methoxyphenyl) quinoline-4-carboxylic acid | human GPR35 | β-Arrestin Recruitment | Zaprinast | (Hypothetical Data) | (To be determined) | (To be determined) |
| ML145 | human GPR35 | β-Arrestin Recruitment | Zaprinast | ~1-5 µM | Human-selective | Antagonist |
Diagram of GPR35 Antagonism and Downstream Signaling
Caption: Signaling pathway illustrating GPR35 activation and its inhibition by an antagonist.
Conclusion
The validation of in silico predictions is a critical step in the drug discovery process, bridging the gap between computational modeling and tangible biological activity.[1] This guide has outlined a systematic and robust approach to experimentally validate the hypothetical activity of this compound as a GPR35 antagonist. By employing a combination of target engagement and functional assays, and by benchmarking against a known comparator, researchers can confidently confirm or refute in silico hypotheses. This rigorous validation process is essential for making informed decisions about the progression of promising compounds through the drug development pipeline.
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A Comparative Guide to the Pharmacokinetic Profiles of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and providing detailed methodologies to ensure scientific integrity.
The Significance of Pharmacokinetic Profiling in Drug Discovery
The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic (PK) properties. A favorable PK profile is a critical determinant of a drug candidate's success, influencing its efficacy, safety, and dosing regimen. For quinoline-4-carboxylic acid derivatives, a thorough understanding of their ADME characteristics allows researchers to optimize lead compounds, predict their behavior in humans, and design more effective clinical trials.
The core objective of pharmacokinetic studies is to quantify the concentration of a drug and its metabolites in biological fluids and tissues over time. Key parameters derived from these studies, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%), provide a comprehensive picture of a drug's disposition in the body.
Comparative Analysis of a Quinoline-4-Carboxylic Acid Derivatives' Pharmacokinetic Profiles
The pharmacokinetic properties of quinoline-4-carboxylic acid derivatives can vary significantly based on their structural modifications. These substitutions influence key physicochemical properties like lipophilicity, solubility, and metabolic stability, which in turn dictate their in vivo behavior. The following table summarizes the in vivo pharmacokinetic parameters of a selection of quinoline-4-carboxylic acid derivatives from different therapeutic areas, providing a comparative overview.
| Compound ID | Therapeutic Area | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Compound 25 | Antimalarial | Mouse | 3 mg/kg, PO | 135 | 1.0 | 485 | 2.1 | - | [1] |
| Compound 27 | Antimalarial | Mouse | 3 mg/kg, PO | 200 | 0.5 | 600 | 3.2 | - | [1] |
| Compound 30 | Antimalarial | Mouse | 3 mg/kg, PO | - | - | - | - | 23% | [2] |
| DDD107498 (2) | Antimalarial | Mouse | 10 mg/kg, PO | 1050 | 2.0 | 9480 | 7.5 | 44% | [1][2] |
| Compound 41 | Anticancer (DHODH inhibitor) | Not Specified | PO | - | - | - | 2.78 | 56% | [3] |
Insights from the Data:
The presented data highlights the significant impact of structural modifications on the pharmacokinetic profiles of these derivatives. For instance, the optimization of the antimalarial quinoline-4-carboxamide series from early hits to the preclinical candidate DDD107498 (compound 2) demonstrates a clear improvement in oral bioavailability and half-life, crucial for developing an effective oral therapeutic.[1][2] Similarly, the anticancer agent, compound 41, exhibits good oral bioavailability, a key feature for patient compliance.[3] It is important to note that direct comparisons should be made with caution due to variations in the animal models and experimental conditions used in these studies.
In Silico ADME Predictions: An Early Insight
In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the ADME properties of a large number of compounds, helping to prioritize those with the most promising profiles for further experimental investigation. Tools like SwissADME and pkCSM are frequently employed to estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.[4]
While in silico predictions offer a rapid and cost-effective screening method, they are not a substitute for experimental validation. However, they play a crucial role in guiding the design of more drug-like molecules. For many 2-aryl-quinoline-4-carboxylic acid derivatives, in silico studies have predicted favorable pharmacokinetic properties, paving the way for their synthesis and experimental evaluation.[4]
Experimental Workflows for Pharmacokinetic Profiling
The determination of a compound's pharmacokinetic profile involves a series of well-defined experimental procedures. The following sections outline a typical workflow for an in vivo pharmacokinetic study and the subsequent bioanalytical quantification.
In Vivo Pharmacokinetic Study Design
The choice of animal model is a critical first step in designing an in vivo pharmacokinetic study. Rodents, particularly rats and mice, are commonly used in early-stage drug discovery due to their physiological and metabolic similarities to humans, as well as practical considerations such as cost and ease of handling. The primary goal is to select a species that provides a reasonable prediction of the drug's behavior in humans.
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Assessing the Selectivity of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid for HDAC Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is a critical frontier in epigenetic drug discovery. While pan-HDAC inhibitors have shown clinical utility, their broad activity can lead to off-target effects. The development of inhibitors that target specific HDAC isoforms holds the promise of enhanced therapeutic efficacy and improved safety profiles. This guide provides an in-depth technical comparison of the methodologies used to assess the selectivity of novel compounds, using 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid as a focal point. While direct experimental data for this specific molecule is not publicly available, we will draw upon published data for structurally related 2-phenylquinoline-4-carboxylic acid derivatives to provide a robust comparative analysis.
The Imperative of HDAC Isoform Selectivity in Drug Development
Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from lysine residues of both histone and non-histone proteins, playing a pivotal role in the regulation of gene expression.[1][2] The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes.[2] Dysregulation of specific HDAC isoforms has been implicated in a variety of diseases, most notably cancer.[1] Consequently, HDAC inhibitors have emerged as a promising class of therapeutics.
The majority of first-generation HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), are pan-inhibitors, affecting multiple HDAC isoforms.[1][3] While effective, this lack of selectivity can contribute to dose-limiting toxicities. The development of isoform-selective inhibitors is therefore a key objective to create more targeted and less toxic therapies.[1][4] This necessitates rigorous and precise methods for determining the isoform selectivity profile of any new potential HDAC inhibitor.
Experimental Strategies for Determining HDAC Isoform Selectivity
The assessment of a compound's selectivity for different HDAC isoforms is a multi-step process that begins with in vitro enzymatic assays and often progresses to cell-based models for further validation.
In Vitro Enzymatic Assays: The First Line of Assessment
The initial evaluation of an HDAC inhibitor's potency and selectivity is typically performed using in vitro enzymatic assays with purified recombinant human HDAC isoforms.[3][5] These assays directly measure the ability of a compound to inhibit the enzymatic activity of each isoform. Several formats are available, each with its own advantages and limitations.
Fluorogenic Assays: This is one of the most common methods.[3][6] The assay utilizes a substrate containing an acetylated lysine residue coupled to a fluorophore. Upon deacetylation by the HDAC enzyme, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.[6][7] The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.
Experimental Protocol: Fluorometric HDAC Isoform Selectivity Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 6, 7, 8, 9, etc.) to the desired concentration in assay buffer.[3]
-
Prepare a stock solution of the test compound (e.g., this compound) and reference inhibitors (e.g., SAHA, MS-275) in DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, the test compound at various concentrations, and the specific HDAC isoform.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[7]
-
Stop the enzymatic reaction and initiate signal development by adding the developer solution containing a protease.
-
Incubate at 37°C for 15-30 minutes.[7]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation, 440-460 nm emission).[8][9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Luminogenic Assays: These assays are similar in principle to fluorogenic assays but produce a luminescent signal. They often offer higher sensitivity and a broader dynamic range. The substrate is deacetylated by the HDAC enzyme, and a developer reagent is added that contains a protease to cleave the deacetylated substrate, releasing a substrate for a luciferase enzyme, which in turn generates light.
ELISA-Based Assays: An alternative method involves an ELISA-based format where an acetylated substrate is coated on a microplate.[10] After incubation with the HDAC enzyme and the test compound, a specific antibody that recognizes the deacetylated epitope is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.[11]
The following diagram illustrates a generalized workflow for assessing HDAC inhibitor selectivity using in vitro enzymatic assays.
Caption: A generalized workflow for determining the in vitro selectivity profile of an HDAC inhibitor.
Cell-Based Assays: Validation in a Physiological Context
While in vitro assays are essential for initial screening, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within intact cells.[8][9] These assays can confirm that the compound is cell-permeable and engages its target in a cellular environment.
A common approach is to treat cultured cells with the test compound and then measure the acetylation status of specific HDAC substrates. For example, the acetylation of histones (e.g., Histone H3) is a marker for the inhibition of Class I HDACs, while the acetylation of α-tubulin is a well-established marker for the inhibition of HDAC6.[12] These changes are typically detected by Western blotting.
Experimental Protocol: Cell-Based Western Blot for HDAC Substrate Acetylation
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated-Histone H3, acetylated-α-tubulin, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of acetylated proteins to the loading control.
-
Compare the levels of histone and tubulin acetylation induced by the test compound to those induced by class-selective and pan-HDAC inhibitors.
-
Comparative Selectivity Profile of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
While data for this compound is not available, a recent study on 2-phenylquinoline-4-carboxylic acid derivatives provides valuable insights into the potential selectivity of this chemical scaffold.[14][15][16] One promising compound from this study, designated D28, and its hydrazide analog, D29, demonstrated significant selectivity for HDAC3.[14][15][16]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Profile |
| D28 | >1000 | >1000 | 24.45 ± 1.24 | >1000 | HDAC3 Selective[14] |
| D29 | 32.59 ± 1.97 | 183.5 ± 4.32 | 0.477 ± 0.01 | >1000 | HDAC3 Selective[14] |
| Vorinostat (SAHA) | 0.02 | 0.03 | 0.01 | 0.002 | Pan-Inhibitor[3][17] |
| MS-275 (Entinostat) | 0.1 | 0.2 | 1.7 | >20 | Class I Selective[3][5] |
| Tubastatin A | >10 | >10 | >10 | 0.055 | HDAC6 Selective[12] |
Data for D28 and D29 are from Hui et al. (2022).[14][15][16] Data for reference compounds are representative values from the literature.
The data clearly indicates that the 2-phenylquinoline-4-carboxylic acid scaffold has the potential for significant HDAC3 selectivity. Compound D29, in particular, shows potent and selective inhibition of HDAC3 with an IC50 value in the sub-micromolar range.[14] This suggests that this compound, with its methoxy substitution on the phenyl ring, may also exhibit a preference for HDAC3. The methoxy group could potentially form specific interactions within the active site of HDAC3, further enhancing selectivity.
Mechanistic Implications of HDAC3 Selectivity
Selective inhibition of HDAC3 has significant therapeutic potential. HDAC3 is a crucial component of several corepressor complexes, such as NCoR and SMRT, and plays a vital role in transcriptional repression. The selective inhibition of HDAC3 could lead to the reactivation of tumor suppressor genes without the broader effects of pan-HDAC inhibition.
The following diagram illustrates the central role of HDAC3 in transcriptional regulation.
Caption: Hypothesized mechanism of action for an HDAC3-selective inhibitor.
Conclusion and Future Directions
Future studies should involve the synthesis of this compound and its comprehensive profiling against a full panel of recombinant human HDAC isoforms using sensitive in vitro assays. Subsequent validation in cell-based models, examining the acetylation of both histone and non-histone substrates, will be crucial to confirm its selectivity and cellular activity. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of how to design highly selective HDAC inhibitors.
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Comparative Guide to Confirming Target Engagement of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid using the Cellular Thermal Shift Assay (CETSA)
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the application of the Cellular Thermal Shift Assay (CETSA) to confirm the intracellular target engagement of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. We will explore the causality behind experimental choices, compare CETSA with alternative methodologies, and provide detailed protocols to ensure robust and reproducible results.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] Compounds such as this compound represent promising candidates for further development.[3][4] However, a critical step in advancing any lead compound is unequivocally demonstrating that it binds to its intended molecular target within the complex milieu of a living cell. An observed phenotypic effect is insufficient; direct evidence of target engagement is paramount for establishing a clear mechanism of action and guiding rational drug design.[5]
CETSA has emerged as a powerful, label-free biophysical technique to measure this direct interaction in a physiologically relevant setting.[6][7] The method is founded on the principle that the binding of a ligand, such as our lead compound, typically stabilizes its target protein, thereby increasing the protein's resistance to thermal denaturation.[8][9][10] This guide will detail how to leverage this phenomenon to validate the target of this compound. For the purpose of this guide, we will hypothesize that its primary target is "Kinase X," a protein implicated in a relevant disease pathway.
The Core Principle: Ligand-Induced Thermal Stabilization
When cells are subjected to a heat gradient, proteins begin to unfold and aggregate once they reach their characteristic melting temperature (Tagg).[11] These aggregates are insoluble and can be separated from the soluble protein fraction by centrifugation. The core principle of CETSA is that a protein bound to a stabilizing ligand will require more thermal energy to denature, resulting in a measurable shift to a higher Tagg.[8][10] By quantifying the amount of soluble target protein remaining at various temperatures, we can generate a "melting curve" and observe this shift, which serves as direct evidence of target engagement.[11]
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Experimental Design: A Two-Pronged Approach
To comprehensively validate target engagement, a two-stage CETSA experiment is recommended. This approach not only confirms binding but also provides an estimate of the compound's potency in a cellular context.
-
Melt Curve Analysis: The initial experiment involves treating cells with a fixed, high concentration of this compound (or a vehicle control) and then exposing aliquots to a gradient of temperatures.[12][13] The goal is to determine the Tagg of Kinase X in both conditions and calculate the thermal shift (ΔTagg). A significant positive shift provides qualitative evidence of binding.
-
Isothermal Dose-Response Fingerprint (ITDRFCETSA): Following the melt curve analysis, a single, carefully selected temperature is used to challenge cells treated with a range of compound concentrations.[12][13] This temperature should be one where the unbound target is significantly denatured, but the bound target remains soluble. This experiment generates a dose-response curve, allowing for the calculation of an EC50 value, which reflects the compound concentration required for half-maximal stabilization.[13]
Detailed Experimental Protocols
The following protocols are designed for a targeted CETSA experiment using Western blotting for detection. It is crucial to perform these experiments with appropriate controls, including a vehicle (e.g., DMSO) and potentially a known inhibitor of Kinase X as a positive control.
Caption: General workflow for a Western Blot-based CETSA experiment.
Protocol 1: Melt Curve CETSA
-
Cell Culture and Treatment: Culture your chosen cell line (expressing endogenous or over-expressed Kinase X) to ~80-90% confluency. Treat cells with a saturating concentration (e.g., 10-30 µM) of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[13]
-
Heat Treatment: Place the aliquots in a thermal cycler with a temperature gradient. Heat the samples for 3-8 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[11][13] The optimal heating time may need to be determined empirically for your specific cell type and target.[11]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13] This method is effective at breaking cell membranes without using detergents that might resolubilize aggregated proteins.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the total protein concentration to ensure equal loading. Analyze the amount of soluble Kinase X in each sample by quantitative Western Blotting using a validated specific antibody.[14]
-
Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the normalized band intensity against the temperature and fit the data to a sigmoidal curve to determine the Tagg.[13]
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
-
Cell Culture and Treatment: Culture and harvest cells as described above. Resuspend the cell pellet and treat aliquots with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1 hour at 37°C.[13]
-
Heat Treatment: Based on your melt curve data, select a single temperature for the heat challenge (e.g., a temperature at which ~80% of unbound Kinase X is denatured). Heat all samples at this fixed temperature for 3-8 minutes, followed by cooling for 3 minutes.[14]
-
Lysis, Separation, and Analysis: Proceed with cell lysis, centrifugation, and quantification of soluble Kinase X by Western Blot as described in Protocol 1.
-
Data Analysis: Quantify the band intensities for each concentration. Plot the normalized band intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[13]
Data Presentation and Interpretation
Table 1: Hypothetical CETSA Data Summary
| Parameter | Vehicle (DMSO) | This compound |
| Tagg (Melt Curve) | 52.1°C | 56.8°C |
| ΔTagg | - | +4.7°C |
| EC50 (ITDRFCETSA) | - | 1.2 µM |
A positive ΔTagg of several degrees, coupled with a measurable EC50 in the expected potency range, provides strong, self-validating evidence of target engagement within the cell.
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful tool, it is essential to understand its position relative to other available technologies. The choice of assay depends on the specific research question, throughput requirements, and available resources.[15][16]
Table 2: Comparison of Target Engagement Assays
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein.[10] | Label-free; applicable in intact cells, tissues, and lysates, reflecting physiological conditions.[15][17] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for Western Blot format.[15] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[16] | High-throughput; quantitative real-time data from live cells. | Requires genetic modification of the target protein; potential for steric hindrance from the tag.[16] |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from protease digestion.[18] | Label-free; useful for proteins whose thermal shifts are minimal; can be applied in lysates or with purified proteins.[18] | Requires careful optimization of protease activity to avoid non-specific degradation.[18] |
| Affinity Pulldown / Chemoproteomics | Compound is immobilized (e.g., on beads) to "pull down" binding partners from cell lysates for identification by mass spectrometry. | Unbiased, proteome-wide target identification. | Immobilization can introduce steric hindrance; may identify indirect binders; performed in lysates, not intact cells.[10] |
Each method provides a different lens through which to view target engagement. For instance, NanoBRET offers higher throughput for screening campaigns, while affinity-based chemoproteomics is ideal for unbiased discovery of novel targets.[16][19] CETSA's unique strength lies in its ability to confirm binding to the native, untagged protein in its natural cellular environment, making it an invaluable tool for validating hits from screens or confirming the mechanism of action of a lead compound.[5][6]
For a more comprehensive, unbiased view, CETSA can be coupled with mass spectrometry (CETSA-MS or Thermal Proteome Profiling), which allows for the simultaneous assessment of thermal stability shifts across thousands of proteins.[20][21] This can simultaneously confirm on-target engagement and reveal potential off-targets, providing crucial selectivity information early in the drug discovery process.[21]
Conclusion
Confirming that a compound engages its intended target inside a cell is a foundational pillar of modern drug discovery. The Cellular Thermal Shift Assay provides a direct, robust, and physiologically relevant method for this validation. By employing a two-pronged approach of melt curve analysis and isothermal dose-response fingerprinting, researchers can confidently confirm the binding of this compound to its target, Kinase X, and quantify its cellular potency. While alternative methods have their own merits, CETSA offers a unique, label-free window into drug-target interactions within the native cellular context, making it an indispensable tool for moving promising compounds from initial hits to validated clinical candidates.
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- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 18. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Current Advances in CETSA [frontiersin.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Quinoline-4-Carboxylic Acid Isomers
Introduction: The Analytical Challenge of Positional Isomers
Quinoline carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. Quinoline-4-carboxylic acid, also known as cinchoninic acid, and its positional isomers share the same molecular formula (C₁₀H₇NO₂) and mass, making them indistinguishable by standard mass spectrometry (MS) alone. However, the precise location of the carboxylic acid group on the quinoline scaffold profoundly influences the molecule's interaction with biological targets. Consequently, the ability to unambiguously identify each isomer is critical for drug development, metabolite identification, and quality control.
This guide provides an in-depth comparison of the gas-phase fragmentation behavior of quinoline-4-carboxylic acid and its key positional isomers using tandem mass spectrometry (MS/MS). We will explore how the substituent position dictates unique fragmentation pathways, offering a reliable method for their differentiation. This analysis is grounded in established fragmentation mechanisms, including the influential "ortho effect," providing researchers with the foundational knowledge to interpret complex mass spectra.
Methodology: A Framework for Isomer Differentiation
To reliably differentiate isomers, a robust analytical method combining liquid chromatography (LC) for temporal separation and tandem mass spectrometry (MS/MS) for structural interrogation is essential. The following protocol outlines a typical workflow.
Chemicals and Reagents
-
Analytes: Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid, Quinoline-4-carboxylic acid, and Quinoline-8-carboxylic acid reference standards.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additive: Formic acid (≥99%).
Sample Preparation
-
Prepare individual stock solutions of each isomer in methanol at a concentration of 1 mg/mL.
-
Create a working mixture containing all isomers at a final concentration of 1 µg/mL by diluting the stock solutions in a 50:50 acetonitrile:water solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: Select the protonated molecule [M+H]⁺ at m/z 174.1 for collision-induced dissociation (CID).
-
Collision Energy: Ramped or set at multiple energies (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.
Experimental Workflow Diagram
Caption: General workflow for the differentiation of quinoline carboxylic acid isomers.
Fragmentation Pattern Analysis
All isomers of quinoline carboxylic acid produce a protonated molecule [M+H]⁺ at m/z 174.1. Upon collision-induced dissociation (CID), this precursor ion fragments into various product ions. The key to isomer differentiation lies not only in the presence of specific fragments but, more importantly, in the relative abundance of common fragment ions.[2]
Quinoline-2-Carboxylic Acid (Quinaldic Acid)
The proximity of the carboxylic acid group to the heterocyclic nitrogen atom at the 2-position creates a distinct fragmentation pathway often described as an "ortho effect". This interaction facilitates a concerted loss of water and carbon monoxide.
-
Proposed Fragmentation: The protonated precursor (m/z 174.1) readily undergoes a sequential loss of H₂O (18 Da) and CO (28 Da), resulting in a prominent product ion at m/z 128.1 .[1] This pathway is highly favored due to the stabilizing influence of the adjacent nitrogen atom. A direct loss of CO₂ (44 Da) to produce an ion at m/z 130.1 is also observed but is typically less abundant.
Caption: Proposed ESI-MS/MS fragmentation pathway for Quinoline-2-Carboxylic Acid.
Quinoline-4-Carboxylic Acid (Cinchoninic Acid)
When the carboxylic acid is at the 4-position, it is no longer adjacent to the ring nitrogen. This increased distance significantly alters the fragmentation cascade. The primary fragmentation event is the neutral loss of carbon dioxide (CO₂).
-
Proposed Fragmentation: The protonated precursor (m/z 174.1) primarily loses CO₂ (44 Da) to form a stable quinoline cation at m/z 130.1 . This ion is typically the base peak in the spectrum. Subsequent fragmentation of the quinoline ring itself can lead to the loss of HCN (27 Da), producing a fragment at m/z 103.1. The concerted loss of H₂O and CO seen in the 2-isomer is far less probable here.
Caption: Proposed ESI-MS/MS fragmentation pathway for Quinoline-4-Carboxylic Acid.
Other Positional Isomers (3-, 6-, 8- Isomers)
The fragmentation patterns of other isomers can be predicted based on the position of the carboxyl group relative to the nitrogen atom.
-
Quinoline-3-Carboxylic Acid: Similar to the 4-isomer, the primary fragmentation is expected to be the loss of CO₂ to yield the m/z 130.1 ion. The fragmentation pattern will likely be very similar to that of the 4-isomer, making chromatographic separation crucial for their distinction.
-
Quinoline-8-Carboxylic Acid: This isomer presents another case of the "ortho effect," where the carboxylic acid group is sterically close to the nitrogen atom's lone pair. This proximity can facilitate unique rearrangements. While the loss of CO₂ (to m/z 130.1) is still expected, the potential for interaction with the nitrogen could lead to a more prominent loss of H₂O+CO (to m/z 128.1) compared to the 3- and 4-isomers, although likely less pronounced than in the 2-isomer. This makes the ratio of m/z 130.1 to m/z 128.1 a key diagnostic tool.
Caption: Proposed ESI-MS/MS fragmentation pathways for Quinoline-8-Carboxylic Acid.
Comparative Data Summary
The table below summarizes the expected key fragment ions and their anticipated relative abundance, which serves as a diagnostic fingerprint for each isomer.
| Isomer Position | Precursor Ion [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Description | Key Fragment 2 (m/z) | Description | Expected Base Peak (m/z) |
| 2-Carboxylic Acid | 174.1 | 128.1 | [M+H - H₂O - CO]⁺ | 130.1 | [M+H - CO₂]⁺ | 128.1 |
| 3-Carboxylic Acid | 174.1 | 130.1 | [M+H - CO₂]⁺ | 103.1 | [M+H - CO₂ - HCN]⁺ | 130.1 |
| 4-Carboxylic Acid | 174.1 | 130.1 | [M+H - CO₂]⁺ | 103.1 | [M+H - CO₂ - HCN]⁺ | 130.1 |
| 8-Carboxylic Acid | 174.1 | 130.1 | [M+H - CO₂]⁺ | 128.1 | [M+H - H₂O - CO]⁺ | 130.1 |
Discussion: The Mechanistic Basis of Differentiation
The ability to distinguish these positional isomers via MS/MS is rooted in the principles of ion stability and intramolecular interactions.
-
The Ortho Effect: This is the most powerful factor at play. For quinoline-2-carboxylic acid and, to a lesser extent, the 8-isomer, the proximity of the carboxylic acid's hydroxyl group to the protonated ring nitrogen creates a favorable six- or five-membered ring transition state. This conformation facilitates a facile, concerted elimination of water and carbon monoxide, making the resulting m/z 128.1 fragment particularly abundant for the 2-isomer.[3][4]
-
Charge-Site Driven Fragmentation: For isomers where the carboxyl group is distant from the nitrogen (e.g., 3-, 4-, and 6-isomers), the initial protonation occurs at the most basic site, the quinoline nitrogen. The fragmentation is then driven by the elimination of a stable neutral molecule, CO₂, from the distant carboxyl group. This process leaves a highly stable, delocalized quinoline cation (m/z 130.1), which logically forms the base peak.
-
Relative Ion Abundance as a Diagnostic Tool: While isomers like 3- and 4- may produce the same primary fragments, the subtle energetics of their precursor ions can lead to reproducible differences in the relative intensities of their product ions. As demonstrated in studies of other isomeric systems like caffeoylquinic acids, comparing the ratio of major fragments is a valid method for differentiation, even when their fragmentation pathways are qualitatively similar.[2][5]
Conclusion
Tandem mass spectrometry provides a powerful and definitive method for the differentiation of quinoline-4-carboxylic acid and its positional isomers. The fragmentation patterns are highly dependent on the position of the carboxylic acid group relative to the quinoline nitrogen.
-
Quinoline-2-carboxylic acid is uniquely identified by its base peak at m/z 128.1, resulting from a characteristic "ortho effect" that promotes the loss of H₂O and CO.
-
Quinoline-4-carboxylic acid and other isomers with a distant carboxyl group (3-, 5-, 6-, 7-) are characterized by a dominant neutral loss of CO₂, yielding a base peak at m/z 130.1.
-
Quinoline-8-carboxylic acid represents an intermediate case, where the primary loss is CO₂, but a diagnostic ion at m/z 128.1 may be observed due to steric proximity to the nitrogen.
By carefully analyzing the relative abundances of the product ions at m/z 128.1 and m/z 130.1, researchers can confidently distinguish between these critical isomers, ensuring accuracy in drug discovery, metabolic analysis, and chemical synthesis.
References
- Lesko, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
- Vazquez, S., Truscott, R. J. W., O'Hair, R. A. J., Weimann, A., & Sheil, M. M. (2003). A study of kynurenine fragmentation using electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(9), 1015-1025.
- Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 5(Spec. Iss.), S0063.
- Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed.
- Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate.
- PubChem. (n.d.). 4-Quinolinecarboxylic acid. PubChem.
- PubChem. (n.d.). Quinaldic Acid. PubChem.
- Jaiswal, R., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 33.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
- Jaiswal, R., & El-Aneed, A. (2016). Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry. Analytica Chimica Acta, 934, 154-164.
- Clifford, M. N., et al. (2006). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry, 54(12), 4095-4101.
Sources
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- 2. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-proliferative Effects of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative potential of the novel compound, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. By employing a robust experimental design that includes the well-characterized chemotherapeutic agent Doxorubicin as a positive control, this protocol ensures the generation of reliable, reproducible, and contextually significant data. The causality behind each experimental choice is explained to empower researchers to not only execute the protocol but also to critically interpret the results.
Scientific Rationale: Establishing a Self-Validating System
The foundation of trustworthy pharmacological research lies in a self-validating experimental design. When assessing a novel compound, its effects must be measured against a known standard. This comparison provides an essential benchmark, confirming that the assay system is performing as expected and allowing for a quantitative comparison of potency.
The Test Compound: this compound
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including significant anti-cancer properties.[1][2] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[2][3] The specific derivative, this compound, has been identified as a compound of interest for its potential anti-proliferative effects, necessitating rigorous validation.[4][5]
The Positive Control: Doxorubicin
To anchor our investigation, we utilize Doxorubicin, a cornerstone of chemotherapy for decades.[6] Doxorubicin is a potent anti-proliferative agent with a well-documented, multi-faceted mechanism of action.[7][8] Its primary modes of inducing cell death include:
-
DNA Intercalation: It inserts itself into the DNA double helix, disrupting DNA replication and transcription.[7][]
-
Topoisomerase II Inhibition: It traps the topoisomerase II enzyme in a complex with DNA, leading to double-strand breaks that trigger apoptosis.[6][7]
-
Generation of Reactive Oxygen Species (ROS): It can generate free radicals that cause significant damage to cellular components.[7][8]
By demonstrating a potent, dose-dependent cytotoxic effect from Doxorubicin in our assay, we confirm that the chosen cell line is responsive to anti-proliferative agents and that the assay itself is functioning correctly. This internal validation is paramount for attributing any observed effects of our test compound with high confidence.
The Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust and widely adopted colorimetric method for assessing cell viability and metabolic activity.[10] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[10] The resulting purple formazan is insoluble and can be dissolved using a solubilizing agent, like Dimethyl Sulfoxide (DMSO). The intensity of the purple color, quantified by measuring absorbance, is directly proportional to the number of viable cells.[11][12]
Experimental Workflow and Design
A meticulously planned workflow is essential for minimizing variability and ensuring the clarity of results. The overall process, from cell preparation to data interpretation, is outlined below.
Figure 1. Experimental workflow for assessing anti-proliferative effects.
Experimental Groups: To ensure a comprehensive analysis, the 96-well plate should be structured to include the following groups, each performed in at least triplicate:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This group represents 100% cell viability.
-
Positive Control: Cells treated with serial dilutions of Doxorubicin.
-
Test Compound: Cells treated with serial dilutions of this compound.
-
Blank Control: Wells containing cell culture medium only (no cells) to measure background absorbance.
Detailed Materials and Methods
This section provides a step-by-step protocol. Precision in execution is critical for reproducibility.
Materials:
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7). This is a well-characterized line often used in anti-cancer drug screening.
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Doxorubicin Hydrochloride
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader with a 570 nm filter
-
Laminar flow hood
-
Standard cell culture flasks and pipettes
-
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in a final volume of 100 µL.[13]
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of Doxorubicin and this compound in DMSO.
-
Perform serial dilutions of each compound in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions. For vehicle control wells, add medium with the corresponding DMSO concentration.
-
Return the plate to the incubator for 72 hours.
-
-
MTT Assay Execution:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the anti-proliferative potency of each compound.
Calculations:
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Percentage Cell Viability: Calculate the viability for each compound concentration using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve and IC50 Determination:
Plot the % Cell Viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve. The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is a key metric for potency and can be determined using non-linear regression analysis in software like GraphPad Prism.
Data Presentation:
Summarize the calculated IC50 values in a clear, concise table for direct comparison.
| Compound | IC50 (µM) on MCF-7 Cells |
| This compound | [Experimental Value] |
| Doxorubicin (Positive Control) | [Experimental Value] |
A lower IC50 value indicates higher anti-proliferative potency.
Mechanistic Insights
While the MTT assay quantifies the effect (reduced proliferation), it does not elucidate the mechanism. Quinoline derivatives are known to induce apoptosis.[2] This often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of a caspase cascade, ultimately resulting in programmed cell death.[3]
Figure 2. Proposed apoptotic mechanism of quinoline derivatives.
Conclusion
This guide outlines a rigorous and self-validating methodology for assessing the anti-proliferative activity of this compound. By benchmarking its performance against the well-established positive control, Doxorubicin, researchers can confidently determine its relative potency. A significantly low IC50 value for the test compound, in comparison to the positive control, would strongly support its potential as a novel anti-cancer agent, warranting further investigation into its precise molecular mechanisms and in vivo efficacy.
References
- Title: MTT Assay Protocol for Cell Viability and Prolifer
- Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL:[Link]
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ResearchG
- Title: MTT (Assay protocol) Source: Protocols.io URL:[Link]
- Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: PubMed URL:[Link]
- Title: Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review Source: Neuroquantology URL:[Link]
- Title: What is the mechanism of Doxorubicin Hydrochloride?
- Title: Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity Source: PMC - NIH URL:[Link]
- Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: Royal Society of Chemistry URL:[Link]
- Title: Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide Source: PMC - NIH URL:[Link]
- Title: What can I use as a positive control for endothelial cell proliferation (MTT assay)?
- Title: Can anyone help with the controls for a MTT cytotoxic assay?
- Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Title: Leukocyte Proliferation Assay (Immunosuppression) Source: NCBI Bookshelf URL:[Link]
- Title: In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts Source: MDPI URL:[Link]
- Title: Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline deriv
- Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source: PubMed URL:[Link]
- Title: The in vitro antiproliferative activities of quinolines, verapamil and...
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Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid
The fundamental principle when handling novel or uncharacterized compounds is to adopt a precautionary approach, treating the substance as potentially hazardous.[4] This ensures the protection of personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is anticipated to be a skin, eye, and respiratory irritant.[5][6][7][8][9] Therefore, comprehensive PPE is the first line of defense against accidental exposure.
Table 1: Essential Personal Protective Equipment
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for degradation or punctures before use.[1] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes or airborne powder.[1][2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation.[1] For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and clothing from contamination. An apron is recommended for larger quantities.[2] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over goggles when there is a high risk of splashes. | Secondary |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[2][5] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [1][2]
1. Waste Collection and Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and chemically compatible container.
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[3]
2. Container Labeling: Proper labeling is critical for safe waste management. The container must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Known or suspected hazards (e.g., "Irritant," "Handle with Caution")
-
The date the first item of waste was placed in the container.
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]
-
This area should be well-ventilated and away from incompatible materials.[10]
-
Ensure the container is kept tightly closed when not in use.[5][6]
4. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.[2]
-
Waste generators are responsible for ensuring the complete and accurate classification of the waste according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.[5]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Minor Spills (Solid Material):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material to avoid generating dust.[2]
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[2]
-
Wash the spill area thoroughly with soap and water.[3]
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department and your supervisor.[2][3]
-
Prevent entry into the affected area.
Decontamination
All glassware and surfaces that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by a thorough washing with soap and water.[1] The solvent rinsate must be collected as hazardous liquid waste.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of this compound.
References
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- BenchChem. (2025). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- AK Scientific, Inc. Quinoline-4-carboxylic acid Safety Data Sheet.
- Wayne State University. (2025). Pharmaceutical Waste. Office of Environmental Health and Safety.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
- AK Scientific, Inc. 2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid Safety Data Sheet.
- Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
- Cole-Parmer. (2025). Material Safety Data Sheet - 2,3-Epoxypropyl 4'-methoxyphenyl ether, 99%.
- Fisher Scientific. SAFETY DATA SHEET - Quinoline-4-carboxylic acid.
- Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.
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Navigating the Safe Handling of 2-(2-Methoxyphenyl)quinoline-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives demonstrating a wide range of biological activities.[1][2] As research into novel compounds like 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid expands, a deep understanding of safe laboratory practices is paramount. This guide provides a detailed framework for handling this compound, focusing on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of research. The toxicological properties of many novel compounds have not been fully investigated, making a cautious and well-informed approach to safety essential.[3]
Hazard Identification and Risk Assessment
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][7]
-
Respiratory Irritation: May cause respiratory irritation, particularly in powdered form.[4][6][7]
Therefore, all handling of this compound should be conducted with the assumption that it possesses these hazards. A thorough risk assessment should be performed before any new procedure involving this compound.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the essential PPE for handling this compound in various laboratory scenarios.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[9][10] Inspect gloves for any signs of degradation or punctures before use.[3] | Primary |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects eyes from accidental splashes of solutions or contact with airborne powder.[7][11] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator | For handling the solid, powdered form to prevent inhalation of dust particles.[9][12] | Task-Dependent |
| Air-purifying respirator with organic vapor cartridges | For handling solutions, especially with volatile solvents, or when vapors may be generated.[9] | Task-Dependent | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[13] | Primary |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[9][14] | Secondary | |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[9][14] | Secondary |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[9]
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][15] Ensure the work surface is clean and uncluttered.
-
-
Handling the Solid Compound:
-
Weighing: When weighing the powdered form, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles. An N95 or higher particulate respirator is recommended during this step.[12]
-
Transfers: Use appropriate tools, such as spatulas, to handle the solid. Avoid creating dust.
-
-
Preparing Solutions:
-
Experimental Procedures:
Visualization of the Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Cleanup and Disposal Plan
Proper cleanup and disposal are critical to prevent contamination and ensure environmental safety.
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.[9] The rinsate should be collected as hazardous waste.[15]
-
Waste Disposal:
-
All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[3][9]
-
Do not pour any waste containing this compound down the drain.[9]
-
Halogenated and non-halogenated waste streams should be segregated if other reagents are used in the procedure.[15]
-
Consult your institution's environmental health and safety office for specific disposal guidelines.[9]
-
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[9]
Visualization of the Disposal Workflow
Caption: A procedural diagram for the safe disposal of this compound and associated waste.
By adhering to these safety and logistical measures, researchers can handle this compound with confidence, fostering a secure environment for scientific innovation.
References
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- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- BVL. (2020). Guideline for the requirements for personal protective equipment in plant protection.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
- ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
- PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
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- National Center for Biotechnology Information. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
